1-(4-Fluorophenyl)-3-phenyl-1h-pyrazole-4-carbaldehyde
Description
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Properties
IUPAC Name |
1-(4-fluorophenyl)-3-phenylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O/c17-14-6-8-15(9-7-14)19-10-13(11-20)16(18-19)12-4-2-1-3-5-12/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTQMDRKRSBWKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40396676 | |
| Record name | 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40396676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36640-47-8 | |
| Record name | 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40396676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic pathway for 1-(4-fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science.[1][2] The core of this synthesis lies in the versatile Vilsmeier-Haack reaction, a powerful tool for the formylation of electron-rich aromatic and heterocyclic compounds.[3][4] This document will delve into the mechanistic underpinnings of the synthesis, provide a detailed experimental protocol, and offer insights into the critical parameters for a successful reaction.
Introduction
1,3-Diaryl-1H-pyrazole-4-carbaldehydes are a class of organic compounds that have garnered significant interest in the field of drug discovery due to their diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1][5] The incorporation of a fluorine atom on the phenyl ring can enhance the pharmacokinetic properties of a molecule, making this compound a particularly attractive scaffold for the development of novel therapeutics.[1] This guide will focus on the most common and efficient method for its preparation: a two-step process involving the formation of an acetophenone phenylhydrazone intermediate, followed by a Vilsmeier-Haack cyclization and formylation.[6]
Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a two-step sequence. The first step involves the condensation of acetophenone with (4-fluorophenyl)hydrazine to form the corresponding hydrazone. This intermediate is then subjected to the Vilsmeier-Haack reaction, which accomplishes both the cyclization to form the pyrazole ring and the formylation at the 4-position in a single pot.
Figure 1: Overall synthetic scheme for this compound.
Mechanistic Insights: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a cornerstone of this synthesis. It proceeds through the formation of a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent, from the reaction of a substituted amide (typically N,N-dimethylformamide, DMF) with phosphorus oxychloride (POCl₃).[3]
Figure 2: Simplified mechanism of Vilsmeier reagent formation and subsequent reaction.
The pyrazole ring, being an electron-rich heterocycle, acts as a nucleophile and attacks the electrophilic carbon of the Vilsmeier reagent.[7] This leads to the introduction of a formyl group at the 4-position of the pyrazole ring. The reaction is typically carried out under anhydrous conditions to prevent the decomposition of the Vilsmeier reagent.[7][8]
Experimental Protocol
This protocol is a generalized procedure based on established methodologies for the synthesis of pyrazole-4-carbaldehydes via the Vilsmeier-Haack reaction.[6][8][9] Optimization may be required for specific laboratory conditions.
Part 1: Synthesis of Acetophenone (4-fluorophenyl)hydrazone
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (4-fluorophenyl)hydrazine hydrochloride in a suitable solvent such as ethanol.
-
Base Addition: Add a base, for example, sodium acetate, to neutralize the hydrochloride and liberate the free hydrazine.
-
Addition of Ketone: To this solution, add an equimolar amount of acetophenone.
-
Reaction: Heat the mixture to reflux for a specified duration, typically 2-4 hours, while monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The hydrazone product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Part 2: Synthesis of this compound
-
Vilsmeier Reagent Preparation: In a separate, dry, three-necked flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, place anhydrous N,N-dimethylformamide (DMF). Cool the flask in an ice bath to 0-5 °C.[7]
-
POCl₃ Addition: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10 °C. The formation of a white, viscous Vilsmeier reagent should be observed.[4]
-
Addition of Hydrazone: Dissolve the acetophenone (4-fluorophenyl)hydrazone from Part 1 in a minimal amount of anhydrous DMF. Add this solution dropwise to the prepared Vilsmeier reagent at 0-5 °C.[7]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 80-90 °C for several hours (typically 4-8 hours).[8] Monitor the reaction by TLC.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and pour it carefully into a beaker containing crushed ice and a saturated solution of a mild base like sodium bicarbonate or potassium carbonate to neutralize the excess acid.[6]
-
Purification: The resulting precipitate, which is the crude this compound, is collected by filtration, washed thoroughly with water, and dried. Further purification can be achieved by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) or by recrystallization.
Data Summary
The following table summarizes typical reaction parameters for the Vilsmeier-Haack synthesis of pyrazole-4-carbaldehydes, extrapolated from similar syntheses in the literature.
| Parameter | Step 1: Hydrazone Formation | Step 2: Vilsmeier-Haack Reaction |
| Key Reagents | Acetophenone, (4-Fluorophenyl)hydrazine | Acetophenone (4-fluorophenyl)hydrazone, POCl₃, DMF |
| Solvent | Ethanol | N,N-Dimethylformamide (DMF) |
| Temperature | Reflux (approx. 78 °C) | 0-5 °C (reagent prep), then 80-90 °C |
| Reaction Time | 2-4 hours | 4-8 hours |
| Typical Yield | > 80% | 60-85% |
Conclusion
The synthesis of this compound via the Vilsmeier-Haack reaction is a robust and efficient method for obtaining this valuable heterocyclic compound. A thorough understanding of the reaction mechanism and careful control of the reaction conditions, particularly the anhydrous nature of the Vilsmeier-Haack step, are crucial for achieving high yields and purity. The resulting aldehyde is a versatile intermediate that can be further functionalized to create a diverse library of compounds for various applications in drug discovery and materials science.[1][2][10]
References
-
El-Gharably, A. et al. (2022). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. [Link]
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Li, S. et al. (2012). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules. [Link]
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Singh, P. P. et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]
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Shamsuzzaman et al. (2013). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. Bibliomed. [Link]
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Al-Ostath, A. I. et al. (2022). Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and its Schiff`s Bases. STM Journals. [Link]
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Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
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Al-Hourani, B. J. et al. (2023). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank. [Link]
-
ResearchGate. (2011). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI). [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
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ResearchGate. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]
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InterContinental Warszawa. This compound. [Link]
-
Shetty, M. M. et al. (2012). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. [Link]
-
Priešatanga, P. et al. (2015). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Kaunas University of Technology. [Link]
-
ResearchGate. (2014). Synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehydes 4(a–e). [Link]
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- 8. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its metabolic stability and versatile synthetic handles make it a cornerstone for the development of new therapeutic agents targeting a wide array of diseases, including cancer, inflammation, and infectious diseases.[3][4][5] This guide focuses on a specific, highly functionalized derivative: 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde .
The strategic incorporation of a 4-fluorophenyl group at the N1 position can enhance pharmacokinetic properties, such as metabolic stability and membrane permeability, by introducing a metabolically stable, lipophilic moiety.[6] The phenyl group at C3 contributes to the overall structural architecture and potential for π-stacking interactions with biological targets. The carbaldehyde group at the C4 position is of particular interest as it serves as a versatile synthetic handle for further molecular elaboration, allowing for the construction of more complex derivatives like Schiff bases, alcohols, and carboxylic acids, thereby enabling extensive structure-activity relationship (SAR) studies.[7][8]
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering field-proven insights into its synthesis, structural characterization, and the experimental and computational evaluation of its key drug-like properties.
Molecular Structure and Identification
The foundational step in characterizing any chemical entity is the unambiguous confirmation of its molecular structure. For this compound, this is achieved through a combination of spectroscopic and analytical techniques.
Molecular Identity
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₁FN₂O | [2] |
| Molecular Weight | 266.27 g/mol | [2] |
| CAS Number | 36640-47-8 | [2] |
| Appearance | White to yellow needles/powder | [2][9] |
Synthesis via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich heterocyclic systems, and it is the cornerstone for the synthesis of 1,3-diaryl-1H-pyrazole-4-carbaldehydes.[4][10] The causality behind this choice of reaction lies in its efficiency and regioselectivity. The reaction proceeds through the formation of a Vilsmeier reagent (a chloroiminium salt) from a formamide (like N,N-dimethylformamide, DMF) and a halogenating agent (like phosphorus oxychloride, POCl₃). This electrophilic species then attacks the electron-rich C4 position of a suitable pyrazole precursor, typically formed in situ from an acetophenone hydrazone.
A recently published study confirms the synthesis of 1-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde as a precursor for a Schiff base derivative, validating its preparation and characterization.[8]
This protocol is adapted from established procedures for analogous compounds.
-
Preparation of the Hydrazone Intermediate:
-
To a solution of acetophenone (1.0 equivalent) in absolute ethanol, add 4-fluorophenylhydrazine (1.0 equivalent).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the mixture for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture. The resulting hydrazone precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
-
Vilsmeier-Haack Cyclization and Formylation:
-
In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF, 5 equivalents) and cool to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 10 equivalents) dropwise to the stirred DMF, maintaining the temperature below 5 °C.[11]
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Add a solution of the previously prepared hydrazone (1.0 equivalent) in DMF to the Vilsmeier reagent.
-
Allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 4-6 hours. Monitor the reaction by TLC.[4]
-
After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a dilute sodium hydroxide or sodium bicarbonate solution until a precipitate forms.
-
Collect the crude product by filtration, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
-
Diagram of Synthetic Workflow
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
The identity and purity of the synthesized compound are confirmed using a suite of spectroscopic methods. The data presented here are based on expected values from closely related analogs and published data.[4][8][12]
-
¹H NMR (Proton Nuclear Magnetic Resonance): This technique provides information about the chemical environment of hydrogen atoms in the molecule.
-
Aldehydic Proton (-CHO): A singlet is expected in the downfield region, typically around δ 9.9-10.1 ppm . This significant downfield shift is due to the deshielding effect of the carbonyl group.
-
Pyrazole Ring Proton (C5-H): A singlet is expected around δ 8.2-8.5 ppm .
-
Aromatic Protons: A series of multiplets will be observed in the range of δ 7.2-8.0 ppm , corresponding to the protons on the 4-fluorophenyl and 3-phenyl rings.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This provides information on the carbon skeleton.
-
Carbonyl Carbon (C=O): A signal is expected around δ 183-185 ppm .
-
Pyrazole and Aromatic Carbons: Multiple signals will appear in the range of δ 115-152 ppm . The carbon attached to the fluorine atom will show a characteristic large coupling constant (¹JC-F).
-
-
FT-IR (Fourier-Transform Infrared Spectroscopy): This method identifies the functional groups present.
-
C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1680-1695 cm⁻¹ .
-
C=N Stretch (Pyrazole Ring): An absorption band around 1590-1600 cm⁻¹ .
-
C-F Stretch: A strong absorption in the region of 1220-1240 cm⁻¹ .
-
Aromatic C-H Stretch: Signals observed above 3000 cm⁻¹ .
-
-
HRMS (High-Resolution Mass Spectrometry): This technique provides a highly accurate mass measurement, confirming the elemental composition.
-
The calculated exact mass for [M+H]⁺ is 267.0928 . The experimentally determined value should be within a very narrow tolerance (e.g., ± 5 ppm) of this calculated mass.[11]
-
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. Understanding these properties is essential for guiding drug design and development.
Melting Point
The melting point is a fundamental physical property that provides an indication of the purity and crystalline nature of a solid compound. A sharp melting range typically signifies high purity.[13]
Reported and Predicted Melting Point
| Value | Method | Source |
| 170-176 °C | Experimental (Supplier Data) | [2] |
| 171-173 °C | Experimental (Supplier Data) | [1] |
This protocol ensures accuracy through a two-stage determination process.
-
Sample Preparation:
-
Ensure the sample is completely dry and finely powdered.
-
Tap the open end of a glass capillary tube into the sample powder.
-
Invert the tube and gently tap it on a hard surface to pack the powder into the sealed end to a height of 2-3 mm.
-
-
Rapid Preliminary Measurement:
-
Place the packed capillary into the heating block of a melting point apparatus.
-
Set a rapid heating rate (e.g., 10-20 °C/min) to quickly determine an approximate melting range.
-
-
Accurate Measurement:
-
Allow the apparatus to cool to at least 20 °C below the approximate melting point.
-
Use a fresh, newly packed capillary tube for the accurate measurement.
-
Set the starting temperature to ~10 °C below the approximate melting point.
-
Set a slow heating rate (1-2 °C/min) to ensure thermal equilibrium between the sample, heating block, and thermometer.
-
Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂).
-
The melting point is reported as the range T₁ - T₂.
-
Solubility
Solubility is a critical property that influences a drug's absorption, distribution, and formulation.[2] It is typically determined in aqueous buffers (like phosphate-buffered saline, PBS) to simulate physiological conditions and in organic solvents for formulation and analytical purposes. For a compound like this compound, which is largely non-ionizable at physiological pH, its solubility is expected to be low in aqueous media. For comparison, the closely related analog 1,3-Diphenyl-1H-pyrazole-4-carboxaldehyde has a reported aqueous solubility of <0.3 µg/mL at pH 7.4.[14]
This method is considered the "gold standard" for determining equilibrium solubility.
-
Preparation:
-
Add an excess amount of the solid compound to a series of vials containing the desired solvents (e.g., PBS pH 7.4, water, ethanol, DMSO). The excess solid ensures that a saturated solution is formed.
-
-
Equilibration:
-
Seal the vials and agitate them on a shaker or rotator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is essential.
-
-
Phase Separation:
-
Centrifuge the vials at high speed to pellet the excess solid.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Filter the aliquot through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.
-
Prepare a series of dilutions of the filtrate.
-
Quantify the concentration of the compound in the diluted filtrates using a validated HPLC-UV method against a standard curve prepared from a stock solution of known concentration.
-
-
Reporting:
-
The solubility is reported in units of µg/mL or µM.
-
Diagram of Solubility Determination Workflow
Caption: Shake-flask method for thermodynamic solubility measurement.
Lipophilicity (logP and logD)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key predictor of its ADME (Absorption, Distribution, Metabolism, Excretion) properties. It is commonly expressed as the logarithm of the partition coefficient (logP) for the neutral species between n-octanol and water, or the distribution coefficient (logD) at a specific pH for ionizable compounds.[15][16] For this compound, which is not expected to be significantly ionized at physiological pH, the logP and logD₇.₄ values will be nearly identical.
Predicted Lipophilicity
| Parameter | Value | Method |
| cLogP | 3.5 - 4.5 | Computational (various models) |
Note: This is an estimated range based on computational algorithms. Experimental determination is required for an accurate value.
This classic method directly measures the partitioning of a compound between two immiscible phases.
-
Phase Preparation:
-
Pre-saturate n-octanol with the aqueous buffer (e.g., PBS pH 7.4) and vice-versa by shaking them together for 24 hours and then allowing the phases to separate. This ensures that the two phases are in equilibrium before the experiment begins.
-
-
Partitioning:
-
Prepare a stock solution of the compound in one of the phases (e.g., the phase in which it is more soluble).
-
Add a known volume of the stock solution to a vial containing known volumes of both the pre-saturated n-octanol and the pre-saturated aqueous buffer.
-
Seal the vial and shake vigorously for a set period (e.g., 1-3 hours) to allow the compound to partition between the two phases.
-
-
Phase Separation:
-
Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.
-
-
Analysis:
-
Carefully withdraw an aliquot from each phase.
-
Determine the concentration of the compound in each aliquot using a suitable analytical method, such as HPLC-UV.
-
-
Calculation:
-
The logD is calculated using the formula: logD = log ( [Compound]octanol / [Compound]aqueous )
-
The experiment should be performed in triplicate to ensure reproducibility.
-
Acidity/Basicity (pKa)
The pKa value indicates the strength of an acid or a base and determines the ionization state of a molecule at a given pH. The pyrazole ring is weakly basic, with the pyridine-like nitrogen (N2) being the primary site of protonation. However, the presence of electron-withdrawing aryl groups at N1 and C3, and the aldehyde at C4, significantly reduces this basicity.
Predicted pKa
| Parameter | Value | Method |
| pKa (for protonated species) | -3.04 ± 0.10 | Computational (Predicted)[1] |
This predicted value suggests that this compound is a very weak base and will exist almost exclusively in its neutral form under all physiological and most experimental conditions.
Potentiometric titration is a highly accurate method for determining pKa values, although it may be challenging for very weak bases or poorly soluble compounds.
-
Sample Preparation:
-
Accurately weigh a sample of the compound and dissolve it in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or dioxane) to ensure sufficient solubility.
-
Add a known excess of a standardized strong acid (e.g., HCl) to fully protonate the compound.
-
-
Titration:
-
Calibrate a pH meter with standard buffers.
-
Immerse the calibrated pH electrode in the sample solution.
-
Titrate the solution with a standardized strong base (e.g., NaOH), adding the titrant in small, precise increments.
-
Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa can be determined from the pH at the half-equivalence point. More accurately, the equivalence point is determined from the first or second derivative of the titration curve, and the pKa is calculated from the Henderson-Hasselbalch equation at various points along the curve.
-
Conclusion
This compound is a synthetically accessible and versatile building block with physicochemical properties that make it an attractive scaffold for drug discovery. Its predicted high lipophilicity and low aqueous solubility are typical of multi-aromatic heterocyclic systems and are key considerations for formulation and delivery strategies. The aldehyde functionality provides a crucial reaction site for library synthesis to explore and optimize biological activity. The protocols and data presented in this guide offer a robust framework for the synthesis, characterization, and evaluation of this compound and its derivatives, enabling researchers to make informed decisions in the pursuit of novel therapeutic agents.
References
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- Wang, X., et al. (2011). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 16(10), 8344-8353.
- Martins, A. P., et al. (2007). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots.
- Gomha, S. M., et al. (2017). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 711-721.
- Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(v), 213-227.
- Delancey, J., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27365-27402.
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Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved January 17, 2026, from [Link]
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PubChem. (n.d.). 3-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved January 17, 2026, from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Phenyl-1H-pyrazole-4-carbaldehyde: Synthesis, Properties, and Applications in Chemical Research. Retrieved January 17, 2026, from [Link]
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InterContinental Warszawa. (n.d.). This compound. Retrieved January 17, 2026, from [Link]
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved January 17, 2026, from [Link]
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PubChem. (n.d.). 1,3-Diphenyl-1H-pyrazole-4-carboxaldehyde. Retrieved January 17, 2026, from [Link]
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ACD/Labs. (2024). LogP vs LogD - What is the Difference?. Retrieved January 17, 2026, from [Link]
- Tumosienė, I., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(xi), 1-21.
-
ResearchGate. (2011). (PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Retrieved January 17, 2026, from [Link]
- Al-Amiery, A. A., et al. (2019). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 3(4), 464-472.
- Tumosienė, I., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Kaunas University of Technology ePubl.
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Chemaxon. (n.d.). LogP and logD calculations. Retrieved January 17, 2026, from [Link]
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FedEx Fulfillment. (n.d.). This compound. Retrieved January 17, 2026, from [Link]
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Cambridge MedChem Consulting. (2019). LogD. Retrieved January 17, 2026, from [Link]
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MDPI. (2016). 3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved January 17, 2026, from [Link]
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PubMed. (2010). 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde. Retrieved January 17, 2026, from [Link]
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Amanote Research. (2012). (PDF) 1-Phenyl-1h-Pyrazole-4-Carbaldehyde - Acta. Retrieved January 17, 2026, from [Link]
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ResearchGate. (2012). (PDF) 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved January 17, 2026, from [Link]
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ResearchGate. (2010). (PDF) 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde. Retrieved January 17, 2026, from [Link]
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Spectroscopic Characterization of 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde: A Technical Guide
Introduction
1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde is a trifunctional heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] Its pyrazole core, substituted with a phenyl group, a fluorophenyl group, and a reactive carbaldehyde moiety, makes it a versatile scaffold for the synthesis of novel therapeutic agents and functional materials.[1] The presence of the fluorine atom can enhance pharmacokinetic properties such as metabolic stability and membrane permeability, making this a valuable building block in drug discovery.[1]
Molecular Structure and Spectroscopic Correlation
The structural features of this compound are key to interpreting its spectra. The molecule consists of a central five-membered pyrazole ring, a phenyl group at position 3, a 4-fluorophenyl group at position 1, and a carbaldehyde group at position 4. The numbering of the atoms for NMR analysis is crucial for unambiguous signal assignment.
Figure 1. Molecular structure and atom numbering scheme for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For the title compound, both ¹H and ¹³C NMR are indispensable.
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton, the pyrazole proton, and the protons of the two aromatic rings. The data presented below is predicted based on known chemical shift ranges and data from analogous pyrazole-4-carbaldehydes.[5][6][7]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aldehyde-H (C11-H) | 9.9 - 10.2 | Singlet (s) | - |
| Pyrazole-H (C5-H) | 8.2 - 8.5 | Singlet (s) | - |
| Phenyl-H (C2', C6'-H) | 7.7 - 7.9 | Multiplet (m) | - |
| Phenyl-H (C3', C4', C5'-H) | 7.4 - 7.6 | Multiplet (m) | - |
| 4-Fluorophenyl-H (C2'', C6''-H) | 7.6 - 7.8 | Multiplet (m) | ~8-9 (H-H), ~5-6 (H-F) |
| 4-Fluorophenyl-H (C3'', C5''-H) | 7.2 - 7.4 | Multiplet (m) / Triplet (t) | ~8-9 |
Causality Behind Assignments:
-
Aldehyde Proton (CHO): This proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group, hence its expected downfield shift to around 10 ppm.
-
Pyrazole Proton (C5-H): The proton on the pyrazole ring is in an electron-deficient aromatic system, leading to a significant downfield shift, typically above 8 ppm.
-
Aromatic Protons: Protons on the phenyl and fluorophenyl rings will appear in the aromatic region (7.2-7.9 ppm). The protons ortho to the fluorine atom (C3'', C5''-H) are expected to be the most upfield due to fluorine's electron-donating mesomeric effect, and they will appear as a triplet due to coupling with both the adjacent protons and the fluorine atom. Protons ortho to the pyrazole nitrogen (C2'', C6''-H) will be further downfield.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule. The presence of the fluorine atom will induce C-F coupling, which can be observed for the carbons of the fluorophenyl ring.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| Aldehyde (C=O) | 183 - 186 | - |
| Pyrazole C3 | 152 - 155 | - |
| Pyrazole C5 | 138 - 141 | - |
| Pyrazole C4 | 120 - 123 | - |
| Phenyl C1' | 130 - 133 | - |
| Phenyl C2'/C6' | 128 - 130 | - |
| Phenyl C3'/C5' | 129 - 131 | - |
| Phenyl C4' | 126 - 128 | - |
| 4-Fluorophenyl C1'' | 135 - 137 | ~3-5 (²JCF) |
| 4-Fluorophenyl C4'' | 162 - 165 | ~245-255 (¹JCF) |
| 4-Fluorophenyl C2''/C6'' | 121 - 124 | ~8-10 (²JCF) |
| 4-Fluorophenyl C3''/C5'' | 116 - 118 | ~22-25 (³JCF) |
Causality Behind Assignments:
-
Carbonyl Carbon: The aldehyde carbonyl carbon is highly deshielded and appears significantly downfield (~185 ppm).
-
Fluorophenyl Carbons: The carbon directly attached to the fluorine (C4'') will show a very large one-bond coupling constant (¹JCF) and will be shifted downfield. Other carbons in this ring will exhibit smaller two-, three-, and four-bond couplings to fluorine.
-
Pyrazole Carbons: The chemical shifts of the pyrazole carbons are influenced by the two nitrogen atoms and the substituents. C3 and C5, being adjacent to nitrogen atoms, are typically found further downfield than C4.
Experimental Protocol: NMR Spectroscopy
A self-validating protocol for acquiring high-quality NMR data is crucial for accurate structural elucidation.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is often preferred for initial characterization due to its volatility and minimal signal overlap in the aromatic region.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (Example: 400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
Data Acquisition:
-
¹H NMR: Acquire a spectrum with a spectral width of ~16 ppm, a 90° pulse, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR: Acquire a proton-decoupled spectrum with a spectral width of ~220 ppm, a 30-45° pulse, a relaxation delay of 2 seconds, and accumulate 1024-2048 scans for good signal-to-noise.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Figure 2. Standard workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Data
The IR spectrum of this compound will be dominated by absorptions from the carbonyl group and the aromatic rings.
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |
| C=O Stretch (Aldehyde) | 1690 - 1710 | Strong |
| Aromatic C=C Stretch | 1590 - 1610, 1450 - 1500 | Medium-Strong |
| C-H Stretch (Aromatic) | 3050 - 3150 | Medium |
| C-H Stretch (Aldehyde) | 2810 - 2850, 2710 - 2750 | Medium-Weak (Fermi doublet) |
| C-F Stretch | 1210 - 1250 | Strong |
| C-N Stretch | 1300 - 1350 | Medium |
Causality Behind Assignments:
-
C=O Stretch: The aldehyde carbonyl group gives a characteristic strong absorption band. Its position is influenced by conjugation with the pyrazole ring, which lowers the frequency from that of a simple aliphatic aldehyde.
-
Aromatic Stretches: The C=C stretching vibrations within the phenyl and pyrazole rings typically appear as a series of bands in the 1450-1610 cm⁻¹ region.
-
Aldehyde C-H Stretch: The C-H bond of the aldehyde group often presents as a pair of weak to medium bands (a Fermi doublet) between 2700 and 2900 cm⁻¹.
-
C-F Stretch: The carbon-fluorine bond gives rise to a very strong and characteristic absorption in the fingerprint region.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Record a background spectrum of the empty ATR accessory. This is crucial for obtaining a clean spectrum of the sample.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Lower the press arm to ensure firm and even contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify and label the major absorption bands.
-
Compare the observed frequencies with established correlation charts and literature data for similar compounds to confirm the presence of key functional groups.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Electron Ionization (EI) is a common technique for volatile, thermally stable compounds.
Predicted Mass Spectrum Data
| Ion | Predicted m/z | Identity |
| [M]⁺˙ | 266.09 | Molecular Ion |
| [M-H]⁺ | 265.08 | Loss of aldehyde proton |
| [M-CHO]⁺ | 237.09 | Loss of formyl radical |
| [C₇H₄F]⁺ | 95.03 | Fluorophenyl cation |
| [C₆H₅]⁺ | 77.04 | Phenyl cation |
Causality Behind Fragmentation:
-
Molecular Ion ([M]⁺˙): The peak with the highest mass-to-charge ratio (m/z) will correspond to the intact molecule that has lost one electron. For C₁₆H₁₁FN₂O, the exact mass is 266.0855, which would be observed in high-resolution mass spectrometry (HRMS).
-
[M-H]⁺ and [M-CHO]⁺: Common fragmentation pathways for aldehydes include the loss of the aldehydic proton (H•) or the entire formyl radical (•CHO), leading to peaks at m/z 265 and 237, respectively.
-
Aromatic Fragments: Cleavage of the bonds connecting the aromatic rings to the pyrazole core can generate characteristic fragments for the phenyl (m/z 77) and fluorophenyl (m/z 95) cations.
Experimental Protocol: Mass Spectrometry (EI-MS)
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS).
-
For a direct insertion probe, the sample is heated under vacuum to promote volatilization into the ion source.
-
-
Ionization:
-
The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron, forming a radical cation (the molecular ion).
-
-
Mass Analysis:
-
The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
The separated ions strike a detector, which generates a signal proportional to the number of ions.
-
The resulting mass spectrum is a plot of relative ion abundance versus m/z.
-
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural verification of this compound. The predicted NMR, IR, and MS data, grounded in established spectroscopic principles and comparisons with analogous structures, offer a reliable set of benchmarks for researchers. Adherence to the detailed experimental protocols will ensure the acquisition of high-quality, reproducible data, which is the cornerstone of scientific integrity in chemical synthesis and drug development. This guide serves as an essential resource for scientists working with this versatile pyrazole derivative, facilitating its confident identification and use in further research endeavors.
References
-
Kuujia. 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Available at: [Link][3]
-
Patil, P. et al. 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Pharmaceutical and Clinical Research. [No specific URL available from search][4]
-
SpectraBase. 1H-PYRAZOLE-4-CARBALDEHYDE - Optional[13C NMR]. Available at: [Link][8]
-
Sapkota, K. R. et al. Synthesis, Spectroscopic Characterization, and DFT Study of (E)-N-((1-(4-fluorophenyl)-1H-pyrazol-4-yl) methylene)-2-(1H-indol-3-yl) ethanimine. Kanyaka Journal. [No specific URL available from search]
-
Al-Hourani, B. J. et al. Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc. [No specific URL available from search][5]
-
NIST. 1H-Pyrazole, 1-phenyl-. NIST WebBook. Available at: [Link][9]
-
SpectraBase. 1-Phenyl-1H-pyrazole-4-carbaldehyde - Optional[13C NMR]. Available at: [Link][10]
-
PubChem. 3-phenyl-1H-pyrazole-4-carbaldehyde. Available at: [Link][6]
-
Fun, H.-K. et al. 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E. [No specific URL available from search][11]
-
ResearchGate. Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Available at: [Link][7]
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Crystal structure of 1-(4-Fluorophenyl)-3-phenyl-1h-pyrazole-4-carbaldehyde
An In-Depth Technical Guide to the Synthesis, Structure, and Significance of 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde
This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry, drug discovery, and materials science. We will explore its synthesis, molecular architecture, and the critical role its structural features play in its function as a versatile chemical building block.
Introduction: The Pyrazole Scaffold in Modern Chemistry
The pyrazole ring system is a cornerstone of heterocyclic chemistry, recognized as a "privileged scaffold" in drug discovery.[1] Its derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[2] Compounds featuring the 1,3-diphenylpyrazole-4-carbaldehyde core are particularly valuable as synthetic intermediates.[3][4] The introduction of a fluorine atom onto one of the phenyl rings, as in this compound, is a strategic chemical modification. The fluorophenyl group can significantly enhance a molecule's pharmacokinetic properties, such as metabolic stability and membrane permeability, making it a highly desirable feature in the development of novel pharmaceuticals and agrochemicals.[3][5]
This guide will delve into the essential technical details of this compound, from its rational synthesis to a detailed analysis of its solid-state structure, providing researchers with the foundational knowledge required for its effective application.
Synthesis and Spectroscopic Characterization
The synthesis of 1,3-disubstituted pyrazole-4-carbaldehydes is most effectively achieved through the Vilsmeier-Haack reaction.[4] This classical method allows for the direct formylation of an active methylene group adjacent to a hydrazone, leading to cyclization and the formation of the pyrazole ring in a single, efficient process.
Synthetic Workflow
The logical pathway to the target compound involves a two-step process starting from commercially available materials: acetophenone and 4-fluorophenylhydrazine.
Caption: Synthetic pathway for the target compound.
Detailed Experimental Protocol: Synthesis
Objective: To synthesize this compound.
Step 1: Synthesis of Acetophenone (4-fluorophenyl)hydrazone
-
In a 250 mL round-bottom flask, dissolve acetophenone (1.0 eq) and 4-fluorophenylhydrazine hydrochloride (1.05 eq) in ethanol.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. The product will often precipitate.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum. The crude hydrazone is typically of sufficient purity for the next step.
Step 2: Vilsmeier-Haack Formylation and Cyclization
-
In a three-neck flask equipped with a dropping funnel and a calcium chloride guard tube, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, 3.0 eq) dropwise to ice-cold N,N-dimethylformamide (DMF, 5.0 eq) with vigorous stirring. Maintain the temperature below 5°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.
-
Add the acetophenone (4-fluorophenyl)hydrazone (1.0 eq) from Step 1 portion-wise to the Vilsmeier reagent.
-
Heat the reaction mixture to 60-70°C and maintain for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is ~7.
-
The solid product will precipitate. Collect the crude product by vacuum filtration.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to yield pure this compound.
Spectroscopic Characterization
The structural confirmation of the synthesized compound relies on standard spectroscopic techniques.
-
¹H NMR: Expected signals would include multiplets in the aromatic region (7-8 ppm) for the phenyl and fluorophenyl protons, a singlet for the pyrazole proton (~8-9 ppm), and a characteristic singlet for the aldehyde proton (~9-10 ppm).
-
¹³C NMR: Will show distinct signals for the aromatic carbons, the pyrazole ring carbons, and a downfield signal for the carbonyl carbon of the aldehyde (>180 ppm).
-
IR Spectroscopy: A strong absorption band around 1680-1700 cm⁻¹ is indicative of the aldehyde C=O stretch.
-
Mass Spectrometry: The molecular ion peak corresponding to the compound's molecular weight (C₁₆H₁₁FN₂O, MW: 266.27 g/mol ) would confirm its identity.
Crystal Structure and Intermolecular Interactions
While a published crystal structure for this compound was not available at the time of this writing, a detailed analysis can be performed on the closely related analogue, 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde , for which crystallographic data has been reported.[6][7] This allows for an authoritative and insightful discussion of the expected structural features.
Caption: Molecular structure of the target compound.
Molecular Geometry and Conformation
In related structures, the core pyrazole ring is planar, but the attached phenyl rings are typically twisted out of this plane.[6][7] For 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, the phenyl ring at position 1 and the bromophenyl ring at position 3 form significant dihedral angles with the pyrazole ring, reported to be between 7° and 40°.[6][7] This non-planar conformation is a result of steric hindrance between the ortho-hydrogens of the phenyl rings and the substituents on the pyrazole core. A similar twisted conformation is expected for the 4-fluoro analogue. The carbaldehyde group is also often slightly twisted out of the pyrazole plane.[6]
Crystallographic Data for an Analogous Structure
The data presented below for 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde provides a reliable model for what to expect from its fluoro-counterpart.[6]
| Parameter | Value |
| Chemical Formula | C₁₆H₁₁BrN₂O |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 17.7233 (4) |
| b (Å) | 3.8630 (1) |
| c (Å) | 20.4224 (5) |
| β (°) | 110.137 (3) |
| Volume (ų) | 1312.75 (6) |
| Z (molecules/unit cell) | 4 |
Supramolecular Assembly and Intermolecular Interactions
The crystal packing of organic molecules is governed by a network of non-covalent interactions.[8][9] In the crystal structure of the bromo-analogue, the most prominent feature is the formation of a helical supramolecular chain along the b-axis, mediated by C—H···O hydrogen bonds.[6] These interactions involve a hydrogen atom from a phenyl ring acting as a donor and the carbaldehyde oxygen atom as an acceptor.
Caption: C-H···O interactions driving crystal packing.
For this compound, similar C—H···O interactions are highly probable. Furthermore, the presence of the highly electronegative fluorine atom introduces the possibility of other weak interactions, such as C—H···F hydrogen bonds or halogen-π interactions, which could further influence the crystal packing arrangement. The study of these interactions is critical for understanding polymorphism and material properties.[8]
Protocol for Single Crystal X-ray Diffraction (SC-XRD)
To obtain definitive structural data, a single-crystal X-ray diffraction experiment is required. The following protocol outlines the self-validating steps necessary for this analysis.
Objective: To determine the three-dimensional atomic structure of the title compound.
1. Crystal Growth and Selection:
-
Grow single crystals suitable for diffraction (typically 0.1-0.3 mm in each dimension) by slow evaporation, vapor diffusion, or cooling of a saturated solution (e.g., in ethanol, ethyl acetate, or acetone).
-
Select a well-formed, transparent crystal under a polarized light microscope and mount it on a goniometer head using a cryoprotectant oil.
2. Data Collection:
-
Center the crystal on a modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector and a low-temperature device (typically 100 K to reduce thermal motion).
-
Perform an initial unit cell determination.
-
Proceed with a full data collection strategy, typically involving multiple runs of omega and phi scans to ensure complete data coverage and redundancy.
3. Data Reduction and Structure Solution:
-
Integrate the raw diffraction images to obtain reflection intensities and correct for experimental factors (e.g., Lorentz and polarization effects) using software like SAINT or XDS.
-
Solve the crystal structure using direct methods or dual-space algorithms (e.g., SHELXT). This step will reveal the positions of most non-hydrogen atoms.
4. Structure Refinement:
-
Refine the structural model against the experimental data using a full-matrix least-squares method (e.g., SHELXL).
-
Initially, refine atom positions and isotropic displacement parameters.
-
Locate hydrogen atoms in the difference Fourier map or place them in geometrically calculated positions.
-
Refine the model anisotropically for all non-hydrogen atoms.
-
The refinement is considered complete when the model converges, resulting in low R-factors (R1 < 5%) and a flat residual electron density map.
5. Data Validation and Reporting:
-
Validate the final structure using tools like PLATON or checkCIF to ensure the model is chemically and crystallographically sound.
-
Deposit the final crystallographic information file (CIF) into a public database like the Cambridge Structural Database (CSD) to make the data accessible to the scientific community.
Applications and Future Directions
The this compound scaffold is a key starting material for creating diverse molecular libraries. Its aldehyde functional group is readily converted into other functionalities, enabling the synthesis of novel compounds for various applications:
-
Drug Discovery: It serves as an intermediate for synthesizing potential anti-inflammatory agents, anticancer therapeutics, and compounds targeting neurological disorders.[3][5][10] The pyrazole core is a known kinase inhibitor motif, making it highly relevant in oncology research.[1]
-
Agrochemicals: Phenylpyrazole derivatives, such as Fipronil, are potent insecticides.[11][12] This scaffold can be used to develop new pesticides or herbicides with potentially improved efficacy and environmental profiles.[5]
-
Materials Science: The rigid, aromatic structure can be incorporated into polymers or organic materials to enhance thermal stability and confer specific electronic properties.[5]
A thorough understanding of the crystal structure is paramount. It provides the basis for rational drug design, aids in understanding structure-activity relationships (SAR), and is essential for controlling solid-state properties like solubility and stability, which are critical for formulation in the pharmaceutical industry.
References
-
Prasath, R., Bhavana, P., Ng, S. W., & Tiekink, E. R. T. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, E67, o2650. Available from: [Link]
-
Stanovnik, B., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC, 2011(xi), 1-21. Available from: [Link]
-
PubChem. 3-phenyl-1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information. Available from: [Link]
-
ResearchGate. (PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Available from: [Link]
-
InterContinental Warszawa. This compound. Available from: [Link]
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Al-Ostoot, F. H., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2011-2036. Available from: [Link]
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Groom, C. R., & Tiekink, E. R. T. (2016). Crystal structure of the insecticide ethiprole (C13H9Cl2F3N4OS): a case study of whole-molecule configurational disorder. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 8), 1143–1148. Available from: [Link]
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ResearchGate. Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. Available from: [Link]
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Cherukuvada, S., & Row, T. N. G. (2014). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystal Growth & Design, 14(9), 4495-4511. Available from: [Link]
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Desiraju, G. R. (1995). Designer crystals: intermolecular interactions, network structures and supramolecular synthons. Chemical Communications, (15), 1475-1482. Available from: [Link]
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Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 2(1), 1-8. Available from: [Link]
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Elkady, M., et al. (2012). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3363. Available from: [Link]
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Xu, X., et al. (2014). Discovery of a novel series of phenyl pyrazole inner salts based on fipronil as potential dual-target insecticides. Journal of Agricultural and Food Chemistry, 62(16), 3621-3628. Available from: [Link]
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Topic: Discovery and Isolation of Novel Pyrazole-4-carbaldehyde Derivatives
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, isolation, and characterization of novel pyrazole-4-carbaldehyde derivatives, a class of compounds recognized for their significant utility as versatile building blocks in medicinal chemistry and materials science.[1][2] As a senior application scientist, this document moves beyond simple procedural lists to explain the underlying chemical principles, strategic considerations for experimental design, and robust, field-tested protocols for achieving high-purity target compounds.
The Strategic Importance of the Pyrazole-4-carbaldehyde Scaffold
The pyrazole ring is a privileged five-membered heterocyclic motif containing two adjacent nitrogen atoms.[3] This structure is a cornerstone in the development of pharmaceuticals, with numerous approved drugs featuring this core for its favorable metabolic stability and diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5][6] The introduction of a carbaldehyde (formyl) group at the C4 position dramatically enhances the synthetic value of the pyrazole scaffold. This electrophilic handle serves as a versatile anchor point for a vast array of chemical transformations, enabling the construction of complex molecular architectures and the exploration of extensive chemical space in drug discovery programs.[1][2]
Core Synthetic Strategies: A Two-Pillar Approach
The synthesis of pyrazole-4-carbaldehydes is typically approached through two fundamental stages: the construction of the pyrazole ring system followed by its formylation. While one-pot methodologies exist, a stepwise approach offers greater control over substitution patterns and simplifies purification.
Pillar I: Assembly of the Pyrazole Core
The most classical and reliable method for constructing the pyrazole ring is the Knorr pyrazole synthesis , which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[3][7][8]
Causality Behind the Knorr Synthesis: This reaction leverages the nucleophilicity of the hydrazine nitrogens attacking the two electrophilic carbonyl carbons of the 1,3-dicarbonyl compound. The subsequent dehydration reaction drives the formation of the stable, aromatic pyrazole ring.[7][8] A key challenge in this synthesis, especially with unsymmetrical 1,3-dicarbonyls and substituted hydrazines, is controlling regioselectivity. The reaction can yield a mixture of two constitutional isomers.[3] Modern methods often employ specific catalysts or directing groups to achieve high regioselectivity.[9][10][11]
Caption: General scheme of the Knorr Pyrazole Synthesis.
Pillar II: Formylation via the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is the preeminent method for introducing a formyl group onto electron-rich heterocyclic systems like pyrazoles.[4][12][13] It reliably and regioselectively installs the aldehyde at the C4 position.[14]
Mechanistic Insight: The reaction's efficacy stems from the in-situ formation of the Vilsmeier reagent , a chloroiminium salt, from the interaction of a substituted formamide (typically N,N-dimethylformamide, DMF) with an activating agent like phosphorus oxychloride (POCl₃).[14][15] This reagent is a potent electrophile that attacks the electron-rich C4 position of the pyrazole ring. Subsequent hydrolysis of the resulting iminium salt intermediate liberates the desired pyrazole-4-carbaldehyde.
Caption: Mechanism of the Vilsmeier-Haack formylation of pyrazoles.
Validated Experimental Protocols
The following protocols are self-validating systems, designed for reproducibility and successful synthesis. Critical parameters and safety precautions are highlighted.
Protocol 1: Synthesis of 1,3-Diphenyl-1H-pyrazole
This protocol is a representative example of the Knorr synthesis.
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1,3-diphenyl-1,3-propanedione (10 mmol, 1.0 eq) in 50 mL of absolute ethanol.
-
Reactant Addition: To the stirred solution, add phenylhydrazine (10 mmol, 1.0 eq) dropwise. A catalytic amount of glacial acetic acid (3-4 drops) can be added to facilitate the reaction.
-
Reaction: Heat the mixture to reflux (approx. 80 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) mobile phase.
-
Work-up and Isolation: Allow the reaction mixture to cool to room temperature. The product will often precipitate. If not, reduce the solvent volume under reduced pressure. Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
-
Purification: The crude product can be recrystallized from ethanol to yield pure 1,3-diphenyl-1H-pyrazole as a white crystalline solid.
Protocol 2: Vilsmeier-Haack Formylation of 1,3-Diphenyl-1H-pyrazole
Safety First: This reaction uses POCl₃, which is highly corrosive and reacts violently with water. The Vilsmeier reagent is moisture-sensitive. This entire procedure MUST be conducted in a well-ventilated fume hood under anhydrous conditions.[14]
-
Vilsmeier Reagent Preparation: In a three-neck flask fitted with a dropping funnel, nitrogen inlet, and thermometer, place anhydrous DMF (30 mmol, 3.0 eq). Cool the flask to 0 °C in an ice bath. Add POCl₃ (15 mmol, 1.5 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the white, solid Vilsmeier reagent.[13][14]
-
Substrate Addition: Dissolve the pyrazole substrate (e.g., 1,3-diphenyl-1H-pyrazole, 10 mmol, 1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to 80-90 °C and maintain for 4-6 hours.[16] Monitor completion by TLC.
-
Work-up (Quenching): Cool the reaction mixture back down to 0 °C in an ice bath. Very slowly and carefully, quench the reaction by adding crushed ice, followed by a saturated aqueous solution of sodium bicarbonate until the mixture is neutral or slightly basic (pH 7-8). This step is highly exothermic and must be done with caution.
-
Isolation: The product often precipitates as a solid and can be collected by vacuum filtration. If it remains in solution, extract the aqueous mixture three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude 1,3-diphenyl-1H-pyrazole-4-carbaldehyde can be purified by column chromatography on silica gel or by recrystallization.
Isolation and Purification Workflow
Achieving high purity is paramount for subsequent applications. A multi-step purification strategy is often necessary.
Caption: Standard workflow for isolation and purification.
Field Insights:
-
Extraction: During work-up, if the product has some water solubility, saturating the aqueous layer with NaCl (brine) can significantly improve extraction efficiency by "salting out" the organic compound.[14]
-
Chromatography: A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective for separating the product from non-polar starting materials and polar impurities.
-
Recrystallization: This is an excellent final step for obtaining highly crystalline, pure material. The choice of solvent is critical and must be determined empirically (e.g., ethanol, isopropanol, or ethyl acetate/hexane mixtures).
Structural Characterization and Data Validation
Unambiguous confirmation of the target structure is non-negotiable. A combination of spectroscopic techniques is required.
| Technique | Purpose | Typical Observations for Pyrazole-4-carbaldehyde |
| ¹H NMR | Confirms proton environment and connectivity. | - Aldehydic Proton (CHO): A characteristic singlet far downfield, typically between δ 9.8 - 10.2 ppm.[4][16]- Pyrazole Ring Proton (H5): A singlet, often between δ 8.0 - 8.5 ppm.[16]- Aromatic Protons: Multiplets in the aromatic region (δ 7.0 - 8.0 ppm) corresponding to substituents. |
| ¹³C NMR | Confirms the carbon skeleton. | - Aldehydic Carbonyl (C=O): A signal in the range of δ 180 - 190 ppm.[16]- Pyrazole Ring Carbons: Signals typically between δ 110 - 155 ppm. |
| FT-IR | Identifies key functional groups. | - Aldehydic C=O Stretch: A strong, sharp absorption band around 1680 - 1700 cm⁻¹.[4][16]- Aromatic C=C/C=N Stretches: Multiple bands in the 1400 - 1600 cm⁻¹ region. |
| Mass Spec (MS) | Determines molecular weight and fragmentation. | The molecular ion peak (M⁺) or protonated species ([M+H]⁺) should correspond to the calculated molecular weight of the target compound.[4][17] |
Table 1: Key Spectroscopic Data for Structural Validation of Pyrazole-4-carbaldehydes.
Troubleshooting Common Synthetic Challenges
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield in Vilsmeier-Haack | 1. Deactivated pyrazole substrate (strong electron-withdrawing groups).2. Moisture contamination decomposing the Vilsmeier reagent.[14]3. Insufficient reaction time or temperature. | 1. Increase reaction temperature and/or time. For highly deactivated systems, this reaction may not be suitable.2. Ensure all glassware is oven-dried and reagents (especially DMF) are anhydrous.[16] Perform the reaction under an inert atmosphere (N₂ or Ar).3. Monitor the reaction by TLC and continue heating until the starting material is consumed. |
| Formation of Byproducts | 1. Incomplete hydrolysis of the iminium intermediate.2. Chlorination of other positions if reaction conditions are too harsh.[13] | 1. Ensure the quenching and hydrolysis step is thorough. Stirring with aqueous base for an extended period can help.2. Use a milder activating agent than POCl₃ or perform the reaction at a lower temperature. |
| Difficulty in Product Isolation | 1. Product is partially soluble in the aqueous layer.[14]2. Emulsion formation during extraction. | 1. Saturate the aqueous layer with brine and perform multiple extractions.[14]2. Add a small amount of brine or filter the mixture through a pad of Celite to break the emulsion. |
Table 2: Troubleshooting Guide for the Vilsmeier-Haack Formylation of Pyrazoles.
References
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Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. [Link]
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MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
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ACS Publications. (2021). Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles. ACS Publications. [Link]
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J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]
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ACS Publications. (n.d.). Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts. The Journal of Organic Chemistry. [Link]
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Organic Chemistry Portal. (n.d.). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. [Link]
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ACS Publications. (n.d.). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]
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National Institutes of Health (NIH). (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Center for Biotechnology Information. [Link]
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PubMed. (2022). Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles. PubMed. [Link]
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STM Journals. (n.d.). Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and its Schiff`s Bases. STM Journals. [Link]
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National Institutes of Health (NIH). (n.d.). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. National Center for Biotechnology Information. [Link]
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National Institutes of Health (NIH). (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Center for Biotechnology Information. [Link]
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Semantic Scholar. (n.d.). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. [Link]
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KTU ePubl. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl. [Link]
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MDPI. (n.d.). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Phenyl-1H-pyrazole-4-carbaldehyde: Synthesis, Properties, and Applications in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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In Silico Prediction of 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde Bioactivity: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive, in-depth framework for the in silico prediction of the bioactivity of 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde. Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anti-inflammatory and anticancer effects[1][2][3][4]. This guide is designed for researchers, scientists, and drug development professionals, offering a detailed walkthrough of a complete computational workflow. We will explore methodologies from target identification and molecular docking to Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore analysis, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. The protocols described herein are designed to be self-validating, emphasizing scientific integrity and providing a robust foundation for computational drug discovery endeavors.
Introduction: The Pyrazole Scaffold and the Promise of In Silico Screening
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications[3]. The subject of this guide, this compound (PubChem CID: 248383; SMILES: O=Cc1cn(nc1c2ccccc2)c3ccc(F)cc3), is a versatile intermediate for synthesizing novel bioactive molecules[5]. Given the known anti-inflammatory and anticancer properties of pyrazole derivatives, a systematic in silico evaluation of this compound can efficiently guide further experimental studies, saving considerable time and resources[1][6][7]. Computational approaches allow for the rapid screening of potential biological targets and the early assessment of a compound's drug-like properties, which are critical steps in the modern drug discovery pipeline[7][8].
This guide will provide a detailed, step-by-step approach to building a comprehensive in silico bioactivity profile for this compound. We will focus on freely accessible and widely used computational tools to ensure the reproducibility of the described workflows.
Foundational Steps: Ligand Preparation and Target Identification
A robust in silico analysis begins with the proper preparation of the small molecule (ligand) and the identification of its potential biological targets.
Ligand Preparation
Accurate 3D representation of the ligand is crucial for meaningful docking and pharmacophore studies.
Protocol 1: Ligand Preparation
-
Obtain 2D Structure: Retrieve the 2D structure of this compound from a chemical database like PubChem.
-
Convert to 3D: Use a molecular editor and converter such as MarvinSketch or Open Babel to generate a 3D structure.
-
Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This step is critical for obtaining a low-energy, stable conformation of the ligand.
-
Save in Appropriate Format: Save the prepared ligand in a .pdbqt format for use with AutoDock Vina[9][10].
Target Identification
Based on the known bioactivities of pyrazole derivatives, we will focus on targets in inflammation and cancer pathways.
Potential Anti-inflammatory Targets:
-
Cyclooxygenase-2 (COX-2): A key enzyme in the inflammatory cascade, inhibited by several pyrazole-containing drugs like celecoxib[4][11][12].
-
p38 MAP Kinase: A critical signaling protein involved in the production of pro-inflammatory cytokines[3][13][14][15].
Potential Anticancer Targets:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key regulator of angiogenesis, a process crucial for tumor growth and metastasis[16][17][18][19].
-
Epidermal Growth Factor Receptor (EGFR): A tyrosine kinase often overexpressed in various cancers, driving tumor cell proliferation[16][20][21].
Molecular Docking: Predicting Binding Affinity and Interactions
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of their interaction[7][22].
Molecular Docking Workflow
Caption: QSAR Modeling Workflow.
Protocol 4: QSAR Model Development
-
Dataset Collection:
-
Gather a dataset of pyrazole derivatives with experimentally determined biological activity (e.g., IC50 values) against a specific target (e.g., COX-2). This data can be found in medicinal chemistry literature or databases like ChEMBL.
-
-
Descriptor Calculation:
-
For each molecule in the dataset, calculate a variety of molecular descriptors (e.g., topological, electronic, physicochemical) using software like RDKit or PaDEL-Descriptor.
-
-
Data Splitting:
-
Model Building:
-
Use a statistical method, such as Multiple Linear Regression (MLR) or a machine learning algorithm like Random Forest (RF), to build a model that correlates the descriptors with the biological activity.
-
-
Model Validation:
-
Internal Validation: Perform cross-validation (e.g., leave-one-out or k-fold cross-validation) on the training set to assess the model's robustness.[23][25][26][27] The cross-validated correlation coefficient (Q²) should be greater than 0.5 for a reliable model.
-
External Validation: Use the developed model to predict the activity of the compounds in the test set. The predictive ability is evaluated by the correlation coefficient (R²_pred) between the predicted and experimental activities. An R²_pred value greater than 0.6 is generally considered acceptable.[23]
-
Once a validated QSAR model is established, the descriptors for this compound can be calculated and its biological activity can be predicted.
Pharmacophore Modeling
A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target.[28][29][30]
Protocol 5: Ligand-Based Pharmacophore Modeling
-
Input Molecules: Select a set of structurally diverse but functionally related active molecules that bind to the same target.
-
Pharmacophore Generation: Use a web server like PharmaGist to generate pharmacophore models. PharmaGist aligns the input molecules and identifies common features such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers.[28][30][31]
-
Model Validation: The generated pharmacophore models can be used to screen a database of compounds to see if they can effectively distinguish between known active and inactive molecules.
-
Mapping: The structure of this compound can be mapped onto the validated pharmacophore model to assess its potential for binding to the target.
ADMET Prediction: Assessing Drug-Likeness
Early prediction of a compound's ADMET properties is crucial for avoiding late-stage failures in drug development.[2][29][32][33]
Protocol 6: ADMET Prediction using Web-Based Tools
-
Input: Submit the SMILES string of this compound to web servers like SwissADME and ProTox-II.[2][29][32][33]
-
SwissADME Analysis:
-
Physicochemical Properties: Molecular weight, logP, number of hydrogen bond donors and acceptors.
-
Lipinski's Rule of Five: A rule of thumb to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans.
-
Pharmacokinetics: Predictions of gastrointestinal absorption, blood-brain barrier permeability, and interaction with cytochrome P450 enzymes.
-
Medicinal Chemistry Friendliness: Alerts for potentially problematic fragments.
-
-
ProTox-II Analysis:
-
Toxicity Prediction: Predicts various toxicity endpoints, including organ toxicity (e.g., hepatotoxicity), and toxicological pathways.
-
Toxicity Class: Provides a prediction of the compound's toxicity class according to the Globally Harmonized System of Classification and Labelling of Chemicals.
-
Table 1: Hypothetical ADMET Prediction Summary
| Property | Predicted Value | Interpretation |
| Physicochemical Properties | ||
| Molecular Weight | < 500 g/mol | Favorable for oral bioavailability |
| LogP | 1-5 | Optimal lipophilicity |
| H-bond Donors | < 5 | Good membrane permeability |
| H-bond Acceptors | < 10 | Good membrane permeability |
| Pharmacokinetics | ||
| GI Absorption | High | Likely well-absorbed orally |
| BBB Permeant | No | Reduced risk of CNS side effects |
| CYP Inhibitor | No | Low potential for drug-drug interactions |
| Toxicity | ||
| Hepatotoxicity | Inactive | Low risk of liver damage |
| Carcinogenicity | Inactive | Low risk of causing cancer |
| Toxicity Class | 4 | Low predicted toxicity |
Synthesizing the Data: A Holistic Bioactivity Profile
The true power of in silico analysis lies in the integration of data from multiple methodologies. A strong binding affinity from molecular docking, coupled with a favorable ADMET profile and a good fit to a validated pharmacophore model, provides a compelling case for a compound's therapeutic potential. Conversely, poor docking scores, predicted toxicity, or a lack of fit to a relevant pharmacophore can serve as early warnings, allowing for the reprioritization of resources.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous workflow for the in silico prediction of the bioactivity of this compound. By systematically applying molecular docking, QSAR modeling, pharmacophore analysis, and ADMET prediction, researchers can build a detailed profile of this compound's potential as an anti-inflammatory or anticancer agent. It is imperative to remember that in silico predictions are hypotheses that must be validated through experimental testing.[34] The insights gained from these computational methods, however, are invaluable for designing more focused and efficient in vitro and in vivo studies, ultimately accelerating the journey from a promising molecule to a potential therapeutic.
References
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Regan, J., et al. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Journal of Medicinal Chemistry, 45(14), 2994-3008. Available from: [Link]
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El-Sayed, M. A., et al. (2011). A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. Basic & Clinical Pharmacology & Toxicology, 108(4), 263-273. Available from: [Link]
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Pargellis, C., et al. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Journal of Medicinal Chemistry, 45(14), 2994-3008. Available from: [Link]
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Murahari, M., et al. (2019). Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors. Bioorganic Chemistry, 89, 103011. Available from: [Link]
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Pars Silico. (n.d.). ADME/ADMET Assessment Using SwissADME, ProTox-II, admetSAR, and SwissTargetPrediction: A Comprehensive Guide. Available from: [Link]
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Tong, L. (n.d.). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Columbia University. Available from: [Link]
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Graneto, M. (2008). Synthesis, crystal structure, and activity of pyrazole inhibitors of p38 map kinase. Cancer Research, 68(9_Supplement), SY17-03. Available from: [Link]
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Murahari, M., et al. (2019). Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors. Bioorganic Chemistry, 89, 103011. Available from: [Link]
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Bioinformatics Review. (2023, July 14). AutoDock Vina Tutorial: Molecular Docking for Beginners [Video]. YouTube. Available from: [Link]
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An In-depth Technical Guide to Tautomerism in Substituted 1H-Pyrazole-4-carbaldehydes
Foreword
For researchers, scientists, and professionals in drug development, a profound understanding of molecular behavior is paramount. The pyrazole scaffold, a privileged structure in medicinal chemistry, owes much of its versatility to the nuanced phenomenon of tautomerism.[1][2] This dynamic equilibrium between structural isomers can significantly influence a molecule's reactivity, physicochemical properties, and biological activity. This guide provides an in-depth exploration of tautomerism in substituted 1H-pyrazole-4-carbaldehydes, moving beyond a mere description of the phenomenon to elucidate the underlying principles and experimental considerations. We will delve into the causality behind experimental choices and present self-validating protocols, offering a robust framework for investigating these fascinating molecules.
The Fundamental Landscape of Pyrazole Tautomerism
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms.[2] The presence of an N-H proton allows for its migration between the two nitrogen atoms, a process known as annular prototropic tautomerism.[2][3][4][5] This results in two distinct tautomeric forms, which can lead to different substitution patterns and, consequently, different chemical and biological properties.[4][6]
It is crucial to recognize that the energetic barriers for proton transfer between the nitrogen atoms are generally high, preventing spontaneous migration at room temperature.[7] However, this equilibrium can be influenced by various factors, which we will explore in detail. While proton transfer to a carbon atom is theoretically possible, the associated loss of aromaticity makes such tautomers energetically unfavorable.[4][7]
Tautomeric Possibilities in 1H-Pyrazole-4-carbaldehydes
For a 1H-pyrazole-4-carbaldehyde, two primary types of tautomerism are conceivable: annular tautomerism and keto-enol tautomerism.
Annular Tautomerism
This is the most prevalent form of tautomerism in N-unsubstituted pyrazoles.[2][3] The migration of the proton between the N1 and N2 positions results in two tautomers. If the pyrazole ring is asymmetrically substituted at positions 3 and 5, these two tautomers are non-equivalent. For a generic 3-substituted 1H-pyrazole-4-carbaldehyde, the annular tautomeric equilibrium is depicted below.
Caption: Annular tautomerism in a 3-substituted 1H-pyrazole-4-carbaldehyde.
Keto-Enol Tautomerism
While less commonly discussed for simple pyrazole-4-carbaldehydes, the possibility of keto-enol tautomerism involving the aldehyde group and the pyrazole ring should be considered, particularly under specific conditions or with certain substitution patterns.[8][9][10] This would involve the formation of a pyrazole-4-ylidenemethanol structure. The stability of the enol form is often enhanced by the formation of a conjugated system and intramolecular hydrogen bonding.[9]
Caption: Potential keto-enol tautomerism in 1H-pyrazole-4-carbaldehyde.
Factors Governing Tautomeric Equilibrium
The position of the tautomeric equilibrium is not static; it is a dynamic state influenced by a delicate interplay of electronic and environmental factors.
Substituent Effects
The electronic nature of substituents on the pyrazole ring plays a critical role in determining the predominant tautomer.
-
Electron-donating groups (EDGs) , such as -NH2, -OH, and -CH3, when placed at the C3 or C5 position, tend to favor the tautomer where the proton resides on the adjacent nitrogen (the C3-tautomer).[7]
-
Electron-withdrawing groups (EWGs) , such as -CHO, -COOH, and -NO2, at the C3 or C5 position generally stabilize the tautomer where the proton is on the more distant nitrogen (the C5-tautomer).[7][11]
Theoretical calculations have shown that for pyrazoles with cationic substituents like -NH3+ and -N2+ at the 3- or 5-position, the equilibrium is strongly shifted towards the 3-substituted tautomer.[12]
| Substituent Type at C3/C5 | Favored Tautomer | Rationale |
| Electron-Donating (e.g., -CH3, -NH2) | Proton on adjacent Nitrogen | Stabilization of the more electron-rich tautomer. |
| Electron-Withdrawing (e.g., -CHO, -NO2) | Proton on distant Nitrogen | Minimization of electrostatic repulsion. |
Solvent Effects
The polarity and hydrogen-bonding capability of the solvent can significantly impact the tautomeric equilibrium.
-
Nonpolar, aprotic solvents tend to have a lesser influence on the intrinsic tautomeric preference dictated by the substituents.[13]
-
Polar, protic solvents can stabilize one tautomer over another through hydrogen bonding interactions.[13][14] For instance, a solvent that can act as a hydrogen bond acceptor may stabilize the tautomer with a more acidic N-H proton.
-
DMSO , a highly polar aprotic solvent, is known to influence the tautomeric equilibrium, as observed in 13C-NMR studies where chemical shifts at C3 and C5 vary depending on the tautomer present.[7]
Intramolecular and Intermolecular Interactions
Hydrogen bonding, both within the same molecule (intramolecular) and between different molecules (intermolecular), can lock the system into a specific tautomeric form, particularly in the solid state.[3][15] X-ray crystallography studies have revealed that pyrazole derivatives can form dimers or complex hydrogen-bonded networks, which dictate the observed tautomer in the crystal lattice.[3][14]
Analytical and Computational Characterization
A multi-pronged approach combining spectroscopic and computational techniques is essential for the unambiguous characterization of tautomeric forms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for studying tautomerism in solution.[13][16]
-
¹H and ¹³C NMR: In cases of rapid proton exchange between the nitrogen atoms on the NMR timescale, the signals for the C3 and C5 positions (and their attached protons) will appear as averaged, often broadened, signals.[7][13]
-
Low-Temperature NMR: By lowering the temperature of the NMR experiment, the rate of proton exchange can be slowed down, potentially allowing for the resolution of separate signals for each tautomer.[13][17]
-
2D NMR (HSQC, HMBC): These techniques are invaluable for assigning the signals of unsymmetrically substituted pyrazoles, helping to distinguish between the C3 and C5 positions.[13]
-
¹⁵N NMR: Direct observation of the nitrogen signals can provide definitive information about the location of the proton.[14]
Protocol: Low-Temperature NMR for Tautomer Resolution
-
Sample Preparation: Dissolve the substituted 1H-pyrazole-4-carbaldehyde in a suitable low-freezing deuterated solvent (e.g., CD₂Cl₂, Toluene-d₈). Ensure the solvent is dry to minimize exchange with water.[13]
-
Initial Spectrum: Acquire standard ¹H and ¹³C NMR spectra at ambient temperature (298 K).
-
Stepwise Cooling: Gradually decrease the probe temperature in 10-20 K increments.
-
Equilibration: Allow the sample to thermally equilibrate for 5-10 minutes at each new temperature before acquiring spectra.[13]
-
Data Acquisition: Record spectra at each temperature until the averaged signals for C3/C5 split into distinct signals corresponding to the individual tautomers.
-
Integration and Quantification: Integrate the signals for each tautomer to determine the tautomeric ratio at that temperature.
Caption: Workflow for low-temperature NMR analysis of tautomerism.
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous structural information in the solid state, revealing the specific tautomer present in the crystal and the intermolecular interactions that stabilize it.[3][14][18][19][20] However, it is important to remember that the solid-state structure may not be representative of the tautomeric equilibrium in solution.[21]
Computational Chemistry
Density Functional Theory (DFT) and other ab initio methods are powerful predictive tools for studying tautomerism.[4][7][8][22][23]
-
Energy Calculations: Computational models can be used to calculate the relative energies of the different tautomers in the gas phase and in various solvents (using solvent models), providing insights into their relative stabilities.[8][11]
-
NMR Chemical Shift Prediction: Calculated NMR chemical shifts can be compared with experimental data to aid in the assignment of signals and the identification of the major tautomer.[7]
-
Thermodynamic Parameters: Calculations can provide thermodynamic data such as Gibbs free energy differences (ΔG), which can be used to predict the tautomeric equilibrium constant (Keq).[8]
Protocol: Computational Investigation of Tautomerism
-
Structure Generation: Build the 3D structures of all possible tautomers.
-
Method Selection: Choose an appropriate level of theory and basis set (e.g., B3LYP/6-311++G(d,p)).[7][8]
-
Geometry Optimization: Optimize the geometry of each tautomer in the gas phase and in the desired solvent using a continuum solvation model (e.g., PCM).
-
Frequency Calculation: Perform frequency calculations to confirm that the optimized structures are true minima on the potential energy surface and to obtain thermodynamic data.
-
Energy Analysis: Compare the calculated energies (electronic and Gibbs free energies) of the tautomers to determine their relative stabilities.
-
Property Calculation: Calculate relevant properties such as NMR chemical shifts and compare them with experimental values.
Caption: Workflow for the computational study of pyrazole tautomerism.
Synthesis of Substituted 1H-Pyrazole-4-carbaldehydes
A common and versatile method for the synthesis of 1H-pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[1][24][25][26] This reaction typically involves the treatment of a hydrazone with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide).[1][25] This method allows for the introduction of the formyl group at the 4-position of the pyrazole ring during its formation. Other synthetic routes may involve the functionalization of a pre-existing pyrazole ring.[27][28]
Concluding Remarks
The tautomeric behavior of substituted 1H-pyrazole-4-carbaldehydes is a multifaceted phenomenon governed by a subtle interplay of electronic, steric, and environmental factors. A comprehensive understanding of this dynamic equilibrium is crucial for the rational design and development of novel therapeutic agents and functional materials. By employing a synergistic approach that combines high-resolution spectroscopic techniques, X-ray crystallography, and computational modeling, researchers can confidently elucidate the tautomeric preferences of these important heterocyclic scaffolds. This knowledge empowers the scientific community to harness the full potential of pyrazole chemistry in their respective fields.
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An In-depth Technical Guide to the Solubility and Stability of 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde
Distribution: For Researchers, Scientists, and Drug Development Professionals.
Abstract
1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde is a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science.[1][2] As a key intermediate, its physicochemical properties, particularly solubility and stability, are critical determinants of its utility in drug discovery and development processes, influencing everything from reaction kinetics in synthesis to bioavailability in formulations.[1] The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs, valued for its metabolic stability and diverse biological activities.[3][4] This guide provides a comprehensive overview of the essential considerations and detailed experimental protocols for characterizing the solubility and stability of this specific pyrazole derivative. It is designed to equip researchers with the foundational knowledge and practical methodologies required to robustly evaluate this promising molecule for further development.
Introduction: The Significance of Physicochemical Characterization
The journey of a candidate molecule from discovery to a viable drug product is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. For this compound, a molecule of interest for its potential in developing novel anti-inflammatory and anticancer agents, a thorough understanding of its solubility and stability is not merely an academic exercise; it is a prerequisite for success.[1]
-
Solubility directly impacts bioavailability, dose determination, and the feasibility of formulation development. Poor aqueous solubility can be a significant hurdle in drug development, often leading to erratic absorption and suboptimal therapeutic efficacy.
-
Stability dictates the shelf-life, storage conditions, and potential degradation pathways of a drug substance.[5] An unstable compound can lose potency over time, or worse, degrade into toxic byproducts.
This guide will delve into the practical aspects of determining these critical parameters, offering not just protocols, but the scientific rationale behind them. The fluorinated phenyl group on this molecule is often incorporated to enhance metabolic stability and pharmacokinetic properties, making a detailed analysis of its overall physicochemical profile particularly pertinent.[1][5]
Core Physicochemical Properties
A baseline understanding of the molecule's intrinsic properties is the starting point for any detailed investigation.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₁FN₂O | Chem-Impex[1] |
| Molecular Weight | 266.27 g/mol | Chem-Impex[1] |
| Appearance | White needles | Chem-Impex[1] |
| Melting Point | 170-176 °C | Chem-Impex[1] |
| pKa (Predicted) | -3.04 ± 0.10 | ChemicalBook[6] |
Note: The predicted pKa suggests the molecule is a very weak base. The most likely site of protonation would be one of the pyrazole nitrogen atoms.[7]
Solubility Profiling: A Multi-Solvent Approach
The solubility of a compound is not a single value but a profile that varies with the solvent system. A comprehensive solubility assessment is crucial for both synthetic and formulation activities.
Rationale for Solvent Selection
The choice of solvents should be strategic, encompassing a range of polarities and protic/aprotic characteristics to mirror various applications:
-
Aqueous Buffers (pH 3.0, 7.4, 9.0): To simulate physiological conditions and assess pH-dependent solubility.
-
Polar Protic Solvents (Methanol, Ethanol): Commonly used in synthesis, purification, and as co-solvents in formulations.
-
Polar Aprotic Solvents (DMSO, Acetonitrile): Used for stock solutions in biological screening and analytical method development.
-
Non-Polar Solvents (Dichloromethane, Toluene): Relevant for organic synthesis and understanding lipophilicity.
Experimental Workflow: Kinetic Solubility Assessment
A high-throughput kinetic solubility assay using DMSO stock solutions is an efficient first-pass screening method.
Caption: Workflow for kinetic solubility determination.
-
Stock Solution Preparation: Accurately prepare a 10 mM stock solution of the compound in 100% DMSO.
-
Plate Preparation: Dispense the stock solution into a 96-well plate.
-
Solvent Addition: Add the selected aqueous buffer or solvent to each well, typically resulting in a final DMSO concentration of 1-2%.
-
Equilibration: Seal the plate and shake at room temperature for 2-4 hours to allow the system to reach equilibrium.
-
Separation: Filter the plate to separate any precipitated compound from the saturated solution.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method, comparing it against a standard curve.[8][9]
Hypothetical Solubility Data
The following table presents plausible solubility data for the compound, reflecting its likely hydrophobic nature.
| Solvent/Buffer | Polarity Index | Solubility (µg/mL) | Classification |
| Aqueous Buffer (pH 7.4) | 10.2 | < 10 | Practically Insoluble |
| Methanol | 5.1 | 150 | Sparingly Soluble |
| Acetonitrile (ACN) | 5.8 | 250 | Soluble |
| Dimethyl Sulfoxide (DMSO) | 7.2 | > 10,000 | Very Soluble |
| Dichloromethane (DCM) | 3.1 | 800 | Freely Soluble |
Insight: The poor aqueous solubility is expected for a molecule with two phenyl rings. The high solubility in DMSO and DCM makes these suitable solvents for synthesis and stock preparation, while the moderate solubility in ACN and Methanol is useful for chromatographic applications.
Stability Assessment and Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. These studies involve subjecting the compound to stress conditions harsher than those it would typically encounter during storage and use.
The Rationale of Stress Testing
The goal of forced degradation is to provoke degradation at a rate of 5-20%. This allows for the identification of degradation pathways and the development of stability-indicating analytical methods capable of separating the parent compound from its degradants.[8]
Experimental Design for Forced Degradation
Caption: Workflow for forced degradation studies.
-
Sample Preparation: Prepare a solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture like acetonitrile/water.
-
Application of Stress:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60-80°C.
-
Base Hydrolysis: Add 0.1 M NaOH and heat at 60-80°C.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature.
-
Thermal Stress: Store the solid compound and a solution at 80°C.
-
Photostability: Expose the solid and solution to light as per ICH Q1B guidelines.
-
-
Time Points: Sample at various time points (e.g., 2, 4, 8, 24 hours).
-
Quenching: Neutralize the acidic and basic samples to halt the degradation process.
-
Analysis: Analyze all samples using a stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection to help identify degradants.
Interpreting the Results & Potential Degradation Pathways
The pyrazole ring itself is generally stable due to its aromaticity.[7] However, the carbaldehyde group is a potential site for reactivity.
-
Acidic Conditions: The pyrazole nitrogen can be protonated, but the ring is expected to be relatively stable.[7] The primary degradation, if any, might involve reactions at the aldehyde.
-
Basic Conditions: The aldehyde could be susceptible to oxidation or Cannizzaro-type reactions, especially at elevated temperatures.
-
Oxidative Conditions: The aldehyde group is highly susceptible to oxidation, likely forming the corresponding carboxylic acid, 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole-4-carboxylic acid. This is often the most significant degradation pathway for aldehydes.
-
Thermal/Photolytic Stress: Degradation under these conditions is less predictable but could involve radical mechanisms or complex rearrangements.[10]
Hypothetical Stability Data Summary
| Stress Condition | Time | % Degradation | Major Degradant (Hypothetical) |
| 0.1 M HCl (60°C) | 24h | < 2% | Stable |
| 0.1 M NaOH (60°C) | 24h | ~8% | Unidentified polar species |
| 3% H₂O₂ (RT) | 8h | ~15% | 4-carboxylic acid derivative |
| Thermal (80°C, solid) | 7 days | < 1% | Stable |
| Photolytic (ICH Q1B) | Cycle 1 | ~5% | Unidentified species |
Insight: The compound shows good stability under acidic and thermal stress. The primary liabilities appear to be oxidation of the aldehyde and, to a lesser extent, base-catalyzed degradation. The formation of the carboxylic acid under oxidative stress is a key finding that informs analytical method development and handling procedures.
Conclusions and Recommendations for Development
This guide outlines the essential framework for characterizing the solubility and stability of this compound.
-
Solubility: The compound exhibits poor aqueous solubility, a critical factor that must be addressed in formulation development. Strategies such as salt formation (if a suitable basic handle were present), amorphous solid dispersions, or lipid-based formulations may be necessary to enhance bioavailability for in vivo studies.
-
Stability: The molecule is intrinsically stable under thermal and acidic conditions. However, the aldehyde functional group is a clear liability under oxidative and, to a lesser extent, basic conditions. It is strongly recommended to store this compound protected from light and under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
The experimental protocols and insights provided herein serve as a robust starting point for any research or development program involving this promising pyrazole derivative. A thorough and early understanding of these physicochemical properties will undoubtedly streamline its journey through the development pipeline.
References
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International Journal of ChemTech Research. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]
- ACS Publications. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery.
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- Sigma-Aldrich. (n.d.). This compound.
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Quantum chemical calculations for pyrazole-4-carbaldehyde derivatives
An In-depth Technical Guide to Quantum Chemical Calculations for Pyrazole-4-Carbaldehyde Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Pyrazole-4-carbaldehyde derivatives, in particular, serve as versatile synthetic intermediates for creating diverse compound libraries with a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][3][4][5] The rational design and optimization of these compounds are significantly accelerated by computational chemistry. This guide provides a comprehensive overview and a practical, step-by-step workflow for performing quantum chemical calculations, primarily using Density Functional Theory (DFT), to elucidate the structural, electronic, and spectroscopic properties of pyrazole-4-carbaldehyde derivatives. By explaining the causality behind methodological choices, this document serves as a self-validating resource for professionals seeking to integrate high-level computational analysis into their drug discovery pipeline.
The Strategic Importance of Pyrazoles in Drug Discovery
The five-membered pyrazole ring, with its two adjacent nitrogen atoms, is a privileged structure in drug design.[1][2] Its unique electronic properties, capacity for hydrogen bonding, and structural rigidity allow for specific and high-affinity interactions with a multitude of biological targets.[2][6] The aldehyde functional group at the 4-position of the pyrazole ring is a key synthetic handle, enabling a wide array of chemical transformations to explore the structure-activity relationship (SAR) extensively.[3][7][8]
Quantum chemical calculations offer a powerful lens to peer into the molecular world, allowing us to predict properties that govern a molecule's behavior and biological activity before it is ever synthesized. This in silico approach is indispensable for:
-
Rational Drug Design: Understanding how substituents on the pyrazole ring influence its electronic structure and, consequently, its interaction with a target protein.[2][9]
-
Predicting Reactivity: Identifying the most reactive sites of a molecule for metabolism or chemical synthesis.[10]
-
Interpreting Experimental Data: Correlating calculated spectroscopic data (NMR, IR, UV-Vis) with experimental findings to confirm molecular structures.[11][12]
-
Lead Optimization: Guiding the modification of lead compounds to enhance their pharmacological properties and reduce potential liabilities.[13][14]
Theoretical Foundations: The Power of Density Functional Theory (DFT)
At the heart of modern quantum chemical calculations for organic molecules is Density Functional Theory (DFT). Unlike more computationally expensive ab initio methods, DFT calculates the total energy of a system based on its electron density, offering an exceptional balance of accuracy and computational efficiency.[15][16]
Choosing the Right Tools: Functionals and Basis Sets
A DFT calculation is defined by two key components: the functional and the basis set .
-
Functionals: These are mathematical approximations that describe the exchange-correlation energy of the electrons. For organic molecules like pyrazole derivatives, the hybrid functional B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a robust and widely used choice that often yields results in good agreement with experimental data.[11][15][16]
-
Basis Sets: A basis set is a set of mathematical functions used to build the molecular orbitals. The quality of a basis set determines the flexibility the calculation has to describe the distribution of electrons. The 6-311+G(d,p) or 6-311++G** basis sets are highly recommended for these systems.[11][17] The notation indicates:
-
6-311: A triple-zeta basis set, providing a flexible description of valence electrons.
-
+ or ++: The inclusion of diffuse functions, which are crucial for accurately describing lone pairs and anions.
-
G(d,p) or G**: The addition of polarization functions, which allow for non-spherical distortion of atomic orbitals, essential for describing chemical bonds accurately.
-
The Computational Workflow: A Validated Protocol
This section details a self-validating protocol for investigating a pyrazole-4-carbaldehyde derivative. Each step is designed to build upon the last, ensuring the final results are derived from a physically meaningful molecular state.
Caption: A validated workflow for quantum chemical calculations.
Step 1: Molecule Construction
-
Action: Build the 3D structure of the desired pyrazole-4-carbaldehyde derivative using molecular modeling software (e.g., GaussView, ChemDraw, Avogadro).
-
Causality: An accurate initial 3D structure, even if approximate, provides a better starting point for the calculation, reducing the computational time required to find the energy minimum.
Step 2: Geometry Optimization
-
Action: Perform a geometry optimization calculation. This process systematically alters the bond lengths, angles, and dihedral angles of the molecule to find the arrangement with the lowest possible potential energy.[17]
-
Protocol:
-
Software: Gaussian, ORCA, etc.
-
Keyword (Gaussian): Opt
-
Method: B3LYP/6-311+G(d,p)
-
-
Causality: Molecules do not exist as static drawings; they adopt specific three-dimensional conformations that minimize their energy. All meaningful molecular properties must be calculated from this stable, optimized geometry.
Step 3: Vibrational Frequency Analysis (Self-Validation)
-
Action: Following optimization, perform a frequency calculation on the optimized geometry at the same level of theory.
-
Protocol:
-
Software: Gaussian, ORCA, etc.
-
Keyword (Gaussian): Freq
-
-
Trustworthiness: This step is critical for validating the optimization.
-
A true energy minimum will have zero imaginary frequencies.
-
The presence of one or more imaginary frequencies indicates a saddle point (a transition state), not a stable structure. If this occurs, the geometry must be perturbed and re-optimized.
-
-
Causality: This calculation confirms that the optimized structure is a true minimum on the potential energy surface. It also provides valuable thermodynamic data (zero-point vibrational energy, enthalpy, Gibbs free energy) and allows for the simulation of infrared (IR) and Raman spectra.[10][11]
Calculation and Interpretation of Molecular Properties
With a validated structure, we can now calculate a host of properties relevant to drug design.
4a. Electronic Properties and Reactivity
The distribution of electrons in a molecule dictates its reactivity and interactions. Key properties are derived from the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[15]
Caption: Relationship between FMOs and molecular properties.
-
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity.[15] A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more easily polarized and reactive.
-
Molecular Electrostatic Potential (MEP): This is a 3D map of the electrostatic potential plotted on the molecule's electron density surface. It visually identifies electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions, providing immediate insight into where the molecule is likely to interact with other species.[10][16]
Table 1: Calculated Electronic Properties for Substituted Pyrazole-4-carbaldehydes (Note: These are illustrative values.)
| Substituent (R) at N1 | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) |
| -H | -6.85 | -1.95 | 4.90 |
| -CH₃ (Electron Donating) | -6.60 | -1.88 | 4.72 |
| -NO₂ (Electron Withdrawing) | -7.50 | -2.80 | 4.70 |
This table demonstrates how substituents can modulate the electronic properties. An electron-donating group like methyl (-CH₃) raises the HOMO energy, while an electron-withdrawing group like nitro (-NO₂) lowers both orbital energies.
4b. Spectroscopic Properties
Quantum chemical calculations can predict various spectra, which are invaluable for structure verification.
-
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which can be converted into ¹H and ¹³C NMR chemical shifts.[10][11] Comparing calculated shifts to experimental data is a powerful method for confirming the correct isomer or tautomer.
-
IR/Raman Spectroscopy: The vibrational frequencies calculated in Step 3 can be used to generate a theoretical IR spectrum. The position and intensity of key peaks (e.g., the C=O stretch of the aldehyde) can be compared directly with experimental FT-IR spectra.[11]
4c. Conceptual DFT and Reactivity Descriptors
From the HOMO and LUMO energies, a set of global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule.[10]
-
Ionization Potential (I) ≈ -E_HOMO
-
Electron Affinity (A) ≈ -E_LUMO
-
Chemical Hardness (η) = (I - A) / 2: Measures resistance to change in electron distribution.
-
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.
These descriptors are particularly useful in quantitative structure-activity relationship (QSAR) studies to build predictive models of biological activity.[14]
Conclusion: Integrating Computation into Modern Drug Discovery
Quantum chemical calculations provide an unparalleled level of detail about the intrinsic properties of pyrazole-4-carbaldehyde derivatives. By following a validated computational protocol, researchers and drug development professionals can generate reliable, predictive data to guide synthesis, explain experimental observations, and rationally design more potent and selective therapeutic agents.[13] This in silico approach does not replace experimental work but rather enhances and accelerates it, reducing costs and shortening the timeline for bringing novel pyrazole-based drugs from concept to clinic.[13][18]
References
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- (n.d.). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors.
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Takla, F., Farahat, A., El-Sayed, M., & Nasr, M. (2017). Molecular Modeling and Synthesis of New Heterocyclic Compounds Containing Pyrazole as Anticancer Drugs. International Journal of Organic Chemistry, 7, 369-388. [Link]
- (2017). Molecular Modeling and Synthesis of New Heterocyclic Compounds Containing Pyrazole as Anticancer Drugs.
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Krishnakumar, V., Jayamani, N., & Mathammal, R. (2011). Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1959-1968. [Link]
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Abdulaziz, F., Jamal, A., Faizi, M. S. H., Peedikakkal, A. M. P., Hussain, A., Al-Busaidi, I. J., Dege, N., Alenezi, K. M., & Haque, A. (2025). Experimental and theoretical studies of pyrazole-4-carbaldehyde derivatives by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation. Journal of Molecular Structure, 139796. [Link]
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(2021). Synthesis and DFT calculation of novel pyrazole derivatives. AIP Conference Proceedings. [Link]
- (2020).
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Hamada, N., El Sekily, M. A., & Mancy, S. H. (2019). A Computational Determination of Reactivity Descriptors, Vibrational Analysis and Nuclear Magnetic Resonance of (E)-5-oxo-1-phenyl-4-(2-phenylhydrazono)-4,5-dihydro- 1H-pyrazole-3-carbaldehyde. American Scientific Research Journal for Engineering, Technology, and Sciences (ASRJETS). [Link]
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(n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. National Institutes of Health (NIH). [Link]
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(2023). Synthesis, Spectroscopic Characterization, DFT, Molecular Docking, Catechol Oxidase Activity, and Anti-SARS-CoV-2 of Acylhydrazone Derivatives. Polycyclic Aromatic Compounds. [Link]
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Sharma, S., & Bhatia, V. (2021). Appraisal of the Role of In silico Methods in Pyrazole Based Drug Design. Mini-Reviews in Medicinal Chemistry, 21(2), 204-216. [Link]
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(2024). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. Scientific Reports. [Link]
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(2023). Synthesis, X-Ray Diffraction, Spectroscopic Characterization, Hirshfeld Surface Analysis, Molecular Docking Studies, and DFT Calculation of New Pyrazolone Derivatives. Journal of Molecular Structure. [Link]
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(2022). Preparation, DFT calculations, docking studies, antioxidant, and anticancer properties of new pyrazole and pyridine derivatives. Journal of Biochemical and Molecular Toxicology, 36(9). [Link]
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(2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports. [Link]
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(2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank. [Link]
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(n.d.). 1H-pyrazole-4-carbaldehyde. National Institutes of Health (NIH). [Link]
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(2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc. [Link]
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(n.d.). The Significance of Pyrazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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(2024). Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. Journal of Biomolecular Structure and Dynamics. [Link]
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Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(1), 195-242. [Link]
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(2015). Pyrazole-4-carbaldehyde derivatives. European Journal of Medicinal Chemistry. [Link]
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Methodological & Application
Vilsmeier-Haack formylation of 1,3-diarylpyrazoles protocol
Application Note & Protocol
Strategic Formylation of 1,3-Diarylpyrazoles at the C4-Position via the Vilsmeier-Haack Reaction
Abstract
The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heterocyclic compounds.[1] This application note provides a detailed protocol and technical guide for the regioselective formylation of 1,3-diarylpyrazoles, yielding 1,3-diaryl-4-formylpyrazoles. These products are valuable intermediates in the synthesis of a wide range of biologically active molecules and functional materials.[2][3] We will delve into the mechanistic underpinnings of the reaction, offer a robust, step-by-step experimental protocol, and provide field-proven insights for optimization and troubleshooting.
Introduction & Scientific Background
The pyrazole core is a privileged scaffold in medicinal chemistry and materials science, found in numerous pharmaceuticals and agrochemicals.[4][5] Functionalization of the pyrazole ring is crucial for modulating the properties of these molecules. The Vilsmeier-Haack reaction offers a direct and efficient route to introduce a formyl (-CHO) group, a versatile handle for further chemical transformations, onto the pyrazole nucleus.[6][7]
The reaction employs a "Vilsmeier reagent," a substituted chloroiminium salt, which acts as a mild electrophile.[8][9] This reagent is typically prepared in situ from the reaction of a tertiary amide, most commonly N,N-dimethylformamide (DMF), with an acid halide like phosphorus oxychloride (POCl₃).[1][2] Due to the electron-donating nature of the nitrogen atoms, the pyrazole ring is sufficiently activated to undergo electrophilic substitution. The formylation of 1,3-disubstituted pyrazoles occurs regioselectively at the C4 position, the most electron-rich and sterically accessible carbon on the ring.[2][10]
Reaction Mechanism
The Vilsmeier-Haack reaction proceeds through a two-stage mechanism:
-
Formation of the Vilsmeier Reagent: DMF, acting as a Lewis base, attacks the electrophilic phosphorus atom of POCl₃. A subsequent rearrangement and elimination of a dichlorophosphate anion generates the highly electrophilic N,N-dimethylchloroiminium ion, the active Vilsmeier reagent.[11][12]
-
Electrophilic Aromatic Substitution: The electron-rich C4 position of the 1,3-diarylpyrazole attacks the electrophilic carbon of the Vilsmeier reagent.[11] This forms a cationic intermediate, which is stabilized by resonance. Deprotonation restores the aromaticity of the pyrazole ring, yielding an iminium salt intermediate.
-
Hydrolysis: During aqueous work-up, the iminium salt is readily hydrolyzed to afford the final 1,3-diaryl-4-formylpyrazole product.[13][14]
Caption: Figure 1: Vilsmeier-Haack Reaction Mechanism on a Pyrazole Ring.
Experimental Protocol
This protocol provides a general procedure for the formylation of a generic 1,3-diarylpyrazole. Optimization of stoichiometry, temperature, and reaction time may be required for specific substrates.[4]
Reagents and Materials
| Reagent/Material | Grade | Supplier Example | Notes |
| 1,3-Diarylpyrazole | >98% Purity | Various | Substrate (1.0 eq) |
| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | Sigma-Aldrich | Used as both reagent and solvent. Must be dry. |
| Phosphorus Oxychloride (POCl₃) | Reagent Grade, >99% | Acros Organics | Highly corrosive and water-reactive. Handle with extreme care.[2] |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific | Optional solvent. |
| Crushed Ice / Deionized Water | - | - | For quenching the reaction. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | - | For neutralization. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | - | For drying the organic layer. |
| Ethyl Acetate (EtOAc) | ACS Grade | - | Extraction solvent. |
| Hexanes | ACS Grade | - | For chromatography. |
| Silica Gel | 60 Å, 230-400 mesh | - | For column chromatography. |
Safety Precautions
-
Critical Hazard: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water in a highly exothermic manner.[13] It is also toxic upon inhalation.
-
Mandatory PPE: Always conduct this reaction in a certified chemical fume hood. Wear a lab coat, nitrile gloves, and chemical splash goggles.
-
Quenching: The work-up procedure involving quenching with ice must be performed slowly and carefully to control the exothermic reaction.[2]
-
Waste Disposal: Neutralize and dispose of all chemical waste according to institutional guidelines.
Step-by-Step Procedure
-
Vilsmeier Reagent Preparation (In situ):
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (5.0 eq).
-
Cool the flask to 0-5 °C using an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃) (2.0 eq) dropwise to the stirred DMF via the dropping funnel over 15-20 minutes. The Vilsmeier reagent, a white or yellowish solid, may precipitate.[2][15]
-
Causality Insight: This addition is highly exothermic. Maintaining a low temperature is crucial to prevent uncontrolled reaction and decomposition of the reagent.[2] Anhydrous conditions are essential as both POCl₃ and the Vilsmeier reagent are moisture-sensitive.[13]
-
After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes.
-
-
Formylation Reaction:
-
Dissolve the 1,3-diarylpyrazole substrate (1.0 eq) in a minimal amount of anhydrous DMF or dichloromethane (DCM).
-
Add the substrate solution dropwise to the prepared Vilsmeier reagent at 0-5 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture to 60-80 °C and stir for 2-6 hours. The optimal temperature and time depend on the reactivity of the pyrazole substrate.[14] Electron-rich pyrazoles may react at lower temperatures, while less reactive substrates may require more forcing conditions.[4]
-
-
Reaction Monitoring:
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) with an appropriate eluent system (e.g., 30% Ethyl Acetate in Hexanes).
-
To prepare a TLC sample, carefully withdraw a small aliquot from the reaction mixture and quench it in a vial containing a saturated solution of sodium bicarbonate and ethyl acetate. Vortex the vial, then spot the organic layer on the TLC plate.
-
The reaction is complete when the starting material spot is no longer visible.[2]
-
Work-up and Purification
-
Quenching:
-
After the reaction is complete (as determined by TLC), cool the reaction flask back down in an ice bath.
-
In a separate large beaker, prepare a vigorously stirred mixture of crushed ice.
-
Crucial Step: Very slowly and carefully, pour the cooled reaction mixture onto the crushed ice.[2] This "reverse quench" helps to dissipate the heat generated from the hydrolysis of excess POCl₃.[13]
-
-
Neutralization:
-
Once the addition is complete, slowly add a saturated aqueous solution of sodium bicarbonate or sodium hydroxide to the beaker until the pH of the mixture is approximately 7-8.[2] This step neutralizes the acidic byproducts (phosphoric and hydrochloric acid) and facilitates product extraction.
-
-
Extraction:
-
Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate or DCM (3 x 50 mL).
-
If an emulsion forms, add brine (saturated NaCl solution) to aid in phase separation.[2]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purify the resulting crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1,3-diaryl-4-formylpyrazole.
-
Caption: Figure 2: Experimental Workflow Diagram.
Troubleshooting & Optimization
| Problem | Potential Cause | Suggested Solution |
| No or Low Product Yield | 1. Inactive Vilsmeier reagent due to moisture.[2] 2. Substrate is not electron-rich enough. 3. Insufficient reaction time or temperature.[4][16] | 1. Use freshly opened, anhydrous grade DMF and high-purity POCl₃. Flame-dry all glassware. 2. Increase the equivalents of the Vilsmeier reagent or increase the reaction temperature.[4] 3. Monitor the reaction by TLC and continue heating until the starting material is consumed. |
| Formation of Dark/Tarry Residue | 1. Reaction temperature is too high, causing decomposition. 2. Uncontrolled exotherm during reagent preparation or work-up. | 1. Run the reaction at a lower temperature for a longer duration. 2. Ensure slow, dropwise addition of reagents and quench the reaction mixture very slowly onto a large excess of ice.[13] |
| Difficulty in Isolating Product | 1. Product has some water solubility. 2. Emulsion formation during extraction.[2] | 1. Saturate the aqueous layer with NaCl (brine) to decrease the polarity and "salt out" the product. Perform multiple extractions.[2] 2. Add brine or filter the emulsion through a pad of Celite. |
| Multiple Products Observed by TLC | 1. Side reactions due to impurities. 2. Dealkylation or other rearrangements of sensitive substrates.[4] | 1. Ensure purity of starting materials. 2. Attempt the reaction under milder conditions (e.g., lower temperature). If side reactions persist, an alternative formylation method may be necessary. |
References
- Benchchem. (n.d.). Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles. Technical Support Center.
- Shafi, S., et al. (2014). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. European Chemical Bulletin, 3(12), 1104-1106.
- Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 1-14.
- Benchchem. (n.d.). Vilsmeier-Haack Reaction Workup. Technical Support Center.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences.
- Banu, H., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.
- NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
- Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkat USA.
- Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. ResearchGate.
- Benchchem. (n.d.). Managing precipitate formation in Vilsmeier reagent preparation. Technical Support Center.
- Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions.
- Banu, H., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.
- Wikipedia. (n.d.). Vilsmeier reagent.
- Wikipedia. (n.d.). Vilsmeier–Haack reaction.
- Rekašius, T., et al. (n.d.). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI.
- Yang, Y., et al. (2011). Efficient synthesis of 1,3-diaryl-4-halo-1H-pyrazoles from 3-arylsydnones and 2-aryl-1,1-dihalo-1-alkenes. Beilstein Journal of Organic Chemistry, 7, 1656-1662.
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- 5. Efficient synthesis of 1,3-diaryl-4-halo-1H-pyrazoles from 3-arylsydnones and 2-aryl-1,1-dihalo-1-alkenes - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols: The Versatility of 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde in Multicomponent Reactions
Introduction: A Privileged Scaffold in Modern Synthetic Chemistry
In the landscape of medicinal chemistry and drug discovery, the pyrazole nucleus stands as a "biologically privileged" scaffold, forming the core of numerous therapeutic agents.[1][2] Its utility is further enhanced when incorporated into complex molecular architectures, often facilitated by the strategic use of multicomponent reactions (MCRs). MCRs, which combine three or more reactants in a single synthetic operation, epitomize the principles of green and efficient chemistry by maximizing atom economy, reducing waste, and streamlining synthetic pathways.[3]
This guide focuses on a particularly valuable building block: 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde . This compound serves as a versatile precursor in various MCRs, leading to a diverse array of heterocyclic structures with significant potential in pharmaceutical and agrochemical research.[4][5] The presence of the fluorophenyl group can enhance pharmacokinetic properties, making its derivatives prime candidates for drug development.[5] Herein, we provide detailed application notes and validated protocols for the use of this aldehyde in several key multicomponent reactions, offering researchers a practical guide to harnessing its synthetic potential.
Synthesis of the Starting Material: this compound
The Vilsmeier-Haack reaction is a robust and widely adopted method for the formylation of electron-rich aromatic and heterocyclic systems, including the synthesis of pyrazole-4-carbaldehydes from hydrazone precursors.[6][7][8] This two-step, one-pot procedure provides a reliable route to the title compound.
Protocol 1: Vilsmeier-Haack Synthesis
This protocol outlines the synthesis of this compound from the corresponding acetophenone hydrazone.
Step 1: Formation of Acetophenone Phenylhydrazone
-
To a solution of 4-fluoroacetophenone (1.0 eq) in ethanol, add 4-fluorophenylhydrazine hydrochloride (1.0 eq) and a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The hydrazone product will often precipitate.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to yield the 1-(1-(4-fluorophenyl)ethylidene)-2-(4-fluorophenyl)hydrazine intermediate.
Step 2: Vilsmeier-Haack Cyclization and Formylation
-
Prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, 3.0 eq) dropwise to an ice-cold, stirred solution of anhydrous N,N-dimethylformamide (DMF).
-
To this reagent, add the previously synthesized hydrazone (1.0 eq) portion-wise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 4-6 hours.[7]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate or dilute sodium hydroxide solution.
-
The crude this compound will precipitate. Filter the solid, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the purified aldehyde.
Application in Three-Component Reactions: Synthesis of Pyrazolyl-Methylidene-Pyrazolones
A straightforward and efficient three-component reaction utilizes this compound to construct biologically relevant pyrazolyl-methylidene-pyrazolone scaffolds. These compounds have been investigated for their antibacterial activities.[9]
Protocol 2: Synthesis of 4-[(3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylidene]-2,4-dihydro-3H-pyrazol-3-one
This protocol details the condensation of the title aldehyde, ethyl acetoacetate, and hydrazine hydrate.[9]
Materials:
-
This compound (1.0 mmol)
-
Ethyl acetoacetate (1.0 mmol)
-
Hydrazine hydrate (1.0 mmol)
-
Sodium acetate (2.0 mmol)
-
Ethanol (5 mL)
Procedure:
-
In a round-bottom flask, combine this compound, ethyl acetoacetate, hydrazine hydrate, and sodium acetate in ethanol.
-
Reflux the reaction mixture for 1 hour, monitoring completion by TLC.[9]
-
After completion, cool the mixture to room temperature.
-
The product will precipitate from the solution. Filter the solid, wash with water, and dry.
-
Recrystallization from ethanol can be performed for further purification.
Expected Yield: 85%[9]
Application in Four-Component Reactions: Synthesis of Pyranopyrazoles
Four-component reactions are powerful tools for the rapid assembly of complex heterocyclic systems. The condensation of an aldehyde, an active methylene compound (like malononitrile), a β-ketoester, and a hydrazine source is a classic strategy for synthesizing pyranopyrazole derivatives, which exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[1][10]
Representative Protocol 3: Synthesis of 6-Amino-4-(1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
While a specific protocol for the title aldehyde was not found, this representative procedure is based on well-established methods for aromatic aldehydes and can be adapted.[9][11]
Materials:
-
This compound (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Ethyl acetoacetate (1.0 mmol)
-
Hydrazine hydrate (1.0 mmol)
-
Piperidine (5 mol%) or another suitable catalyst (e.g., citric acid, sodium benzoate).[1][9][10]
-
Ethanol or Water (5-10 mL)
Procedure:
-
To a stirred solution of this compound, malononitrile, ethyl acetoacetate, and hydrazine hydrate in the chosen solvent, add the catalyst.
-
Stir the reaction mixture at room temperature or heat to 80 °C, depending on the catalyst and solvent system. Reaction times can vary from 20 minutes to a few hours.[9]
-
Monitor the reaction progress by TLC.
-
Upon completion, the product often precipitates. If not, the reaction mixture can be poured into crushed ice to induce precipitation.
-
Filter the solid product, wash with water and then a cold solvent like ethanol or ether.
-
Recrystallize from a suitable solvent such as ethanol to obtain the pure pyranopyrazole derivative.
Data Presentation:
| Catalyst | Solvent | Temperature | Typical Yield Range | Reference |
| Piperidine | Water | Room Temp | 85-93% | [9] |
| Citric Acid | Water | 80 °C | Good | [1] |
| Sodium Benzoate | Water | Room Temp | High | [10] |
Proposed Application in Ugi and Biginelli Reactions
The electrophilic nature of the aldehyde group in this compound makes it a prime candidate for other prominent MCRs, such as the Ugi and Biginelli reactions. While specific literature examples utilizing this exact aldehyde are scarce, scientifically sound protocols can be proposed based on the known reactivity of aromatic aldehydes in these transformations.
Proposed Protocol 4: Ugi Four-Component Reaction
The Ugi reaction is a cornerstone of combinatorial chemistry, capable of generating diverse peptide-like scaffolds.[12][13]
Proposed Components:
-
This compound (1.0 eq)
-
A primary amine (e.g., aniline, benzylamine) (1.0 eq)
-
An isocyanide (e.g., tert-butyl isocyanide, cyclohexyl isocyanide) (1.0 eq)
-
A carboxylic acid (e.g., acetic acid, benzoic acid) (1.0 eq)
-
Methanol or 2,2,2-Trifluoroethanol (TFE) as solvent
Proposed Procedure:
-
Dissolve the aldehyde and amine in the chosen solvent and stir for 30 minutes to facilitate imine formation.
-
Add the carboxylic acid and the isocyanide to the mixture.
-
Stir the reaction at room temperature for 24-48 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting crude product, an α-acetamido carboxamide derivative, can be purified by column chromatography on silica gel.
Proposed Protocol 5: Biginelli Reaction
The Biginelli reaction is a classic MCR for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with a broad spectrum of pharmacological activities.[14]
Proposed Components:
-
This compound (1.0 eq)
-
A β-ketoester (e.g., ethyl acetoacetate) (1.0 eq)
-
Urea or Thiourea (1.5 eq)
-
A catalytic amount of a Brønsted or Lewis acid (e.g., HCl, p-TsOH, Yb(OTf)₃)
-
Ethanol or Acetonitrile as solvent
Proposed Procedure:
-
Combine the aldehyde, β-ketoester, urea/thiourea, and the acid catalyst in the chosen solvent.
-
Reflux the mixture for 4-12 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature. The product may crystallize out of solution.
-
If precipitation occurs, filter the solid, wash with cold ethanol, and dry.
-
If no precipitate forms, concentrate the solvent and purify the residue by column chromatography or recrystallization.
Visualization of Reaction Workflows
Workflow for the Synthesis of the Starting Aldehyde
Caption: Vilsmeier-Haack synthesis workflow.
Logical Flow of a Four-Component Pyranopyrazole Synthesis
Caption: Four-component pyranopyrazole synthesis.
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block for the construction of complex heterocyclic molecules through multicomponent reactions. The protocols detailed and proposed in this guide offer a robust starting point for researchers in medicinal chemistry, drug discovery, and materials science to explore the vast chemical space accessible from this precursor. The operational simplicity, efficiency, and atom economy of these MCRs, coupled with the favorable physicochemical properties imparted by the pyrazole and fluorophenyl moieties, ensure that this aldehyde will continue to be a key player in the development of novel, functional molecules. Further exploration into asymmetric MCRs and the discovery of new multicomponent reactions involving this aldehyde will undoubtedly unlock even greater synthetic potential.
References
- (Reference for Vilsmeier-Haack synthesis of pyrazole-4-carbaldehydes - General concept)
-
(PDF) Microwave-assisted Vilsmeier-Haack synthesis of Pyrazole-4-carbaldehydes | Request PDF. ResearchGate. Available at: [Link]. (Accessed: January 17, 2026).
- Bhat, G. A., et al. "Rapid one-pot four component synthesis of bioactive pyranopyrazoles using citric acid as a mild organocatalyst." Der Pharma Chemica 4.3 (2012): 1068-1074.
- Gomha, S. M., et al.
- Heravi, M. M., et al. "One-pot synthesis of pyrano[2,3-c]pyrazole derivatives catalyzed by sodium benzoate in aqueous media." World Journal of Pharmaceutical Research 11.2 (2022): 628-638.
- (Reference for pyrazole as a privileged scaffold - General concept)
- (Reference for four-component pyranopyrazole synthesis - General concept)
- (Reference for Vilsmeier-Haack synthesis of pyrazole-4-carbaldehydes - General concept)
-
Li, Z., et al. "Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes." Molecules 17.7 (2012): 8499-8509. Available at: [Link].
-
This compound. InterContinental Warszawa. Available at: [Link]. (Accessed: January 17, 2026).
- (Reference for pyrazole as a privileged scaffold - General concept)
- (Reference for pyrazole as a privileged scaffold - General concept)
- (Reference for Vilsmeier-Haack synthesis of pyrazole-4-carbaldehydes - General concept)
- (Reference for Vilsmeier-Haack synthesis of pyrazole-4-carbaldehydes - General concept)
-
"Biginelli Reaction- A Green Chemistry Approach for Synthesis of Tetrahydro Pyrimidine Derivatives." Journal of Internal Medicine & Pharmacology (JIMP). Available at: [Link]. (Accessed: January 17, 2026).
- (Reference for Ugi Reaction - General concept)
- de la Torre, J. C., et al. "Ugi Four-Component Reactions Using Alternative Reactants." Molecules 26.23 (2021): 7195.
- Kappe, C. O. "The Biginelli Dihydropyrimidine Synthesis." Organic Reactions (2004).
- (Reference for Biginelli Reaction - General concept)
- Shaabani, A., et al. "Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles." Molecules 25.4 (2020): 933.
- (Reference for Ugi Reaction - General concept)
- (Reference for Ugi Reaction - General concept)
- (Reference for pyrazole as a privileged scaffold - General concept)
Sources
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- 3. InterContinental | Virtual tour generated by Panotour [warszawa.intercontinental.com]
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Synthesis of Novel Schiff Bases from 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde: A Comprehensive Guide for Researchers
Introduction: The Significance of Pyrazole-Based Schiff Bases in Modern Drug Discovery
The pyrazole nucleus is a prominent heterocyclic scaffold in medicinal chemistry, renowned for its diverse pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] When the versatile pyrazole moiety is functionalized with a Schiff base (-C=N-), the resulting compounds often exhibit enhanced biological profiles.[3][4] These Schiff bases, formed through the condensation of a primary amine with an aldehyde or ketone, are of considerable interest to researchers in drug development due to their synthetic accessibility and broad spectrum of therapeutic potential.[5] This guide provides a detailed exploration of the synthesis of novel Schiff bases derived from 1-(4-fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde, a key building block for creating a library of potentially bioactive molecules.[6] The presence of a fluorine atom on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compounds, making this a particularly interesting starting material for drug discovery programs.[3]
Reaction Mechanism and Rationale for Experimental Design
The synthesis of Schiff bases is a classic example of a nucleophilic addition-elimination reaction. The reaction proceeds in two main steps:
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This results in the formation of a tetrahedral intermediate known as a carbinolamine or hemiaminal.
-
Dehydration: The carbinolamine intermediate is generally unstable and readily undergoes dehydration (elimination of a water molecule) to form the stable imine, or Schiff base, with a characteristic carbon-nitrogen double bond.
This reaction is typically catalyzed by a small amount of acid. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the amine. However, the pH must be carefully controlled; in a highly acidic medium, the amine will be protonated, rendering it non-nucleophilic and thus inhibiting the reaction.
The choice of solvent is also crucial. Alcohols such as ethanol and methanol are commonly used as they are good solvents for both the aldehyde and the amine, and they can participate in the proton transfer steps of the reaction. The reaction is often carried out under reflux to increase the reaction rate.
Figure 1: General workflow for the synthesis of Schiff bases.
Experimental Protocols
This section provides detailed protocols for the synthesis of Schiff bases from this compound with various primary amines.
Materials and Reagents
-
This compound
-
Substituted anilines (e.g., 4-chloroaniline, 4-methoxyaniline, 2-aminophenol)
-
Aliphatic amines (e.g., butylamine, cyclohexylamine)
-
Heterocyclic amines (e.g., 2-aminopyridine, 2-aminothiazole)
-
Absolute Ethanol or Methanol
-
Glacial Acetic Acid (catalyst)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Recrystallization solvents (e.g., ethanol, ethyl acetate, hexane)
General Synthetic Procedure
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound in a suitable volume of absolute ethanol or methanol.
-
To this solution, add 1.0-1.2 equivalents of the desired primary amine.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.
-
Fit the flask with a condenser and reflux the mixture with constant stirring for a period of 4-8 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.
-
In many cases, the Schiff base product will precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under vacuum, or the mixture can be poured into crushed ice to induce precipitation.
-
Collect the solid product by filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.
-
Purify the crude product by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane) to obtain the pure Schiff base.
Table 1: Representative Examples of Reagents and Reaction Conditions
| Entry | Primary Amine | Solvent | Catalyst | Reaction Time (h) |
| 1 | 4-Chloroaniline | Ethanol | Acetic Acid | 6 |
| 2 | 4-Methoxyaniline | Methanol | Acetic Acid | 5 |
| 3 | 2-Aminophenol | Ethanol | Acetic Acid | 8 |
| 4 | Butylamine | Ethanol | - | 4 |
| 5 | 2-Aminopyridine | Methanol | Acetic Acid | 7 |
Characterization of Synthesized Schiff Bases
The structure and purity of the synthesized Schiff bases must be confirmed using a combination of spectroscopic techniques.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the formation of the Schiff base. The key spectral features to look for are:
-
Disappearance of the C=O stretching band of the aldehyde, typically observed around 1680-1700 cm⁻¹.
-
Appearance of the C=N (imine) stretching band , which typically appears in the region of 1600-1650 cm⁻¹.[7]
-
Disappearance of the N-H stretching bands of the primary amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the detailed structural elucidation of the synthesized compounds.
-
¹H NMR: The most characteristic signal in the ¹H NMR spectrum of a Schiff base is the singlet corresponding to the azomethine proton (-CH=N-) , which typically appears in the downfield region, around δ 8.0-10.0 ppm.[2][8] The signals for the aromatic and other protons of the pyrazole and amine moieties will also be present and can be assigned based on their chemical shifts and coupling patterns.
-
¹³C NMR: The formation of the Schiff base is confirmed by the appearance of a signal for the azomethine carbon (-CH=N-) in the range of δ 158-165 ppm.[9][10] The signal for the carbonyl carbon of the starting aldehyde (around δ 180-190 ppm) will be absent in the spectrum of the pure product.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized Schiff base and to confirm its molecular formula. The mass spectrum will show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the product.
Applications in Drug Development and Research
Schiff bases derived from pyrazole scaffolds have demonstrated a wide array of biological activities, making them attractive candidates for further investigation in drug discovery.
-
Antimicrobial Activity: Many pyrazole-based Schiff bases have shown potent activity against a range of bacterial and fungal strains.[3][4][11] The imine linkage is often crucial for their antimicrobial action.
-
Anticancer Activity: Several studies have reported the cytotoxic effects of these compounds against various cancer cell lines, suggesting their potential as novel anticancer agents.[2]
-
Anti-inflammatory Activity: The pyrazole nucleus is a well-known pharmacophore in many non-steroidal anti-inflammatory drugs (NSAIDs). Schiff base derivatives of pyrazoles have also been investigated for their anti-inflammatory properties.
Figure 2: Potential applications of pyrazole-based Schiff bases.
Conclusion
The synthesis of Schiff bases from this compound offers a straightforward and efficient route to a diverse library of compounds with significant potential in medicinal chemistry. The protocols and characterization data provided in this guide are intended to serve as a valuable resource for researchers in this exciting field. The versatility of the Schiff base reaction allows for the facile introduction of a wide range of functionalities, enabling the systematic exploration of structure-activity relationships and the development of novel therapeutic agents.
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Thakar, A. S., Friedrich, H. B., Joshi, K. T., & Maguire, G. E. M. (2015). Isolation, characterization and x-ray structure determination of the schiff base ligand: 5-methyl-2-phenyl-4-[phenyl-(4-phenyl-thiazol-2-ylamino)-methylene]-2,4-dihydro-pyrazol-3-one. South African Journal of Chemistry, 68, 45-50. Available from: [Link]
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Khanam, J. A., et al. (2004). Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine. Pakistan Journal of Biological Sciences, 7(5), 849-851. Available from: [Link]
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Sharma, S., & Kumar, A. (2016). Synthesis, characterization and antibacterial screening of some Schiff bases derived from pyrazole and 4-amino antipyrine. Revista Colombiana de Ciencias Químico-Farmacéuticas, 45(2), 232-245. Available from: [Link]
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Sharma, A., & Shah, M. (2013). Synthesis, Characterization and Biological Activity of Schiff Bases derived from 3-(4-Substituted)-1-phenyl-1H-pyrazole-4-carbaldehyde and o-Aminophenol. Chemical Science Transactions, 2(3), 871-876. Available from: [Link]
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Berber, İ., & Arslan, H. (2020). Preparation and Characterization of Some Schiff Base Compounds. Adıyaman Üniversitesi Fen Bilimleri Dergisi, 10(1), 179-188. Available from: [Link]
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Kumar, A., et al. (2015). Synthesis, SAR Study and Evaluation of Mannich and Schiff Bases of Pyrazol-5(4H)-one Moiety Containing 3-(Hydrazinyl)-2-phenylquinazolin-4(3H). Indian Journal of Pharmaceutical Sciences, 77(4), 433–442. Available from: [Link]
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The Strategic Role of 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde in the Synthesis of Advanced Agrochemicals
Introduction: The Pyrazole Moiety as a Privileged Scaffold in Crop Protection
The pyrazole ring system represents a cornerstone in modern agrochemical design, prized for its metabolic stability and versatile substitution patterns that allow for the fine-tuning of biological activity.[1][2] This five-membered heterocyclic scaffold is a key constituent in a multitude of commercial pesticides, underscoring its significance in addressing the global challenge of food security.[3][4] Among the myriad of pyrazole-based synthons, 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde has emerged as a particularly valuable intermediate, offering a strategic entry point for the synthesis of potent insecticides and potentially other classes of crop protection agents.[5][6][7] The presence of a fluorophenyl group can enhance the metabolic stability and binding affinity of the final molecule, while the carbaldehyde function serves as a versatile handle for a variety of synthetic transformations.[6]
This technical guide provides a detailed exploration of the application of this compound in agrochemical synthesis. We will delve into the synthetic pathways, provide experimentally validated protocols, and present the biological efficacy of the resulting compounds, offering researchers and drug development professionals a comprehensive resource for leveraging this important building block.
Core Synthesis: The Vilsmeier-Haack Approach to this compound
The most direct and widely employed method for the synthesis of 1,3-diaryl-1H-pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[3][4][8] This one-pot cyclization and formylation reaction utilizes a substituted acetophenone phenylhydrazone as the starting material. The causality behind this choice lies in the reaction mechanism, where the Vilsmeier reagent (formed from phosphorus oxychloride and dimethylformamide) acts as both a cyclizing and formylating agent, leading to the direct formation of the desired pyrazole-4-carbaldehyde.
Figure 1: Synthetic pathway for this compound via the Vilsmeier-Haack reaction.
Experimental Protocol: Vilsmeier-Haack Synthesis
Materials:
-
Substituted acetophenone phenylhydrazone
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Crushed ice
-
Dilute sodium hydroxide solution
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
To a stirred, ice-cold solution of the appropriate acetophenone phenylhydrazone (1.0 mmol) in anhydrous DMF (4 mL), add phosphorus oxychloride (3.0 mmol) dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to 80 °C for 4 hours.
-
After completion of the reaction (monitored by TLC), pour the mixture onto crushed ice.
-
Neutralize the solution with a dilute sodium hydroxide solution. A precipitate will form.
-
Allow the mixture to stand overnight to ensure complete precipitation.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Purify the crude product by flash column chromatography using an ethyl acetate-petroleum ether mixture as the eluent to yield the pure this compound.[3]
Application in Insecticide Synthesis: A Gateway to Potent Pyrazole-4-Carboxamides
A prime application of this compound is its role as a precursor to a new class of potent insecticides. The synthetic strategy involves a two-step transformation: oxidation of the carbaldehyde to a carboxylic acid, followed by an amide coupling reaction.
Figure 2: Synthetic pathway from the title carbaldehyde to a potent insecticidal pyrazole-4-carboxamide.
Step 1: Oxidation to 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole-4-carboxylic acid
The aldehyde functional group is readily oxidized to a carboxylic acid, a crucial step to enable the subsequent amide bond formation. Various oxidizing agents can be employed, with potassium permanganate or sodium chlorite being common choices.
Experimental Protocol: Oxidation of the Carbaldehyde
Materials:
-
This compound
-
Sodium chlorite (NaClO₂)
-
Sulfamic acid (NH₂SO₃H)
-
Acetone
-
Water
-
Ethyl acetate
-
Saturated sodium chloride solution
Procedure:
-
Dissolve this compound (7 mmol) in acetone.
-
Prepare a solution of sodium chlorite (20 mmol) and sulfamic acid (20 mmol) in water.
-
Add the acetone solution of the carbaldehyde to the aqueous solution of the oxidizing agents.
-
Stir the mixture at room temperature for 4 hours.
-
After the reaction is complete, remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the organic layer with a saturated sodium chloride solution, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole-4-carboxylic acid.
Step 2: Amide Coupling to Synthesize the Final Insecticide
The final step in the synthesis of the target insecticide is the formation of an amide bond between the newly synthesized carboxylic acid and a suitable amine. In this case, the coupling partner is 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile. Standard amide coupling reagents such as HATU or EDC/HOBt are effective for this transformation.[9]
Experimental Protocol: Amide Coupling
Materials:
-
1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole-4-carboxylic acid
-
5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole-4-carboxylic acid (1.0 mmol) in anhydrous DMF, add HATU (1.2 mmol) and DIPEA (2.0 mmol).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile (1.0 mmol) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the final insecticidal compound.
Biological Activity Data
The synthesized pyrazole-4-carboxamide derivatives have demonstrated significant insecticidal activity, particularly against lepidopteran pests. The following table summarizes the efficacy of a key derivative against the diamondback moth (Plutella xylostella).
| Compound ID | Target Pest | Concentration (mg/L) | Larvicidal Activity (%) | Reference |
| 5g | Plutella xylostella | 0.1 | 84 | [5] |
Compound ID 5g : N-(4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl)-1-(4-fluorophenyl)-3-phenyl-1H-pyrazole-4-carboxamide
Future Perspectives and Broader Applications
While the application of this compound in insecticide synthesis is well-documented, its potential extends to other classes of agrochemicals. The versatile carbaldehyde functionality can be transformed into a variety of other functional groups, opening avenues for the synthesis of novel fungicides and herbicides. For instance, condensation of the aldehyde with active methylene compounds, followed by further cyclization reactions, could lead to new heterocyclic systems with diverse biological activities. The inherent biological activity of the pyrazole scaffold, combined with the favorable properties imparted by the fluorophenyl substituent, makes this intermediate a highly promising platform for the discovery of next-generation crop protection solutions.[10][11]
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Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives. [Link]
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Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl - The Royal Society of Chemistry. [Link]
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Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions - KTU ePubl. [Link]
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Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - MDPI. [Link]
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Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects - PubMed. [Link]
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Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase - PubMed. [Link]
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Application Note: Synthesis and Utility of 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde as a Key Intermediate for Novel Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Privileged Role of the Pyrazole Scaffold in Modern Drug Discovery
Protein kinases, enzymes that regulate a vast array of cellular signaling pathways, have become central targets in the development of therapies for diseases ranging from cancer to inflammatory disorders.[1][2] The inhibition of dysregulated kinases with small molecules is a cornerstone of modern targeted therapy.[3] Within the landscape of medicinal chemistry, the pyrazole ring has emerged as a "privileged scaffold"—a core molecular framework that is frequently found in successful drugs due to its synthetic accessibility and ability to form key interactions with biological targets.[4][5]
Of the 74 small molecule protein kinase inhibitors (PKIs) approved by the US FDA, eight contain a pyrazole ring, including notable drugs like Ruxolitinib (a JAK1/2 inhibitor) and Encorafenib (a B-raf inhibitor).[3][4] The success of this scaffold lies in its unique combination of drug-like properties and its function as a versatile bioisosteric replacement for other chemical groups.[3]
This application note provides a detailed guide to the synthesis, characterization, and application of 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde , a critical intermediate for the development of novel kinase inhibitors. We present field-proven protocols that not only detail the synthetic steps but also explain the underlying chemical principles, ensuring a robust and reproducible methodology for researchers in the field.
Section 1: The Strategic Importance of the Pyrazole Core in Kinase Inhibition
The pyrazole core's effectiveness stems from its ability to anchor a molecule within the ATP-binding pocket of a kinase. The two adjacent nitrogen atoms can act as both hydrogen bond donors and acceptors, while the substituted positions on the ring (N1, C3, and C4) provide vectors for introducing diverse chemical functionalities. These functionalities can be tailored to achieve high potency and selectivity for a specific kinase target. For instance, the aryl rings at the N1 and C3 positions often play a crucial role in binding through hydrophobic interactions and hydrogen bonding.[4] The C4 position, where the carbaldehyde group resides in our intermediate, serves as a key handle for further chemical elaboration to explore the solvent-exposed region of the kinase cleft.
Section 2: Synthesis of this compound
The introduction of a formyl (-CHO) group at the C4 position of the pyrazole ring is most efficiently achieved via the Vilsmeier-Haack reaction.[6][7] This reaction utilizes a chloroiminium salt, known as the Vilsmeier reagent, as the electrophile to formylate an electron-rich heterocyclic ring.[6]
Protocol 2.1: Vilsmeier-Haack Formylation
This protocol describes the synthesis of the title intermediate from the corresponding acetophenone hydrazone precursor.
Materials:
-
Acetophenone (4-fluorophenyl)hydrazone
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Crushed ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate & Hexanes (for chromatography)
Procedure:
-
Vilsmeier Reagent Preparation: In a three-neck round-bottom flask equipped with a dropping funnel, nitrogen inlet, and thermometer, add anhydrous DMF (3.0 eq). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (3.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. The reaction is exothermic and moisture-sensitive.[6] Stir the resulting viscous, white mixture at 0 °C for 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
Cyclization and Formylation: Dissolve acetophenone (4-fluorophenyl)hydrazone (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.[6]
-
Work-up: Cool the reaction mixture back to room temperature and pour it slowly and carefully onto a large beaker of crushed ice with vigorous stirring. This quenching step is highly exothermic.
-
Neutralization and Extraction: Once the ice has melted, slowly neutralize the acidic solution by adding saturated NaHCO₃ solution until effervescence ceases and the pH is ~7-8. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.[8]
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Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of Pyrazole-4-carbaldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Functionalized Pyrazoles
The pyrazole scaffold is a cornerstone in medicinal chemistry and drug discovery, recognized as a "privileged structure" due to its prevalence in a wide array of bioactive molecules.[1][2] Pyrazole-containing compounds exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[2][3] The significance of this heterocyclic motif is underscored by its presence in numerous marketed drugs, such as the COX-2 inhibitor Celecoxib and the anticoagulant Apixaban.[1][4]
The functionalization of the pyrazole ring is a key strategy for modulating the biological activity and physicochemical properties of these compounds. Among the various substituted pyrazoles, pyrazole-4-carbaldehydes are particularly valuable synthetic intermediates. The aldehyde group at the C4-position serves as a versatile handle for a diverse range of chemical transformations, enabling the construction of complex molecular architectures and the exploration of novel chemical space in drug development programs.[5][6]
Palladium-catalyzed cross-coupling reactions have emerged as powerful and indispensable tools for the selective formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds in organic synthesis.[7][8] These reactions are characterized by their mild conditions, high functional group tolerance, and broad substrate scope, making them ideally suited for the late-stage functionalization of complex molecules, a critical aspect of modern drug discovery.[9] This guide provides an in-depth exploration of the application of palladium-catalyzed cross-coupling reactions to pyrazole-4-carbaldehydes, offering detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Synthesis of Pyrazole-4-carbaldehydes
The primary and most widely used method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[6][10] This reaction involves the formylation of an electron-rich pyrazole precursor using a Vilsmeier reagent, typically generated from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF).[6] The electrophilic Vilsmeier reagent attacks the electron-rich C4-position of the pyrazole ring, leading to the formation of the desired aldehyde after aqueous workup. The Vilsmeier-Haack reaction is generally efficient and applicable to a wide range of substituted pyrazoles.[5][6]
Alternatively, pyrazole-4-carbaldehydes can be prepared through the oxidation of the corresponding 4-hydroxymethylpyrazoles.[11] However, the Vilsmeier-Haack approach is often more direct and is the preferred method in many synthetic campaigns.
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Diverse Functionality
The halogenated or triflated pyrazole-4-carbaldehydes are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents at specific positions on the pyrazole ring, providing access to a vast library of novel compounds for biological screening. The most common and impactful of these reactions are the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions.
The Catalytic Cycle: A Unifying Mechanistic Framework
The majority of palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle, which can be broadly divided into three key steps: oxidative addition, transmetalation (for coupling reactions involving organometallic reagents), and reductive elimination.[7]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the pyrazole halide (or triflate), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate. This is often the rate-determining step of the cycle.[12]
-
Transmetalation: In reactions like the Suzuki and Sonogashira couplings, the organic group from a second reagent (e.g., an organoboron or organocopper species) is transferred to the palladium center, displacing the halide.[7]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the metal, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[13]
I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C(sp²)–C(sp²) bonds.[14][15] It involves the reaction of a pyrazole halide or triflate with a boronic acid or its ester in the presence of a palladium catalyst and a base. The mild reaction conditions and the commercial availability of a vast array of boronic acids make the Suzuki coupling a highly attractive method for the synthesis of biaryl and heteroaryl-substituted pyrazoles.[16][17]
Key Considerations for Successful Suzuki Coupling of Pyrazole-4-carbaldehydes:
-
Catalyst and Ligand Selection: The choice of palladium source and ligand is crucial for achieving high yields and good selectivity. For pyrazole substrates, catalyst systems based on bulky, electron-rich phosphine ligands, such as XPhos, are often effective.[16][17] The use of pre-catalysts like XPhos Pd G2 can also be advantageous.[17]
-
Base: A base is required to activate the boronic acid for transmetalation. Common bases include carbonates (e.g., Na₂CO₃, K₂CO₃) and phosphates (e.g., K₃PO₄).[16][18] The choice of base can significantly impact the reaction outcome and should be optimized for each specific substrate combination.
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is typically employed.[15][18] The aqueous phase is essential for dissolving the base and facilitating the reaction.
Protocol: Suzuki-Miyaura Coupling of 4-Bromo-1-phenyl-1H-pyrazole-5-carbaldehyde with Phenylboronic Acid
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a brominated pyrazole-4-carbaldehyde.
Materials:
-
4-Bromo-1-phenyl-1H-pyrazole-5-carbaldehyde
-
Phenylboronic acid
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a Schlenk tube, add 4-bromo-1-phenyl-1H-pyrazole-5-carbaldehyde (1.0 equiv), phenylboronic acid (1.2 equiv), and sodium carbonate (2.0 equiv).
-
Add Pd(PPh₃)₄ (5 mol %).
-
Evacuate and backfill the tube with argon three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture at 90 °C with stirring for 6-12 hours, monitoring the reaction progress by TLC or LC-MS.[18]
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
| Reactant | Molar Equiv. | Catalyst Loading | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromopyrazole | 1.0 | 5 mol % Pd(PPh₃)₄ | 2.0 equiv Na₂CO₃ | Dioxane/H₂O | 90 | 6 | ~85 |
| 4-Iodopyrazole | 1.0 | 3 mol % Pd(dppf)Cl₂ | 2.0 equiv K₂CO₃ | DMF | 100 | 4 | ~90 |
II. Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is a powerful method for the formation of C(sp²)–C(sp) bonds, reacting a pyrazole halide with a terminal alkyne.[19][20] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[21] The resulting alkynyl-substituted pyrazole-4-carbaldehydes are valuable precursors for the synthesis of more complex heterocyclic systems, such as pyrazolo[4,3-c]pyridines.[19][20]
Key Considerations for Successful Sonogashira Coupling:
-
Copper Co-catalyst: Copper(I) iodide (CuI) is commonly used to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[22]
-
Amine Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used to deprotonate the terminal alkyne and act as a solvent.[22]
-
Anaerobic Conditions: The Sonogashira coupling is sensitive to oxygen, which can lead to the unwanted homocoupling of the alkyne (Glaser coupling). Therefore, it is crucial to perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[22]
Protocol: Sonogashira Coupling of 5-Chloro-1-phenyl-1H-pyrazole-4-carbaldehyde with Phenylacetylene
This protocol describes a typical Sonogashira coupling procedure.[19][20]
Materials:
-
5-Chloro-1-phenyl-1H-pyrazole-4-carbaldehyde
-
Phenylacetylene
-
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 equiv), PdCl₂(PPh₃)₂ (5 mol %), and CuI (10 mol %).[22]
-
Add anhydrous, degassed DMF and triethylamine (2.0 equiv).
-
Add phenylacetylene (1.2 equiv) to the mixture.
-
Stir the reaction mixture at room temperature or heat as necessary (e.g., 60-80 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Caption: Experimental workflow for the Sonogashira coupling of pyrazole-4-carbaldehydes.
III. Heck-Mizoroki Reaction: Alkenylation of Pyrazoles
The Heck-Mizoroki reaction provides a method for the C-C bond formation between a pyrazole halide and an alkene.[23] This reaction is particularly useful for synthesizing 4-alkenyl-1H-pyrazoles, which can serve as versatile intermediates for further functionalization.
Key Considerations for Successful Heck Reaction:
-
Protecting Group: For N-unsubstituted pyrazoles, a protecting group on the pyrazole nitrogen, such as a trityl group, can be beneficial for the success of the Heck reaction.[23]
-
Ligand: The choice of ligand can significantly influence the reaction outcome. For the Heck reaction of 4-iodo-1H-pyrazoles, P(OEt)₃ has been shown to be a suitable ligand.[23]
-
Alkene Coupling Partner: Acrylates are often effective coupling partners in the Heck reaction of pyrazoles.[23]
Protocol: Heck-Mizoroki Reaction of 1-Trityl-4-iodo-1H-pyrazole with Methyl Acrylate
This protocol is adapted from a procedure for the Heck reaction of protected 4-iodopyrazoles.[23]
Materials:
-
1-Trityl-4-iodo-1H-pyrazole
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
Acetonitrile (MeCN)
Procedure:
-
In a sealed tube, combine 1-trityl-4-iodo-1H-pyrazole (1.0 equiv), methyl acrylate (1.5 equiv), Pd(OAc)₂ (5 mol %), and P(o-tol)₃ (10 mol %).
-
Add triethylamine (2.0 equiv) and acetonitrile.
-
Seal the tube and heat the mixture at 100 °C for 24 hours.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water.
-
Dry the organic layer, concentrate, and purify by column chromatography.
IV. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine.[24][25] This reaction has become a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry, where the synthesis of arylamines is a common requirement.[13] The application of this methodology to pyrazole-4-carbaldehydes allows for the direct introduction of various amino groups, providing access to a diverse range of potentially bioactive compounds.[26][27]
Key Considerations for Successful Buchwald-Hartwig Amination:
-
Catalyst System: The development of specialized, bulky, electron-rich phosphine ligands, such as tBuDavePhos, has been critical to the success of the Buchwald-Hartwig amination, especially for challenging substrates like pyrazoles.[27]
-
Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is typically required.[25]
-
Substrate Scope: The reaction is generally applicable to a wide range of primary and secondary amines. However, amines bearing β-hydrogen atoms can sometimes lead to side reactions like β-hydride elimination.[27]
Protocol: Buchwald-Hartwig Amination of 4-Bromo-1-trityl-1H-pyrazole with Morpholine
This protocol is based on the amination of 4-halopyrazoles.[27]
Materials:
-
4-Bromo-1-trityl-1H-pyrazole
-
Morpholine
-
Pd(dba)₂ (Tris(dibenzylideneacetone)dipalladium(0))
-
tBuDavePhos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
Procedure:
-
In a glovebox, add 4-bromo-1-trityl-1H-pyrazole (1.0 equiv), Pd(dba)₂ (5 mol %), and tBuDavePhos (10 mol %) to a vial.
-
Add sodium tert-butoxide (1.4 equiv).
-
Add toluene, followed by morpholine (1.2 equiv).
-
Seal the vial and heat the mixture at 100 °C for 12-24 hours.
-
Monitor the reaction by LC-MS. Upon completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water, dry the organic layer, concentrate, and purify by chromatography.
| Substrate | Amine | Catalyst/Ligand | Base | Temp (°C) | Yield (%) |
| 4-Bromo-1-tritylpyrazole | Piperidine | Pd(dba)₂/tBuDavePhos | NaOtBu | 160 (MW) | ~70-80 |
| 4-Iodo-1-tritylpyrazole | Alkylamines | CuI | K₂CO₃ | 130 (MW) | ~60-90 |
Conclusion and Future Outlook
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of functionalized pyrazoles, providing efficient and versatile methods for the construction of C-C and C-N bonds. The ability to selectively modify the pyrazole-4-carbaldehyde scaffold opens up a vast chemical space for the discovery of novel therapeutic agents and functional materials. As our understanding of palladium catalysis continues to deepen, we can anticipate the development of even more powerful and selective methods for the functionalization of this important heterocyclic system. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers working at the forefront of organic synthesis and drug discovery.
References
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- Original Functionalized Pyrazoles For Drug Discovery | Building Blocks - Life Chemicals. (2019, September 17).
- Vilkauskaitė, G., Šačkus, A., & Holzer, W. (2011). Sonogashira‐Type Reactions with 5‐Chloro‐1‐phenyl‐1H‐pyrazole‐4‐carbaldehydes: A Straightforward Approach to Pyrazolo[4,3‐c]pyridines. European Journal of Organic Chemistry, 2011(26), 5123–5133.
- Sonogashira‐Type Reactions with 5‐Chloro‐1‐phenyl‐1H‐pyrazole‐4‐carbaldehydes: A Straightforward Approach to Pyrazolo[4,3‐c]pyridines | Semantic Scholar. (2011, September 1).
- Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020) - PMC - PubMed Central. (n.d.).
- (PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions - ResearchGate. (2025, August 6).
- Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions - KTU ePubl. (n.d.).
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - MDPI. (2022, July 23).
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI. (n.d.).
- Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. (2023, November 7).
- Synthesis and reactions of pyrazole-4-carbaldehydes | Request PDF - ResearchGate. (2025, August 9).
- 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde - MDPI. (n.d.).
- Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI) | Request PDF - ResearchGate. (2025, August 6).
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (2010, October 6).
- Buchwald–Hartwig amination - Wikipedia. (n.d.).
- Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development - DSpace@MIT. (n.d.).
- C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed Central. (2020, October 12).
- Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... - ResearchGate. (n.d.).
- Technical Support Center: Sonogashira Coupling Reactions with Pyrazole Substrates - Benchchem. (n.d.).
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.).
- Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. (n.d.).
- Palladium(II) Pyrazolin-4-ylidenes: Substituent Effects on the Formation and Catalytic Activity of Pyrazole-Based Remote NHC Complexes - Sci-Hub. (n.d.).
- Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis - Benchchem. (n.d.).
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.).
- 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. (2023, August 2).
- Comparative study of synthesis routes for substituted pyrazole-4-carbaldehydes - Benchchem. (n.d.).
- An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - NIH. (n.d.).
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30).
- heck-mizoroki reaction of 4-iodo-1h-pyrazoles. (2011, March 2).
- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (n.d.).
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH. (n.d.).
- Palladium-catalyzed cross-coupling reactions in total synthesis - PubMed - NIH. (n.d.).
- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (n.d.).
- Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
- Sonogashira Coupling - Organic Chemistry Portal. (n.d.).
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Application Notes and Protocols: Versatile Derivatization Strategies for the Aldehyde Group in 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde
Introduction
The 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde scaffold is a cornerstone in modern medicinal chemistry, serving as a crucial intermediate in the development of novel therapeutic agents.[1] The pyrazole ring system is a privileged structure, frequently found in compounds exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[2][3][4] The true synthetic versatility of this molecule, however, lies in the reactivity of its aldehyde group at the C4 position. This functional group acts as a versatile handle, enabling a diverse range of chemical transformations to generate extensive libraries of derivatives with modified pharmacokinetic and pharmacodynamic profiles.[1][3]
This guide provides an in-depth exploration of key derivatization strategies for the aldehyde functionality of this compound. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for researchers engaged in drug discovery and organic synthesis. The methodologies covered include condensation reactions to form new carbon-carbon and carbon-nitrogen bonds, oxidation and reduction of the formyl group, and its application in building complex heterocyclic systems through multicomponent reactions.
Part 1: Derivatization via Condensation Reactions
Condensation reactions are among the most powerful tools for elaborating the core scaffold, allowing for the direct attachment of diverse molecular fragments. The electrophilic carbon of the pyrazole-4-carbaldehyde readily reacts with nucleophiles, leading to the formation of new stable derivatives.
Knoevenagel Condensation: C-C Bond Formation
The Knoevenagel condensation is a cornerstone of C-C bond formation, involving the reaction of an aldehyde with an active methylene compound, catalyzed by a weak base.[5][6] This reaction is exceptionally valuable for synthesizing α,β-unsaturated derivatives, which are themselves important precursors for further synthetic manipulations or can act as bioactive Michael acceptors.
Causality and Experimental Rationale: The reaction is initiated by the deprotonation of the active methylene compound by a base (e.g., piperidine, DBU) to form a nucleophilic carbanion.[7][8] This carbanion then attacks the electrophilic carbonyl carbon of the pyrazole-4-carbaldehyde. Subsequent dehydration of the aldol-type intermediate yields the thermodynamically stable α,β-unsaturated product. The choice of a mild base is critical to avoid self-condensation of the aldehyde or other side reactions. Solvent-free conditions or green solvents like ethanol are often preferred to enhance reaction rates and simplify purification.[6][9]
Caption: Knoevenagel Condensation Workflow.
Protocol 1: Synthesis of (E)-2-cyano-3-(1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-4-yl)acrylamide
| Parameter | Value |
| Reactant 1 | This compound (1.0 eq) |
| Reactant 2 | 2-Cyanoacetamide (1.1 eq) |
| Catalyst | Piperidine (0.1 eq) |
| Solvent | Ethanol |
| Temperature | Reflux (approx. 78°C) |
| Reaction Time | 4-6 hours |
| Work-up | Cooling, filtration, washing with cold ethanol |
Step-by-Step Methodology:
-
To a solution of this compound (1.0 mmol, 280 mg) in absolute ethanol (15 mL), add 2-cyanoacetamide (1.1 mmol, 92 mg).
-
Add a catalytic amount of piperidine (0.1 mmol, 10 µL) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol to remove unreacted starting materials and catalyst.
-
Dry the product under vacuum to yield the desired (E)-2-cyano-3-(1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-4-yl)acrylamide.
Schiff Base Formation: C=N Bond Synthesis
The formation of Schiff bases (imines) by reacting the pyrazole-4-carbaldehyde with primary amines is a facile and high-yielding transformation.[10][11] These derivatives are not only stable compounds with their own biological activities but also serve as versatile intermediates for synthesizing more complex heterocyclic systems.[12][13]
Causality and Experimental Rationale: The reaction proceeds via nucleophilic addition of the primary amine to the aldehyde's carbonyl carbon, forming a hemiaminal intermediate. This is typically the rate-determining step. A slightly acidic catalyst (e.g., glacial acetic acid) is often employed to protonate the hydroxyl group of the hemiaminal, facilitating its elimination as a water molecule to form the final imine product.[4][11] The reaction is reversible, so removal of water, for instance by using a Dean-Stark apparatus or by precipitation of the product, drives the equilibrium towards completion.
Caption: Schiff Base Formation Workflow.
Protocol 2: Synthesis of (E)-N-(4-methoxyphenyl)-1-(1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-4-yl)methanimine
| Parameter | Value |
| Reactant 1 | This compound (1.0 eq) |
| Reactant 2 | p-Anisidine (4-methoxyaniline) (1.0 eq) |
| Catalyst | Glacial Acetic Acid (2-3 drops) |
| Solvent | Absolute Ethanol |
| Temperature | Reflux (approx. 78°C) |
| Reaction Time | 8-10 hours |
| Work-up | Cooling, pouring into crushed ice, filtration |
Step-by-Step Methodology:
-
Dissolve this compound (1.0 mmol, 280 mg) and p-anisidine (1.0 mmol, 123 mg) in absolute ethanol (20 mL) in a round-bottom flask.
-
Add 2-3 drops of glacial acetic acid to the solution to catalyze the reaction.[11]
-
Reflux the mixture for 8-10 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled solution into a beaker containing crushed ice with constant stirring.[11]
-
The Schiff base will precipitate as a solid. Allow it to stand for 15-20 minutes to ensure complete precipitation.
-
Collect the product by vacuum filtration, wash thoroughly with cold water, and dry.
-
Recrystallize from ethanol if further purification is needed.
Part 2: Oxidation and Reduction of the Aldehyde Group
Altering the oxidation state of the formyl group provides access to key functional derivatives: carboxylic acids and primary alcohols. These products serve as fundamental building blocks for further derivatization, such as esterification, amidation, or etherification.
Oxidation to Carboxylic Acid
The aldehyde group can be readily oxidized to the corresponding carboxylic acid, a crucial functional group for introducing polar interactions and serving as a handle for amide or ester library synthesis.
Causality and Experimental Rationale: Various oxidizing agents can be employed. A common and effective method uses potassium permanganate (KMnO₄) in an aqueous acetone solution. The reaction proceeds via the formation of a hydrated aldehyde intermediate, which is then oxidized by the permanganate ion. The reaction is typically performed at room temperature or with gentle heating. The resulting manganese dioxide (MnO₂) byproduct is easily removed by filtration. The choice of a mixed solvent system like acetone-water ensures solubility for both the organic substrate and the inorganic oxidant.
Protocol 3: Synthesis of 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole-4-carboxylic acid
| Parameter | Value |
| Reactant 1 | This compound (1.0 eq) |
| Oxidant | Potassium Permanganate (KMnO₄) (1.5 eq) |
| Solvent | Acetone/Water (3:1 v/v) |
| Temperature | Room Temperature to 40°C |
| Reaction Time | 2-4 hours |
| Work-up | Filtration of MnO₂, acidification, extraction |
Step-by-Step Methodology:
-
Dissolve the pyrazole-4-carbaldehyde (1.0 mmol, 280 mg) in a mixture of acetone (15 mL) and water (5 mL).
-
In a separate flask, dissolve potassium permanganate (1.5 mmol, 237 mg) in water (10 mL).
-
Slowly add the KMnO₄ solution dropwise to the aldehyde solution with vigorous stirring at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, continue stirring at room temperature for 2-4 hours or until the purple color of the permanganate has disappeared, indicating reaction completion. A brown precipitate of MnO₂ will form.
-
Filter the reaction mixture through a pad of Celite to remove the MnO₂ precipitate. Wash the pad with acetone.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with dilute hydrochloric acid (e.g., 2M HCl).
-
The carboxylic acid product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry.
Reduction to Primary Alcohol
Reduction of the aldehyde yields the corresponding primary alcohol, (1-(4-Fluorophenyl)-3-phenyl-1H-pyrazol-4-yl)methanol. This introduces a hydroxyl group, which can be used for ether synthesis or as a hydrogen bond donor in biological interactions.
Causality and Experimental Rationale: Sodium borohydride (NaBH₄) is a mild and selective reducing agent ideal for this transformation, as it does not reduce other functional groups like the aromatic rings or the pyrazole core.[14] The reaction mechanism involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. The reaction is typically performed in an alcoholic solvent like methanol or ethanol at cool temperatures to control the reaction rate.
Protocol 4: Synthesis of (1-(4-Fluorophenyl)-3-phenyl-1H-pyrazol-4-yl)methanol
| Parameter | Value |
| Reactant | This compound (1.0 eq) |
| Reducing Agent | Sodium Borohydride (NaBH₄) (1.5 eq) |
| Solvent | Methanol |
| Temperature | 0°C to Room Temperature |
| Reaction Time | 1-2 hours |
| Work-up | Quenching with water, extraction |
Step-by-Step Methodology:
-
Dissolve the pyrazole-4-carbaldehyde (1.0 mmol, 280 mg) in methanol (15 mL) in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
Add sodium borohydride (1.5 mmol, 57 mg) portion-wise to the stirred solution over 10-15 minutes.
-
After the addition, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Carefully quench the reaction by the slow addition of water (10 mL).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under vacuum to yield the alcohol product.
Part 3: Advanced Synthesis via Multicomponent Reactions
The pyrazole-4-carbaldehyde is an excellent substrate for multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single, efficient step.[15] This approach is highly valued in drug discovery for its ability to rapidly generate structural diversity.
Synthesis of Pyrano[2,3-c]pyrazoles
A prominent example is the four-component synthesis of dihydropyrano[2,3-c]pyrazoles, which involves the reaction of an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate.[15] By using the pre-formed 1,3-disubstituted pyrazole-4-carbaldehyde, we can adapt this into a three-component reaction to access highly substituted pyrano[2,3-c]pyrazole derivatives.
Causality and Experimental Rationale: This reaction sequence typically proceeds through an initial Knoevenagel condensation between the pyrazole-4-carbaldehyde and malononitrile. The resulting electron-deficient alkene then undergoes a Michael addition with the enolate of an active methylene compound (like ethyl acetoacetate). The final step is an intramolecular cyclization followed by tautomerization to yield the stable heterocyclic product. A base catalyst, such as piperidine or pyrrolidine, facilitates both the Knoevenagel and Michael addition steps.[15]
Caption: Multicomponent Reaction for Pyrano[2,3-c]pyrazoles.
Protocol 5: Three-Component Synthesis of a Pyrano[2,3-c]pyrazole Derivative
| Parameter | Value |
| Reactant 1 | This compound (1.0 eq) |
| Reactant 2 | Malononitrile (1.0 eq) |
| Reactant 3 | Ethyl Acetoacetate (1.0 eq) |
| Catalyst | Piperidine (10 mol%) |
| Solvent | Ethanol |
| Temperature | Reflux |
| Reaction Time | 6-8 hours |
| Work-up | Cooling, filtration, washing |
Step-by-Step Methodology:
-
In a round-bottom flask, combine this compound (1.0 mmol, 280 mg), malononitrile (1.0 mmol, 66 mg), and ethyl acetoacetate (1.0 mmol, 130 mg) in ethanol (20 mL).
-
Add piperidine (0.1 mmol, 10 µL) as the catalyst.
-
Heat the mixture to reflux and stir for 6-8 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction vessel to room temperature.
-
The resulting solid product is collected by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the desired highly substituted pyrano[2,3-c]pyrazole.
Conclusion
The aldehyde group of this compound is a remarkably versatile functional handle that provides a gateway to a vast chemical space. The protocols detailed herein for condensation, oxidation, reduction, and multicomponent reactions represent robust and reproducible methods for generating diverse libraries of pyrazole derivatives. By understanding the mechanistic principles behind these transformations, researchers can strategically design and synthesize novel compounds with tailored properties, accelerating the pace of innovation in drug discovery and materials science.
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Al-Amiery, A. A. (2021). Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and its Schiff`s Bases. STM Journals. Available at: [Link]
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Singh, A., & Sharma, P. K. (2014). Synthesis, characterization and antibacterial screening of some Schiff bases derived from pyrazole and 4-amino antipyrine. SciELO Colombia. Available at: [Link]
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ResearchGate. (n.d.). Synthesis¸ Characterization and Biological Activity of Schiff Bases derived from 3-(4-Substituted)-1-phenyl-1H- pyrazole-4-carbaldehyde and o-Aminophenol. ResearchGate. Available at: [Link]
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Gomha, S. M., et al. (2020). Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity. Molecules. Available at: [Link]
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Reddy, V. N., et al. (2017). Synthesis of pyrazole-4-carbaldehyde derivatives for their antifungal activity. Medicinal Chemistry Research. Available at: [Link]
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Patil, D. R., et al. (n.d.). A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. International Journal of Chemical and Physical Sciences. Available at: [Link]
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Wang, C., et al. (2011). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Journal of the Chinese Chemical Society. Available at: [Link]
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Cocco, M. T., et al. (2007). New “Green” Approaches to the Synthesis of Pyrazole Derivatives. Molecules. Available at: [Link]
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Application Notes & Protocols: Leveraging 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde for the Synthesis of Novel Anti-inflammatory Agents
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents, most notably the selective COX-2 inhibitor, Celecoxib.[1][2][3] This guide provides an in-depth exploration of the synthetic utility of 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde, a versatile intermediate for the development of potent and selective anti-inflammatory agents.[4] We will detail robust synthetic protocols, explain the mechanistic rationale behind experimental choices, and outline standard methodologies for biological evaluation. The central thesis is the strategic modification of this pyrazole carbaldehyde to generate libraries of compounds with tunable pharmacological profiles, primarily targeting the cyclooxygenase-2 (COX-2) enzyme, a key mediator in the inflammatory cascade.[1][5][6]
The Scientific Imperative: Why Pyrazole Carbaldehydes?
Inflammation is a complex biological response mediated by enzymes like cyclooxygenase (COX).[1] The COX enzyme exists in two primary isoforms: COX-1, which is constitutively expressed and plays a role in homeostatic functions like gastric protection, and COX-2, which is induced during inflammation and is responsible for the synthesis of prostaglandins that mediate pain and swelling.[5][6] The therapeutic benefit of non-steroidal anti-inflammatory drugs (NSAIDs) arises from the inhibition of COX-2, while undesirable side effects, such as gastrointestinal toxicity, are linked to the concurrent inhibition of COX-1.[6][7]
This has driven the development of selective COX-2 inhibitors. The 1,3-diarylpyrazole structure is a "privileged scaffold" for COX-2 selectivity. This compound serves as an ideal starting material for several reasons:
-
Core Structure: It already contains the 1,3-diarylpyrazole core known for its anti-inflammatory potential.
-
Reactive Handle: The aldehyde group at the 4-position is a highly versatile functional group, enabling a wide range of chemical transformations to build molecular diversity.[8]
-
Pharmacokinetic Properties: The presence of a fluorophenyl group can enhance metabolic stability and improve pharmacokinetic properties of the final compounds.[4]
Our focus will be on leveraging this aldehyde functionality through condensation reactions to create extended conjugated systems, such as chalcones, which can then be further cyclized to yield novel heterocyclic systems like pyrazolines.[9][10][11]
Synthetic Pathways and Mechanistic Insights
The primary strategy involves a two-step synthesis: (A) formation of an α,β-unsaturated ketone (chalcone) intermediate via a base-catalyzed condensation, followed by (B) cyclization with a hydrazine derivative to form a new heterocyclic ring. This approach allows for diversification at two key points in the structure.
Caption: General two-step synthetic pathway.
Detailed Experimental Protocols
These protocols are designed to be self-validating, with clear endpoints and purification steps. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of Chalcone Intermediate via Claisen-Schmidt Condensation
This protocol describes the formation of an α,β-unsaturated ketone, a crucial intermediate. The base (NaOH) deprotonates the α-carbon of the acetophenone, creating a nucleophilic enolate which then attacks the electrophilic carbonyl carbon of the pyrazole carbaldehyde.
Materials:
-
This compound
-
Substituted Acetophenone (e.g., 4-methoxyacetophenone)
-
Ethanol (95%)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Magnetic stirrer, Round-bottom flask, Ice bath
Procedure:
-
Dissolution: In a 100 mL round-bottom flask, dissolve 10 mmol of this compound and 10 mmol of the selected substituted acetophenone in 30 mL of ethanol. Stir at room temperature until all solids are dissolved.[12]
-
Catalyst Addition: Cool the flask in an ice bath. Slowly add 5 mL of a 15% aqueous NaOH solution dropwise to the stirred mixture. The addition of a base catalyst is crucial for the condensation reaction to proceed.[9]
-
Reaction: Allow the mixture to stir at room temperature for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as n-hexane:ethyl acetate (8:2 v/v).[10]
-
Precipitation: Upon completion, pour the reaction mixture into 100 mL of ice-cold water with constant stirring. An acidic workup is sometimes necessary; if no precipitate forms, neutralize the mixture with 1N HCl until a solid appears.[12]
-
Isolation and Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove any residual NaOH.
-
Recrystallization: Purify the crude chalcone by recrystallization from a suitable solvent, such as ethanol, to yield the pure product.[12] Dry the purified crystals under vacuum.
Protocol 2: Synthesis of Pyrazoline Derivatives from Chalcones
This protocol details the cyclization of the chalcone intermediate. Hydrazine hydrate acts as a dinucleophile, first attacking the β-carbon of the α,β-unsaturated system (Michael addition) and then undergoing intramolecular condensation with the carbonyl group to form the five-membered pyrazoline ring.
Materials:
-
Synthesized Chalcone Intermediate (from Protocol 1)
-
Hydrazine Hydrate (99%)
-
Glacial Acetic Acid
-
Reflux condenser, Heating mantle, Round-bottom flask
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, suspend 5 mmol of the chalcone intermediate in 20 mL of glacial acetic acid. Glacial acetic acid serves as both the solvent and a catalyst for the cyclization.[10]
-
Reagent Addition: Add an excess of hydrazine hydrate (e.g., 20 mmol, 4 equivalents) to the mixture.[10]
-
Reflux: Attach a reflux condenser and heat the mixture in an oil bath at reflux temperature (approx. 118 °C) for 6-8 hours.[12] Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the cooled solution into a beaker containing 100 g of crushed ice.
-
Neutralization & Isolation: Neutralize the acidic solution with a saturated solution of sodium carbonate until the effervescence ceases and a precipitate forms. Collect the solid product by vacuum filtration.
-
Purification: Wash the precipitate with water and purify by recrystallization from ethanol or a similar suitable solvent to obtain the final pyrazoline derivative.[9]
Biological Evaluation: A Workflow for Efficacy and Selectivity
The ultimate goal is to assess the anti-inflammatory activity and COX-2 selectivity of the newly synthesized compounds.
Caption: Workflow from synthesis to lead identification.
-
In Vitro COX Inhibition Assay: This is a primary screen to determine the potency (IC50) of the compounds against both COX-1 and COX-2 enzymes. The ratio of IC50(COX-1)/IC50(COX-2) gives the Selectivity Index (SI), a critical parameter for identifying COX-2 selective inhibitors.[13][14]
-
In Vivo Anti-inflammatory Activity: The carrageenan-induced rat paw edema model is a standard and reliable method for evaluating acute anti-inflammatory activity.[15][16] The reduction in paw volume in treated animals compared to a control group indicates the compound's efficacy.
-
Ulcerogenic Activity: To validate the safety profile, lead compounds are often tested for their potential to cause gastric ulcers, a common side effect of non-selective NSAIDs.[14][16]
Structure-Activity Relationship (SAR) and Data Interpretation
The data gathered from these assays allow for the establishment of a structure-activity relationship (SAR). By comparing the biological activity of different derivatives, researchers can deduce which chemical modifications enhance potency and selectivity.
Table 1: Representative Data for a Hypothetical Series of Synthesized Pyrazoline Derivatives
| Compound ID | R-Group (on Acetophenone) | Yield (%) | % Inhibition of Edema @ 4h | COX-2 IC₅₀ (µM) | Selectivity Index (SI) |
| STD-Celecoxib | - | - | 83.7% | 0.04 | >100 |
| PYZ-01 | H | 75 | 55.2% | 1.52 | 15 |
| PYZ-02 | 4-OCH₃ | 82 | 78.1% | 0.15 | 75 |
| PYZ-03 | 4-Cl | 78 | 72.5% | 0.21 | 68 |
| PYZ-04 | 4-NO₂ | 65 | 61.8% | 0.98 | 25 |
Data are hypothetical and for illustrative purposes only.
Interpretation: From this representative data, one could infer that electron-donating groups (like -OCH₃) at the para position of the phenyl ring attached to the pyrazoline core significantly enhance anti-inflammatory activity and COX-2 selectivity, bringing it closer to the reference drug, Celecoxib.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of novel anti-inflammatory agents. The synthetic routes described, primarily through Claisen-Schmidt and subsequent cyclocondensation reactions, are robust and allow for extensive structural diversification. By systematically synthesizing derivatives and evaluating them through a structured workflow of in vitro and in vivo assays, researchers can effectively explore the chemical space around this pyrazole scaffold to identify new lead compounds with high potency, improved COX-2 selectivity, and a favorable safety profile.
References
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- Investigation of chalcone cyclized pyrazole derivatives as an anti-inflammatory agent: In-vivo and in-silico molecular docking a - SciSpace. (n.d.). SciSpace.
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Application Notes and Protocols for the Synthesis of Pyrazolo[3,4-d]pyrimidines from Pyrazole-4-carbaldehydes
Introduction: The Significance of Pyrazolo[3,4-d]pyrimidines in Modern Drug Discovery
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, primarily due to its structural resemblance to endogenous purines[1][2]. This bioisosteric relationship allows these compounds to interact with a wide array of biological targets, often by mimicking adenine in ATP-binding sites of kinases[2]. Consequently, derivatives of this scaffold have been extensively investigated and developed as potent therapeutic agents across various disease areas, including oncology, inflammation, and cardiovascular disorders[1][3].
Numerous pyrazolo[3,4-d]pyrimidine-based compounds have demonstrated significant efficacy as inhibitors of various protein kinases, such as Src tyrosine kinase, Abl kinase, and Bruton's tyrosine kinase (BTK)[4]. Their ability to modulate these key signaling pathways has led to the development of anticancer agents and treatments for other proliferative diseases[4][5][6][7][8][9]. A notable example is Allopurinol, a drug used in the treatment of gout, which underscores the therapeutic value of this chemical class[4]. The versatility of the pyrazolo[3,4-d]pyrimidine core allows for extensive chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties[10].
Given their therapeutic potential, the development of efficient and versatile synthetic routes to access novel pyrazolo[3,4-d]pyrimidine analogues is of paramount importance for researchers in drug discovery and development. This guide provides a detailed overview of a common and reliable synthetic strategy starting from readily accessible pyrazole-4-carbaldehydes.
Synthetic Strategy: A Multi-step Approach from Pyrazole-4-carbaldehydes
The synthesis of pyrazolo[3,4-d]pyrimidines from pyrazole-4-carbaldehydes is typically achieved through a multi-step sequence that involves the initial conversion of the aldehyde to a more suitable precursor for pyrimidine ring formation. A common and effective strategy involves the transformation of the pyrazole-4-carbaldehyde into a 5-amino-1H-pyrazole-4-carbonitrile intermediate, which then undergoes cyclization to form the desired bicyclic system.
This approach offers several advantages:
-
Versatility: It allows for the introduction of a wide range of substituents on the pyrazole ring at an early stage.
-
High Yields: The individual steps in this sequence are generally high-yielding.
-
Readily Available Starting Materials: Pyrazole-4-carbaldehydes can be synthesized via established methods, such as the Vilsmeier-Haack reaction on corresponding pyrazoles[11].
The overall workflow can be visualized as follows:
Caption: Conversion of pyrazole-4-carbaldehyde to the aminonitrile intermediate.
Materials:
-
N-substituted pyrazole-4-carbaldehyde (1.0 eq)
-
Malononitrile (1.1 eq)
-
Piperidine (catalytic amount, ~0.1 eq)
-
Ethanol (as solvent)
Procedure:
-
To a solution of N-substituted pyrazole-4-carbaldehyde in ethanol, add malononitrile and a catalytic amount of piperidine.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product often precipitates out of the solution. If not, the solvent can be partially evaporated under reduced pressure to induce precipitation.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
Causality Behind Experimental Choices:
-
Malononitrile: Serves as the source of the nitrile group and the carbon that will become part of the pyrimidine ring. The active methylene group is crucial for the initial condensation with the aldehyde.
-
Piperidine: A basic catalyst that facilitates the Knoevenagel condensation between the aldehyde and malononitrile.
-
Ethanol: A common, polar protic solvent that is suitable for this type of condensation and allows for easy product precipitation upon cooling.
Part 2: Cyclization to form the Pyrazolo[3,4-d]pyrimidine Core
The 5-amino-1H-pyrazole-4-carbonitrile intermediate is then cyclized to form the final pyrazolo[3,4-d]pyrimidine ring system. A common method for this transformation is heating with formic acid or formamide.
Reaction Scheme:
Caption: Cyclization of the aminonitrile to the pyrazolo[3,4-d]pyrimidine.
Materials:
-
5-Amino-1-substituted-1H-pyrazole-4-carbonitrile (1.0 eq)
-
Formic acid or Formamide (as both reagent and solvent)
Procedure:
-
Suspend or dissolve the 5-amino-1-substituted-1H-pyrazole-4-carbonitrile in an excess of formic acid or formamide.
-
Heat the reaction mixture to reflux for several hours.[4] Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled reaction mixture into ice-water to precipitate the product.[4]
-
Collect the solid by filtration, wash thoroughly with water to remove any residual formic acid or formamide, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Causality Behind Experimental Choices:
-
Formic Acid/Formamide: These reagents serve as the source for the remaining carbon and nitrogen atoms needed to form the pyrimidine ring. The choice between them can influence reaction times and yields.
-
Heating: Provides the necessary activation energy for the cyclization reaction to proceed at a reasonable rate.
-
Pouring into Ice-Water: This is a standard workup procedure to precipitate the organic product from the polar reaction medium and to quench the reaction.
Data Presentation: Representative Yields
The following table summarizes typical yields for the two-step synthesis of a model pyrazolo[3,4-d]pyrimidine derivative.
| Step | Starting Material | Product | Reagents | Typical Yield (%) |
| 1 | 1-Phenyl-1H-pyrazole-4-carbaldehyde | 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | Malononitrile, Piperidine, Ethanol | 85-95 |
| 2 | 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine | Formic Acid | 80-90 |
Conclusion and Future Perspectives
The synthetic route from pyrazole-4-carbaldehydes provides a robust and adaptable method for accessing the medicinally important pyrazolo[3,4-d]pyrimidine scaffold. The protocols outlined in this guide are well-established and can be readily implemented in a standard organic synthesis laboratory. The versatility of this approach allows for the generation of diverse libraries of pyrazolo[3,4-d]pyrimidine derivatives, which is crucial for structure-activity relationship (SAR) studies in drug discovery programs. Future work in this area will likely focus on the development of more atom-economical and environmentally benign synthetic methods, as well as the exploration of novel substitution patterns to access new chemical space and biological activities.
References
- Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. PMC - NIH.
- Medicinal attributes of pyrazolo[3,4-d]pyrimidines: a review. PubMed.
- Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investig
- Medicinal attributes of pyrazolo[3,4-d]pyrimidines: A review.
- Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflamm
- Synthesis of pyrazolo[3,4-d]pyrimidines by the different synthetic strategy via the Vilsmeier reaction and intramolecular or intermolecular heterocyclization.
- Synthetic approaches for pyrazolo[3,4-d]pyrimidines.
- Synthesis of pyrazolo[3,4‐d]pyrimidines from 2‐amino‐4,6‐dichloropyrimidine‐5‐carbaldehyde under solvent‐free conditions.
- Some pyrazole and pyrazolo[3,4-d]pyrimidine derivatives: synthesis and anticancer evalu
- Synthesis and anticancer activity of some new pyrazolo[3,4-d]pyrimidin-4-one deriv
- Structure-based optimization of pyrazolo[3,4-d]pyrimidines as Abl inhibitors and antiproliferative agents toward human leukemia cell lines. Journal of Medicinal Chemistry.
- New advances in synthesis and clinical aspects of pyrazolo[3,4-d]pyrimidine scaffolds. PubMed.
- Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Deriv
- Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. PMC - NIH.
- Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Publishing.
- Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. PMC - NIH.
- Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. PubMed.
- Synthesis of some novel pyrazolo[3,4-d]pyrimidine deriv
- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[1][10][12]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors:. Semantic Scholar.
- Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. NIH.
- New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing.
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- 2. researchgate.net [researchgate.net]
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- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Vilsmeier-Haack Reaction Conditions for Pyrazole Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the Vilsmeier-Haack reaction in pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth, actionable advice for optimizing this powerful formylation reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and refine your synthetic strategies effectively.
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction and its primary application for pyrazoles?
The Vilsmeier-Haack reaction is a robust and widely used chemical method to introduce a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring.[1][2] For pyrazoles, this reaction is a cornerstone technique for regioselectively synthesizing pyrazole-4-carbaldehydes.[3][4] These products are not merely end-points; they are crucial, versatile intermediates for constructing more complex molecular architectures, including condensed heterocyclic systems and various biologically active compounds.[3][5] The reaction typically proceeds via an electrophilic aromatic substitution mechanism where the pyrazole ring attacks a specialized electrophile known as the Vilsmeier reagent.[6]
Q2: What is the Vilsmeier reagent, and how is it correctly prepared?
The Vilsmeier reagent is a chloroiminium salt, which serves as the key electrophile in the formylation reaction.[6][7] It is most commonly prepared in situ from N,N-dimethylformamide (DMF) and an acid chloride, with phosphorus oxychloride (POCl₃) being the most frequent choice.[1]
Critical Preparation Steps:
-
Anhydrous Conditions: The reaction is highly sensitive to moisture. All glassware must be rigorously dried (flame- or oven-dried), and anhydrous grade DMF and fresh, high-purity POCl₃ should be used.[8]
-
Temperature Control: The formation of the reagent is exothermic. POCl₃ must be added slowly and dropwise to DMF maintained at a low temperature (typically 0 °C to -10 °C) with efficient stirring.[3] Inadequate cooling can lead to reagent decomposition and the formation of undesirable byproducts.[8]
-
Reagent Stoichiometry: The molar ratio of DMF to POCl₃ is a critical parameter. While a 1:1 ratio is stoichiometrically required for reagent formation, DMF is often used in excess, serving as both a reagent and the solvent.[1] For substrates that are difficult to formylate, an excess of both DMF and POCl₃ may be necessary to drive the reaction to completion.[9]
Q3: What are the primary safety hazards associated with this reaction?
The reagents involved are hazardous and must be handled with appropriate precautions.
-
Phosphorus oxychloride (POCl₃): Highly corrosive and toxic. It reacts violently with water in a highly exothermic manner, releasing HCl gas. It must be handled exclusively in a well-ventilated chemical fume hood.[8]
-
Vilsmeier Reagent: As a moisture-sensitive and reactive species, it should be handled under an inert atmosphere (e.g., Nitrogen or Argon).
-
Work-up: The quenching step, typically involving the addition of the reaction mixture to crushed ice or a cold basic solution, is highly exothermic and must be performed slowly and cautiously to control the release of heat and gas.[8]
Appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles, is mandatory at all times.
Q4: How is the reaction progress typically monitored?
Thin-layer chromatography (TLC) is the most common and effective method for monitoring the reaction's progress.[8] To prepare a sample for TLC, a small aliquot is carefully withdrawn from the reaction mixture and quenched in a separate vial containing a cold, mild base (e.g., saturated sodium bicarbonate solution) and an extraction solvent (e.g., ethyl acetate). After vigorous mixing and phase separation, a spot from the organic layer is applied to the TLC plate. The reaction is considered complete upon the consumption of the starting material, which is observed by the disappearance of its corresponding spot on the TLC plate.[8]
Q5: What is the general mechanism for the Vilsmeier-Haack formylation of pyrazoles?
The reaction proceeds in two main stages: the formation of the Vilsmeier reagent, followed by electrophilic attack by the pyrazole.
-
Reagent Formation: DMF (a nucleophile) attacks the electrophilic phosphorus atom of POCl₃. A series of steps involving elimination and rearrangement forms the highly electrophilic chloroiminium cation, [Me₂N=CHCl]⁺, which is the active Vilsmeier reagent.[1][6]
-
Electrophilic Substitution: The electron-rich C4 position of the pyrazole ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This forms a sigma complex.[10]
-
Rearomatization: The complex loses a proton to restore the aromaticity of the pyrazole ring, yielding an iminium salt intermediate.
-
Hydrolysis: During the aqueous work-up, this iminium salt is hydrolyzed to furnish the final pyrazole-4-carbaldehyde product.[6][10]
Caption: Mechanism of pyrazole formylation.
Troubleshooting Guide for Vilsmeier-Haack Pyrazole Synthesis
This guide addresses the most common issues encountered during the reaction, providing causal analysis and validated solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Vilsmeier Reagent: Moisture in reagents or glassware has decomposed the electrophile.[8] | 1. Ensure Anhydrous Conditions: Flame-dry all glassware before use. Use anhydrous grade DMF and a fresh, unopened bottle of POCl₃. Prepare the Vilsmeier reagent at 0 °C or below and use it immediately.[8] |
| 2. Insufficiently Reactive Substrate: Strong electron-withdrawing groups (EWGs) on the pyrazole ring decrease its nucleophilicity, slowing or preventing the reaction.[9] | 2. Increase Reaction Severity: For less reactive substrates, increase the reaction temperature incrementally (e.g., to 70-120 °C) after the initial addition.[9] Using a larger excess of the Vilsmeier reagent (e.g., 3-5 equivalents) can also drive the reaction forward.[8][9] | |
| 3. Incomplete Reaction: The reaction time or temperature was insufficient for the specific substrate. | 3. Monitor and Extend: Monitor the reaction closely by TLC. If starting material persists, consider extending the reaction time or gradually increasing the temperature.[8][11] Microwave or ultrasonic irradiation can dramatically reduce reaction times from hours to minutes.[12] | |
| 4. Product Decomposition During Work-up: The product may be sensitive to harsh acidic or basic conditions, or high temperatures during quenching. | 4. Gentle Work-up: Always perform the aqueous work-up at low temperatures by pouring the reaction mixture slowly onto crushed ice. Neutralize carefully and slowly with a mild base like sodium bicarbonate or sodium carbonate solution until pH is ~7-8.[8][13] | |
| Formation of a Dark, Tarry Residue | 1. Reaction Overheating: Poor temperature control during exothermic reagent formation or substrate addition can lead to polymerization and decomposition.[8] | 1. Strict Temperature Control: Maintain strict temperature control throughout the experiment, especially during the preparation of the Vilsmeier reagent and the addition of the pyrazole substrate. Use an efficient ice-salt or dry ice-acetone bath. |
| 2. Presence of Impurities: Impurities in the starting materials or solvents can catalyze unwanted side reactions. | 2. Purify Starting Materials: If necessary, purify the starting pyrazole (e.g., by recrystallization or column chromatography) and use freshly distilled, anhydrous solvents. | |
| Difficulty in Isolating the Product | 1. Product is Partially Water-Soluble: Some formylated pyrazoles, especially those with polar functional groups, may have significant solubility in the aqueous layer. | 1. Reduce Aqueous Solubility: Saturate the aqueous layer with sodium chloride (brine) to decrease the polarity of the aqueous phase ("salting out"). This will drive the organic product into the organic layer. Perform multiple extractions (3-5 times) with a suitable solvent like dichloromethane or ethyl acetate.[8] |
| 2. Persistent Emulsion During Extraction: The presence of fine solids or amphiphilic molecules can make phase separation difficult. | 2. Break the Emulsion: Add a small amount of brine to the separatory funnel, which can help disrupt the emulsion. Alternatively, filter the entire mixture through a pad of Celite® to remove particulate matter that may be stabilizing the emulsion.[8] | |
| Unexpected Side Products | 1. Chlorination: At high temperatures, POCl₃ can act as a chlorinating agent, leading to chlorinated pyrazole byproducts. This is particularly noted in substrates with activating groups like methoxy, which can be converted to a chloro group.[13] | 1. Lower Reaction Temperature: If chlorination is observed (confirm by mass spectrometry), reduce the reaction temperature. This often improves selectivity for formylation over chlorination. |
| 2. Multiple Formylations: Highly activated substrates or harsh conditions can sometimes lead to diformylation or formylation at an alternative position. | 2. Milder Conditions: Reduce the equivalents of the Vilsmeier reagent and perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. |
Optimization Strategies & Data
Optimizing the Vilsmeier-Haack reaction requires a systematic approach. The key parameters to consider are substrate reactivity, reagent stoichiometry, temperature, and reaction time.
Effect of Substituents
The electronic nature of the substituents on the pyrazole ring is the most critical factor influencing reactivity.
-
Electron-Donating Groups (EDGs): Groups like alkyl, alkoxy, or amino groups enhance the electron density of the pyrazole ring, making it more nucleophilic and facilitating the reaction. These substrates often react under mild conditions (e.g., room temperature to 60 °C).
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro, cyano, or halo groups deactivate the ring, making formylation significantly more challenging.[9] These substrates typically require forcing conditions, including higher temperatures (e.g., 80-120 °C), longer reaction times, and a larger excess of the Vilsmeier reagent.[9] In some cases, strongly deactivated pyrazoles may not react at all.[9]
Comparative Table of Reaction Conditions
The following table summarizes various reported conditions, illustrating how parameters are adjusted for different pyrazole substrates.
| Substrate Type | Reagent Ratio (Substrate:DMF:POCl₃) | Temperature (°C) | Time | Yield (%) | Reference |
| 1-phenyl-3-(p-tolyl)-1H-pyrazole precursor (Hydrazone) | Substrate in DMF, 3 eq. VHR | 60 °C (Microwave) | 10 min | 85 | [12] |
| 1,3-disubstituted-5-chloro-1H-pyrazoles | 1 : 5 (excess) : 2 | 120 °C | 2 h | 55-94 | [9] |
| 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole precursor (Hydrazone) | Substrate in DMF, excess POCl₃ | 0 °C then 70 °C | 5-6 h | Good | [10][11] |
| 3-(2-methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole | 1 : 4 : 4 | -10 °C then 70 °C | 24 h | 48 | [3] |
| 1-methyl-3-substitutedphenyl-1H-pyrazole precursor (Hydrazone) | Substrate in DMF, excess POCl₃ | 0 °C then 80 °C | 5-6 h | Excellent | [10] |
Troubleshooting Workflow for Low Product Yield
This decision-making workflow can guide your optimization efforts when faced with low product yield.
Caption: Troubleshooting workflow for low yield.
Experimental Protocols
General Protocol for Vilsmeier-Haack Formylation of a Pyrazole
This protocol is a general guideline and requires optimization for specific substrates.
1. Reagent Preparation (Vilsmeier Reagent Formation) a. In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3.0 to 5.0 eq.). b. Cool the flask to 0 °C in an ice bath. c. Add phosphorus oxychloride (POCl₃, 1.5 to 2.0 eq.) dropwise via the dropping funnel over 15-30 minutes, ensuring the internal temperature does not rise above 5 °C. d. After the addition is complete, stir the resulting mixture (which may be a colorless solution or a white solid) at 0 °C for an additional 30-60 minutes.
2. Formylation Reaction a. Dissolve the pyrazole substrate (1.0 eq.) in a minimal amount of anhydrous DMF or another anhydrous solvent like dichloromethane (DCM). b. Add the solution of the pyrazole dropwise to the pre-formed Vilsmeier reagent at 0 °C. c. After addition, allow the reaction to stir at 0 °C, warm to room temperature, or heat to a higher temperature (e.g., 60-100 °C) as determined by the substrate's reactivity. Monitor the reaction progress by TLC.
3. Work-up and Isolation a. Once the reaction is complete (as indicated by TLC), cool the mixture back down in an ice bath. b. Carefully and slowly pour the reaction mixture onto a vigorously stirred beaker of crushed ice. c. Neutralize the acidic solution by the slow, portion-wise addition of a saturated aqueous solution of a mild base (e.g., NaHCO₃ or Na₂CO₃) until the pH is approximately 7-8. d. Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or DCM) three times. e. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter. f. Remove the solvent under reduced pressure. g. Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure pyrazole-4-carbaldehyde.
References
-
Gawande, S. D., et al. (2022). Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole-4-Carbaldehydes. Degres Journal. Available at: [Link]
-
Raghavendra, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available at: [Link]
-
Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc. Available at: [Link]
-
Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry. Available at: [Link]
-
Ustinovich, E. A., et al. (2023). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank. Available at: [Link]
-
Shafi, S., et al. (2014). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. European Chemical Bulletin. Available at: [Link]
-
Raghavendra, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Institutes of Health (NIH). Available at: [Link]
-
Anonymous. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. PharmaTutor. Available at: [Link]
-
Araujo, J. A., et al. (2021). The reaction path of the Vilsmeier complex formation. ResearchGate. Available at: [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]
-
Roohi, L., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7- (5-chloro-2-phenoxyphenyl)-3H-indol-2-yl) aminomethylene malonaldehyde and its reactivity. Current Chemistry Letters. Available at: [Link]
-
Reddit User Discussion. (2021). Having some troubles with a Vislmeier-Haack reaction. Reddit. Available at: [Link]
-
Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]
-
Karchava, A. V., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Available at: [Link]
-
ChemEurope.com. (n.d.). Vilsmeier-Haack reaction. ChemEurope.com. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of ethyl-4-formyl-1-substitute- phenyl-1H-pyrazole-3-carboxylate derivatives. ResearchGate. Available at: [Link]
-
El-Faham, A., et al. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. Available at: [Link]
-
Maleki, A., et al. (2024). Vilsmeier–Haack complex formation by Fe3O4@SiO2@CS@POCl2-x/DMF: an efficient catalyst for conversion of epoxides to β-bromoformates. Scientific Reports. Available at: [Link]
-
Marson, C. M. (2005). The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. Organic Reactions. Available at: [Link]
-
Shawali, A. S., et al. (1993). STUDIES ON THE VILSMEIER-HAACK REACTION: PART XIII. NOVEL HETEROCYCLO-SUBSTITUTED 4,4′-bi-PYRAZOLYL DITHIOCARBAMATE DERIVATIVES. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]
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Technical Support Center: Side Reactions in the Formylation of 1,3-Diarylpyrazoles
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the formylation of 1,3-diarylpyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize formylated pyrazoles as key synthetic intermediates. The introduction of a formyl group, typically at the C4 position, is a critical step for further functionalization, but the reaction is often plagued by side reactions that can complicate synthesis, reduce yields, and make purification challenging.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve common issues encountered in your experiments. Our focus is primarily on the widely used Vilsmeier-Haack reaction, with discussion of viable alternatives for specific contexts.
Section 1: Troubleshooting Guide
This section addresses specific experimental problems in a direct question-and-answer format. Each issue is broken down into potential causes and actionable solutions.
Problem 1: Low or No Yield of the Desired 4-Formyl-1,3-Diarylpyrazole
You've completed the reaction and work-up, but TLC analysis shows mostly unreacted starting material, or the isolated yield is significantly lower than expected.
Potential Cause A: Insufficient Substrate Reactivity The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[1][2][3] The Vilsmeier reagent, a chloroiminium salt, is a relatively weak electrophile and requires an electron-rich aromatic system to react efficiently.[3] If the aryl groups at the N1 or C3 positions of your pyrazole bear strong electron-withdrawing groups (EWGs) like -NO₂, -CN, or -CF₃, the pyrazole ring will be deactivated, hindering the electrophilic attack.
Solution:
-
Increase Reaction Severity: For deactivated substrates, you may need to increase the reaction temperature (e.g., from room temperature to 60-90 °C) and extend the reaction time (from 2-3 hours to 8-20 hours).[4]
-
Increase Reagent Stoichiometry: A higher excess of the Vilsmeier reagent (from 1.5-2.0 equivalents to 3.0-5.0 equivalents) can help drive the reaction to completion. However, be mindful that this can also increase the risk of side reactions (see Problem 2).
-
Alternative Reagents: For highly deactivated systems, consider alternative formylation methods that may not be as sensitive to substrate electronics, although these are less common for pyrazoles.
Potential Cause B: Premature Decomposition of the Vilsmeier Reagent The Vilsmeier reagent is highly sensitive to moisture. It is generated in situ from N,N-dimethylformamide (DMF) and a dehydrating agent, most commonly phosphorus oxychloride (POCl₃).[1][5] Any water present in the reaction flask, solvents, or reagents will rapidly quench the reagent, rendering it ineffective.
Solution:
-
Ensure Anhydrous Conditions: All glassware must be oven- or flame-dried before use. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Use Anhydrous Solvents: Use a freshly opened bottle of anhydrous DMF or purify it by standard methods before use.
-
Proper Reagent Handling: POCl₃ is highly corrosive and moisture-sensitive. It should be handled in a fume hood and added slowly to the chilled DMF, as the formation of the Vilsmeier reagent is exothermic.[1]
Potential Cause C: Incomplete Hydrolysis of the Iminium Intermediate After the pyrazole attacks the Vilsmeier reagent, it forms a stable iminium salt intermediate. This intermediate must be hydrolyzed during the aqueous work-up to liberate the final aldehyde product.[2][3] Insufficient hydrolysis will result in the loss of product.
Solution:
-
Ensure Proper pH: The hydrolysis step is typically performed by quenching the reaction mixture with ice-cold water or a basic solution (e.g., sodium acetate, sodium bicarbonate, or dilute NaOH). Ensure the final pH is neutral or slightly basic to facilitate the hydrolysis.
-
Allow Sufficient Time: After quenching, stir the mixture vigorously for an adequate period (30 minutes to several hours) to ensure complete conversion of the iminium salt to the aldehyde.[4]
Troubleshooting Workflow for Low Yield
Below is a logical workflow to diagnose the cause of low product yield.
Caption: A decision tree for troubleshooting low yields.
Problem 2: Multiple Spots on TLC - Poor Regioselectivity or Byproduct Formation
Your reaction produces the desired product, but it is contaminated with significant amounts of byproducts, making purification difficult.
Potential Cause A: Diformylation If the pyrazole substrate is highly activated (e.g., aryl rings with strong electron-donating groups) and an excess of the Vilsmeier reagent is used, a second formylation can occur, typically at the C5 position, yielding a 4,5-diformylpyrazole derivative.
Solution:
-
Stoichiometric Control: Carefully control the amount of Vilsmeier reagent used. Start with a smaller excess (e.g., 1.2–1.5 equivalents) and monitor the reaction progress by TLC or LC-MS to find the optimal balance between conversion and byproduct formation.
-
Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can often improve selectivity and disfavor the second, more difficult formylation step.
Potential Cause B: Formylation on an Aryl Ring If one of the aryl substituents is highly activated (e.g., a phenol, aniline, or methoxybenzene ring), the Vilsmeier reagent may attack the electron-rich ortho or para position of that ring in competition with, or in addition to, the pyrazole C4 position.[3][5]
Solution:
-
Protecting Groups: If the competing aryl group has a hydroxyl or amino substituent, it should be protected before the formylation reaction (e.g., as an acetate or a carbamate). The protecting group can be removed after the formylation is complete.
-
Optimize Reaction Conditions: Formylation of the pyrazole C4 position is often kinetically favored. Running the reaction at lower temperatures for shorter times may increase the selectivity for the desired product.
Visualization of Regioselectivity Issues
Caption: Competing pathways in the formylation of activated pyrazoles.
Problem 3: Difficulty in Product Isolation and Purification
The reaction appears to have worked, but isolating a pure product is proving difficult.
Potential Cause A: Product is Water-Soluble The introduction of a polar formyl group and the presence of nitrogen atoms can increase the water solubility of the final product, leading to poor recovery during extraction.
Solution:
-
Brine Wash: During the aqueous work-up, saturate the aqueous layer with sodium chloride (brine).[1] This increases the polarity of the aqueous phase and reduces the solubility of organic compounds, "salting out" your product into the organic layer.
-
Multiple Extractions: Extract the aqueous layer multiple times (3-5x) with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate to ensure complete recovery.[1]
Potential Cause B: Oily Product That Fails to Crystallize Formylated pyrazoles can often be oils or low-melting solids that are difficult to crystallize, especially when impure.
Solution:
-
Column Chromatography: This is the most reliable method for purifying non-crystalline products. A silica gel column is typically effective. See the protocols section for guidance on solvent selection.
-
Derivative Formation: If chromatography is also problematic, consider converting the aldehyde to a stable, crystalline derivative (e.g., an oxime or hydrazone). Purify the derivative by recrystallization and then hydrolyze it back to the pure aldehyde under mild acidic conditions.
Table 1: Summary of Troubleshooting Strategies
| Problem | Potential Cause | Recommended Solution |
| Low/No Yield | Substrate Deactivation | Increase temperature, time, and/or reagent stoichiometry. |
| Vilsmeier Reagent Decomposition | Ensure strict anhydrous conditions; use dry solvents. | |
| Incomplete Hydrolysis | Adjust work-up pH to neutral/basic; increase stirring time. | |
| Multiple Products | Diformylation | Use stoichiometric control of the Vilsmeier reagent; lower reaction temp. |
| Aryl Ring Formylation | Protect activating groups on aryl rings; run at lower temperatures. | |
| Isolation Issues | Product is Water-Soluble | Saturate aqueous layer with brine; perform multiple extractions. |
| Oily/Non-Crystalline Product | Purify via silica gel column chromatography or form a crystalline derivative. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Vilsmeier-Haack formylation on a 1,3-diarylpyrazole?
The reaction proceeds in three main stages:
-
Formation of the Vilsmeier Reagent: DMF, acting as a nucleophile, attacks the electrophilic phosphorus atom of POCl₃. A subsequent elimination of a chlorophosphate species generates the highly electrophilic chloroiminium cation, known as the Vilsmeier reagent.[2][5]
-
Electrophilic Attack: The pyrazole ring is an electron-rich heterocycle. The C4 position is the most nucleophilic and attacks the electrophilic carbon of the Vilsmeier reagent. This forms a sigma complex, which quickly rearomatizes by losing a proton to yield a stable iminium salt intermediate.[1][4]
-
Hydrolysis: During aqueous work-up, water attacks the iminium carbon. Following a series of proton transfers and elimination of dimethylamine, the final 4-formylpyrazole product is formed.[2]
Vilsmeier-Haack Reaction Mechanism
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the purification of 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde. As a key intermediate in pharmaceutical and agrochemical research, achieving high purity of this compound is critical for reliable downstream applications[1]. This guide, structured in a question-and-answer format, provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
A1: The impurity profile of your compound is heavily dependent on its synthetic route. The most common method for synthesizing pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction[2][3][4][5][6]. Potential impurities from this synthesis include:
-
Unreacted Starting Materials: Such as the corresponding acetophenone hydrazone precursor.
-
Vilsmeier-Haack Reagent Residues: And their decomposition products.
-
Over-Oxidized By-product: The corresponding carboxylic acid, a common impurity in aldehyde purifications[7].
-
Incomplete Cyclization Products: Leading to various side-products.
-
Regioisomers: Depending on the symmetry of the starting materials, regioisomeric pyrazole products can form, which may be difficult to separate[8].
Q2: I have a crude solid that is difficult to handle and appears "gummy." What could be the cause?
A2: A gummy or oily consistency in a crude solid is often due to the presence of impurities that depress the melting point or prevent crystallization[9]. This can be caused by residual high-boiling solvents like DMSO or DMF, which are common in Vilsmeier-Haack reactions, or the presence of unreacted starting materials or by-products[9].
Q3: My compound seems to be degrading during purification. What could be the reason?
A3: Aldehydes can be sensitive to both oxidation and changes in pH. Exposure to air can lead to the formation of the corresponding carboxylic acid[7]. Additionally, some heterocyclic compounds can be unstable under strongly acidic or basic conditions, which might be employed during certain purification steps[10].
Troubleshooting Purification Challenges
This section provides a structured approach to troubleshooting common issues encountered during the purification of this compound.
Challenge 1: Poor Separation via Column Chromatography
Column chromatography is a widely used technique for purifying pyrazole derivatives[11][12][13]. However, achieving good separation can be challenging.
Troubleshooting Steps:
-
Optimize the Solvent System:
-
Initial Screening: Start with a non-polar solvent system like hexane/ethyl acetate and gradually increase the polarity. Use Thin Layer Chromatography (TLC) to screen different solvent ratios for optimal separation.
-
Alternative Solvents: If hexane/ethyl acetate does not provide adequate separation, consider trying dichloromethane/methanol or toluene/acetone systems.
-
-
Consider the Stationary Phase:
-
Silica Gel: Standard silica gel is the most common choice.
-
Deactivated Silica Gel: If your compound is basic and shows significant tailing on silica, consider deactivating the silica gel with triethylamine[14].
-
Alumina: For some aromatic aldehydes, basic or neutral alumina can provide better separation and prevent degradation[7].
-
DOT Diagram: Column Chromatography Troubleshooting Workflow
Sources
- 1. InterContinental | Virtual tour generated by Panotour [warszawa.intercontinental.com]
- 2. chemmethod.com [chemmethod.com]
- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. rsc.org [rsc.org]
- 12. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Vilsmeier-Haack Formylation of Hydrazones
Welcome to the technical support hub for the Vilsmeier-Haack (V-H) formylation of hydrazones, a powerful cyclization and formylation reaction widely used in the synthesis of 4-formylpyrazoles and other valuable heterocyclic scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond standard protocols to address the nuanced challenges of this reaction, with a primary focus on the single most critical parameter for success: the absolute necessity of anhydrous conditions.
This document is structured to provide immediate, actionable insights. We begin with frequently asked questions to build a foundational understanding, followed by a detailed troubleshooting guide organized by observable experimental issues. We will delve into the mechanistic reasons behind these issues and provide validated protocols and best practices to ensure your reactions are successful, repeatable, and robust.
Frequently Asked Questions (FAQs)
Q1: Why are anhydrous conditions so critical for the Vilsmeier-Haack formylation of hydrazones?
The entire success of the reaction hinges on the stability and reactivity of the Vilsmeier reagent, the electrophilic species generated in situ from N,N-dimethylformamide (DMF) and an activating agent, most commonly phosphorus oxychloride (POCl₃).[1] This reagent, a chloroiminium salt, is extremely sensitive to moisture.[2] Water acts as a potent nucleophile that rapidly decomposes both the activating agent (POCl₃) and the Vilsmeier reagent itself. This decomposition not only consumes the active formylating species, leading to low or no product yield, but also generates side products that can complicate the reaction and purification. One study explicitly notes that 1H-pyrazole-4-carbaldehydes cannot be obtained if the DMF used is not anhydrous.
Q2: What is the Vilsmeier reagent and how does water affect it directly?
The Vilsmeier reagent is the electrophilic chloroiminium salt, [(CH₃)₂N=CHCl]⁺, formed from the reaction of DMF and POCl₃.[2][3] Water readily attacks this electrophilic species. The hydrolysis of the Vilsmeier reagent is a rapid, exothermic process that ultimately neutralizes it, rendering it incapable of reacting with the hydrazone substrate.[2] This leads to a complete halt of the desired formylation and cyclization pathway.
Q3: My POCl₃ is fuming. Is this a problem?
Yes, this is a clear visual indicator of moisture contamination. POCl₃ reacts violently with atmospheric water to produce phosphoric acid and fumes of hydrogen chloride (HCl) gas.[4][5] If you observe significant fuming upon opening the bottle or during transfer, it indicates that moisture is present, and the reagent's quality may be compromised. This HCl can also introduce unwanted acidity into the reaction, potentially catalyzing side reactions.
Q4: Can't I just add more Vilsmeier reagent to compensate for a small amount of water?
While adding a slight excess of the Vilsmeier reagent is common practice to drive the reaction to completion, this strategy cannot effectively compensate for significant moisture contamination. The reaction between the Vilsmeier reagent and water is very fast and exothermic. Adding more reagent to a "wet" system will likely result in a rapid, uncontrolled reaction with water, leading to more decomposition, potential thermal runaway, and a complex mixture of byproducts, rather than driving the desired formylation of the hydrazone.[6]
Troubleshooting Guide: From Failed Reactions to Optimized Yields
This section is designed to help you diagnose and solve common problems encountered during the Vilsmeier-Haack formylation of hydrazones, with a focus on issues stemming from inadequate anhydrous technique.
Problem 1: No Reaction or Very Low Yield of 4-Formylpyrazole
You've followed the procedure, but your TLC or LC-MS analysis shows only starting hydrazone or a complex mixture of unidentifiable spots.
Primary Suspect: Moisture Contamination. This is the most common cause of reaction failure.
Causality and Mechanistic Insight:
-
Decomposition of POCl₃: Before it can even react with DMF, any water present will hydrolyze POCl₃ to phosphoric acid and HCl.[4] This reduces the amount of POCl₃ available to form the Vilsmeier reagent.
-
Destruction of the Vilsmeier Reagent: The Vilsmeier reagent is a potent electrophile. Water, a nucleophile, will readily attack the electrophilic carbon of the chloroiminium ion. This leads to the formation of an unstable intermediate that quickly decomposes, ultimately yielding dimethylamine and formic acid derivatives after workup, none of which can effect the desired transformation on the hydrazone.[7]
-
Hydrazone Hydrolysis: The acidic byproducts from the hydrolysis of POCl₃ (HCl and phosphoric acid) can catalyze the hydrolysis of the starting hydrazone back to its constituent ketone/aldehyde and hydrazine. This side reaction further depletes your starting material.
Visual and Observational Cues of Moisture:
-
Excessive Fuming: As mentioned, POCl₃ fuming upon addition to DMF is a red flag.
-
Initial Color Change: The formation of the Vilsmeier reagent from POCl₃ in anhydrous DMF should result in a yellowish or orange-red solution or precipitate.[8] A colorless or cloudy white appearance might suggest immediate hydrolysis.
-
Exothermic Reaction Before Substrate Addition: While the formation of the Vilsmeier reagent is exothermic, a very rapid, difficult-to-control temperature spike upon POCl₃ addition can indicate a runaway reaction with water.
Solutions and Preventative Measures:
-
Rigorous Drying of Glassware: All glassware must be oven-dried at >120 °C for several hours or flame-dried under vacuum and allowed to cool under a stream of dry, inert gas (Nitrogen or Argon).
-
Anhydrous Solvents are Non-Negotiable: Use freshly opened, sealed anhydrous DMF. For absolute certainty, dry the DMF over activated 3Å or 4Å molecular sieves for at least 24 hours, followed by distillation under reduced pressure.[4][9][10]
-
Reagent Quality: Use a fresh bottle of POCl₃. If the bottle is old or has been opened multiple times, its quality is suspect. Consider distillation of POCl₃ if you suspect contamination, although purchasing a new bottle is often safer and more practical.
-
Substrate Integrity: Ensure your hydrazone starting material is dry. If it is a solid, dry it in a vacuum oven before use. If it was purified via chromatography, ensure all solvent is removed in vacuo.
Problem 2: Formation of Byproducts; Multiple Spots on TLC
Your reaction proceeds, but you isolate the desired 4-formylpyrazole in low yield along with several other compounds.
Primary Suspect: Partial Moisture Contamination or Non-Optimal Stoichiometry.
Causality and Mechanistic Insight:
Even small amounts of water can have a cascading effect. The HCl generated from the hydrolysis of POCl₃ can alter the reaction pathway. The Vilsmeier-Haack cyclization of hydrazones proceeds through an initial electrophilic attack, followed by cyclization and a second formylation step.[11] If the concentration of the active Vilsmeier reagent is depleted due to moisture, the reaction may stall after the initial cyclization, or other side reactions may become competitive. It has been noted that aqueous workups can lead to the formation of various side reactions.[12]
Solutions and Preventative Measures:
-
Re-evaluate Anhydrous Technique: Even if the reaction did not fail completely, there is room for improvement. Review every step of your drying protocol.
-
Control Stoichiometry: Typically, at least two equivalents of the Vilsmeier reagent are required for the cyclization and subsequent formylation of the resulting pyrazole.[12] Ensure you are using the correct stoichiometry. For a standard reaction, a molar ratio of Hydrazone:POCl₃:DMF of approximately 1:3:10 is often a good starting point, where DMF serves as both reagent and solvent.
-
Temperature Control: Perform the initial formation of the Vilsmeier reagent at 0 °C to control the initial exotherm.[1] After adding the hydrazone, the reaction often requires heating (e.g., 60-90 °C) to proceed to completion.[11][13] Monitor the reaction by TLC to avoid overheating or prolonged reaction times that can lead to degradation.
Visualizing the Anhydrous Imperative
The following diagrams illustrate the critical bifurcation in the reaction pathway caused by the presence of water.
Caption: Reaction pathways under anhydrous vs. non-anhydrous conditions.
Validated Experimental Protocol: Ensuring Anhydrous Conditions
This protocol provides a step-by-step guide with an emphasis on maintaining a moisture-free environment.
1. Preparation of Glassware and Reagents:
-
Glassware: All glassware (round-bottom flask, dropping funnel, condenser, magnetic stir bar) must be placed in an oven at 150 °C for at least 4 hours. Assemble the apparatus hot and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon.
-
Solvent: Use a freshly opened bottle of anhydrous DMF (≤ 50 ppm H₂O). For highly sensitive substrates, it is recommended to dry DMF by stirring over activated 4Å molecular sieves (10% w/v) for 24 hours, followed by distillation under reduced pressure.[9] Store the distilled DMF over activated molecular sieves under an inert atmosphere.[10]
-
Reagents: Use a new, sealed bottle of phosphorus oxychloride. Ensure your hydrazone starting material is thoroughly dry, using a vacuum oven if necessary.
2. Reaction Setup and Execution:
-
Inert Atmosphere: Assemble the dried glassware and maintain a positive pressure of nitrogen or argon throughout the entire experiment, using a bubbler or balloon.
-
Vilsmeier Reagent Formation:
-
To the reaction flask, add anhydrous DMF (e.g., 10 mL for a 4 mmol scale reaction) via a dry syringe.
-
Cool the flask to 0 °C using an ice-water bath.
-
While stirring vigorously, add POCl₃ (e.g., 1.1 mL, 12 mmol for a 4 mmol scale reaction) dropwise via a dry syringe over 10-15 minutes.[11] Ensure the internal temperature does not rise above 5-10 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30-60 minutes. The formation of a white or yellowish precipitate/slurry is typically observed.[1]
-
-
Addition of Hydrazone and Reaction:
-
Dissolve the dry hydrazone (e.g., 4 mmol) in a minimal amount of anhydrous DMF.
-
Add the hydrazone solution dropwise to the cold, stirred Vilsmeier reagent.
-
After the addition, remove the ice bath and allow the reaction to warm to room temperature.
-
Heat the reaction mixture to 60–90 °C and monitor its progress by TLC or LC-MS. Reaction times can vary from 3 to 12 hours depending on the substrate.[11][13]
-
-
Workup:
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
In a separate beaker, prepare a large volume of crushed ice.
-
Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. This quench is highly exothermic.
-
Neutralize the acidic aqueous solution by slowly adding a saturated solution of sodium bicarbonate or sodium acetate until the pH is ~7-8.
-
The product usually precipitates as a solid and can be collected by filtration, or the aqueous layer can be extracted with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Wash the organic extracts with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
-
Troubleshooting Workflow Diagram
This flowchart provides a logical sequence for diagnosing issues with your V-H reaction.
Caption: A logical workflow for troubleshooting common V-H reaction issues.
References
-
Vilsmeier–Haack reaction. In: Wikipedia. ; 2023. Accessed January 17, 2026. [Link]
-
Phosphoryl chloride. In: Wikipedia. ; 2023. Accessed January 17, 2026. [Link]
-
Which is the Best way to make Dry DMF? ResearchGate. Published online January 21, 2016. Accessed January 17, 2026. [Link]
-
Drying and Purification of DMF. YouTube. Published online September 28, 2021. Accessed January 17, 2026. [Link]
-
Vilsmeier-Haack Reaction. J&K Scientific LLC. Accessed January 17, 2026. [Link]
- Singha K, Ralhan S, Sharma PK, Dhawan SN. Vilsmeier–Haack reaction on hydrazones: a convenient synthesis of 4-formylpyrazoles. Journal of Chemical Research. 2005;2005(5):316-318. doi:10.3184/0308234054212716
-
Vilsmeier-Haack reaction. chemeurope.com. Accessed January 17, 2026. [Link]
-
Phosphorus oxychloride. Sciencemadness Wiki. Accessed January 17, 2026. [Link]
- Chahal M, Dhillon S, Singh P, et al. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Adv. 2023;13(40):28159-28205. doi:10.1039/d3ra04309f
- Singh S, Sharma A, Sharma P, Singh G, Kumar A. A Concise Review on the Synthesis of Pyrazole Heterocycles. J Nucl Med Radiat Ther. 2015;06(04). doi:10.4172/2155-9619.1000250
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. Accessed January 17, 2026. [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. Accessed January 17, 2026. [Link]
-
Imidoyl chloride. In: Wikipedia. ; 2023. Accessed January 17, 2026. [Link]
-
Vilsmeier-Haack Reaction. Chem-Station Int. Ed. Published April 13, 2014. Accessed January 17, 2026. [Link]
-
Vilsmeier-Haack Reaction. YouTube. Published June 19, 2021. Accessed January 17, 2026. [Link]
-
General Methods Anhydrous solvents and reagents were obtained as follows: DMF was dried three times over molecular sieves (3 Å). Royal Society of Chemistry. Accessed January 17, 2026. [Link]
-
Vilsmeier reagent. In: Wikipedia. ; 2023. Accessed January 17, 2026. [Link]
-
Vilsmeier-Haack Reaction | NROChemistry. Accessed January 17, 2026. [Link]
-
Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). Reddit. Published July 9, 2021. Accessed January 17, 2026. [Link]
-
Preparing Anhydrous Reagents and Equipment. Moodle@Units. Accessed January 17, 2026. [Link]
-
Vilsmeier reagent/POCl3 formation. Sciencemadness.org. Published May 16, 2021. Accessed January 17, 2026. [Link]
- Molecular Recognition of Iminium Ions in Water. J Am Chem Soc. 2008;130(43):14066-14067. doi:10.1021/ja805943c
- Method for preparing vilsmeier reagent.
-
Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Mettler Toledo. Accessed January 17, 2026. [Link]
Sources
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- 2. Vilsmeier-Haack reaction [chemeurope.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. echemi.com [echemi.com]
- 5. rsc.org [rsc.org]
- 6. WO2007099557A2 - Process for the production of a chlorinating reagent and its use in the preparation of chlorinated sugars - Google Patents [patents.google.com]
- 7. Imidoyl chloride - Wikipedia [en.wikipedia.org]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Work-up Procedure for Vilsmeier-Haack Reaction on Pyrazoles
Welcome to the technical support center for the Vilsmeier-Haack formylation of pyrazoles. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reaction work-up. The isolation of your target pyrazole-4-carbaldehyde is as critical as the reaction itself, and a well-executed work-up is key to maximizing yield and purity.
This guide is structured to address the most common challenges and questions that arise during the post-reaction processing of pyrazoles.
Section 1: Standard Work-up Protocol: A Step-by-Step Guide
The Vilsmeier-Haack reaction uses phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF) to create the electrophilic Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺.[1][2] The work-up must accomplish two primary goals: hydrolyzing the intermediate iminium salt to the final aldehyde and safely neutralizing the highly acidic and reactive byproducts.
Core Protocol
-
Preparation for Quench: Prepare a separate, larger beaker containing a vigorously stirred mixture of crushed ice and water. The volume should be sufficient to dilute the reaction mixture significantly (typically 5-10 times the reaction volume).
-
Quenching the Reaction: Once the reaction is deemed complete by TLC, cool the reaction vessel in an ice bath. Slowly and carefully, add the reaction mixture dropwise or in a thin stream to the stirring ice/water slurry.
-
Neutralization: After the addition is complete, continue stirring the mixture in an ice bath. Slowly add a basic solution, such as saturated sodium bicarbonate (NaHCO₃) or a dilute (1-2 M) sodium hydroxide (NaOH) solution, until the pH of the mixture is neutral or slightly basic (pH 7-8).
-
Expert Rationale: Neutralization is essential to quench the phosphoric and hydrochloric acids generated. A mild base like NaHCO₃ is often preferred for sensitive substrates to avoid base-catalyzed side reactions.[3] However, for complete neutralization, a stronger base like NaOH may be necessary.
-
-
Product Isolation: The method of isolation depends on the physical properties of your product.
-
For Solid Products: If a precipitate forms upon neutralization, continue stirring the mixture in the ice bath for 30-60 minutes to ensure complete precipitation. Collect the solid by vacuum filtration.
-
For Liquid/Soluble Products: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous phase three times with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Expert Rationale: The choice of isolation depends on the product's solubility. Many pyrazole aldehydes are solids that conveniently precipitate from the cold aqueous solution.[5]
-
-
Washing and Drying:
-
For Solid Products: Wash the collected solid on the filter funnel with copious amounts of cold water to remove inorganic salts and residual DMF. Allow the solid to air-dry or dry it in a vacuum oven.
-
For Extracted Products: Combine the organic layers from the extraction. Wash the combined organic phase sequentially with water and then with brine (saturated NaCl solution). Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Expert Rationale: The brine wash helps to remove residual water from the organic layer and breaks up emulsions.[3]
-
-
Purification:
-
The crude product, whether a solid or an oil obtained after solvent evaporation, should be assessed for purity (e.g., by NMR or TLC).
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate/hexanes) is often sufficient for purification.[5]
-
Column Chromatography: If the product is an oil or contains impurities with similar polarity, purification by silica gel column chromatography is necessary.
-
Work-up Procedure Workflow
Caption: Decision tree for troubleshooting low product yield.
Q: The work-up produced a dark, intractable tar instead of a clean product. What happened?
A: Tar formation is typically a result of decomposition or polymerization, often caused by excessive heat.
-
Possible Cause 1: Reaction Overheating. The formation of the Vilsmeier reagent and its reaction with the pyrazole can be exothermic. Uncontrolled temperature can lead to side reactions and polymerization. [3]* Solution: Maintain strict temperature control (0-5 °C) during the preparation of the Vilsmeier reagent and the subsequent addition of the pyrazole substrate. [3]
-
Possible Cause 2: Uncontrolled Quenching. Adding water or ice directly to the reaction mixture is highly dangerous and will cause a violent, uncontrolled exotherm, leading to the decomposition of the product.
-
Solution: Always follow the "reverse quench" procedure: add the reaction mixture slowly to a large volume of vigorously stirred ice. [4][6] Q: I'm having trouble with the extraction. A thick emulsion has formed that won't separate.
A: Emulsion formation is common when acidic and basic aqueous layers are mixed with organic solvents, especially in the presence of fine particulate matter.
-
Solution 1: Add Brine. Add a significant amount of saturated sodium chloride (brine) solution to the separatory funnel, shake gently, and allow it to stand. This increases the ionic strength and density of the aqueous phase, often breaking the emulsion. [3]* Solution 2: Filtration. If brine fails, filter the entire emulsified mixture through a pad of Celite® or glass wool. This can help to remove the particulate matter that stabilizes the emulsion.
-
Solution 3: Centrifugation. If available, centrifuging the mixture is a highly effective method for separating the layers.
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the main chemical byproducts I need to remove during the work-up?
A: The primary byproducts are derived from the reagents:
-
Phosphoric Acid (H₃PO₄) and Hydrochloric Acid (HCl): Formed from the hydrolysis of POCl₃. [4]These are removed by neutralization with a base.
-
N,N-Dimethylformamide (DMF): Used as a reagent and often as a solvent. DMF is highly water-soluble and is effectively removed by washing the product (if solid) with water or by washing the organic extracts with water.
-
Dimethylamine Hydrochloride: Formed after the hydrolysis of the iminium salt. This salt is water-soluble and is removed during aqueous washes.
Q2: How do I choose the best base for neutralization?
A: The choice depends on the stability of your product. The table below summarizes common options.
| Base | Formula | Type | Pros | Cons |
| Sodium Bicarbonate | NaHCO₃ | Weak | Mild, less likely to cause product decomposition; produces CO₂ gas which can aid mixing. | May not be strong enough to fully neutralize all acids; effervescence can be vigorous. |
| Sodium Carbonate | Na₂CO₃ | Moderate | Stronger than bicarbonate, effective for complete neutralization. | Can be too basic for highly sensitive products. |
| Sodium Hydroxide | NaOH | Strong | Ensures complete and rapid neutralization of strong acids. | Highly corrosive; can easily cause product decomposition if added too quickly or in excess. [7] |
For most applications, starting with saturated sodium bicarbonate is the safest approach. [3] Q3: Can I avoid column chromatography for purification?
A: Yes, in many cases. The Vilsmeier-Haack reaction on pyrazoles can be quite clean. If your product precipitates from the aqueous work-up as a crystalline solid, purification can often be achieved by:
-
Thorough Washing: Washing the filtered solid extensively with cold water is critical to remove trapped inorganic salts and DMF.
-
Recrystallization: This is a powerful technique for purifying crystalline solids and is frequently sufficient for obtaining high-purity pyrazole aldehydes. [5]3. Acid-Base Purification: For basic pyrazoles, an alternative is to dissolve the crude product in an acidic solution, wash with an organic solvent to remove neutral impurities, and then re-precipitate the pure product by adding a base. [8][9]
References
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances. [Link]
-
Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (2022). Chemical Methodologies. [Link]
-
VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. (2014). European Chemical Bulletin. [Link]
-
Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. (2012). Molecules. [Link]
-
Improved Synthesis of 1H-Pyrazole-4-carbaldehyde. (2011). Taylor & Francis Online. [Link]
-
1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. (N/A). Asian Journal of Chemistry. [Link]
-
Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. (1991). SAGE Publications. [Link]
-
Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (2011). ARKIVOC. [Link]
- Process for the purification of pyrazoles. (2011).
-
Vilsmeier-Haack Reaction. (N/A). Organic Chemistry Portal. [Link]
- Method for purifying pyrazoles. (2011).
-
Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. (2013). Scientific Research Publishing. [Link]
-
Vilsmeier reagent. (N/A). Wikipedia. [Link]
-
Vilsmeier Reaction Vilsmeier-Haack Reaction Vilsmeier Formylation. (2021). YouTube. [Link]
-
Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. (2019). Semantic Scholar. [Link]
-
Vilsmeier–Haack reaction: Phosphorus oxychloride and an electron-rich arene to produce aryl aldehyde. (2020). YouTube. [Link]
-
Having some troubles with a Vislmeier-Haack reaction. (2021). Reddit. [Link]
-
The Vilsmeier-Haack Reaction. (N/A). Chemistry Steps. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (N/A). PharmaTutor. [Link]
-
Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives. (2015). ResearchGate. [Link]
-
Vilsmeier Haack Reaction. (2022). Reddit. [Link]
-
Vilsmeier-Haack Reaction. (N/A). NROChemistry. [Link]
-
Vilsmeier–Haack reaction. (N/A). Wikipedia. [Link]
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Technical Support Center: Navigating Regioselectivity in the Functionalization of Substituted Pyrazoles
Prepared by: Gemini, Senior Application Scientist Last Updated: January 17, 2026
Introduction
Welcome to the Technical Support Center for pyrazole functionalization. Pyrazole derivatives are cornerstones in medicinal chemistry and materials science, found in blockbuster drugs like Celecoxib and Sildenafil.[1] However, their synthesis is frequently complicated by regioselectivity issues, leading to isomeric mixtures that are challenging to separate and analyze. This guide is designed for researchers, chemists, and drug development professionals who encounter these challenges. Here, we provide in-depth, troubleshooting-focused answers to common questions, grounded in mechanistic principles and field-proven strategies.
This is not a simple collection of protocols; it is a decision-making guide. We will explore the "why" behind the observed outcomes, empowering you to rationally design your experiments for optimal regiocontrol.
Section 1: General Principles & Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the reactivity of the pyrazole core. Understanding these concepts is the first step in troubleshooting any regioselectivity problem.
Q1: Why is achieving regioselectivity in the functionalization of unsymmetrically substituted pyrazoles so challenging?
A1: The core challenge arises from the electronic and structural nature of the pyrazole ring itself.
-
N-Functionalization Ambiguity: For an unsymmetrical pyrazole (e.g., substituted at the C3 or C5 position), prototropic tautomerism creates an equilibrium between two forms. Upon deprotonation to form the pyrazolate anion, the negative charge is delocalized across the N1-N2-C3 system.[2] This means that both nitrogen atoms possess similar nucleophilicity and electronic properties, making it difficult to selectively target one over the other during reactions like N-alkylation or N-arylation.[2][3] This often results in a mixture of N1 and N2 regioisomers.[2]
-
C-Functionalization Competition: The pyrazole ring has three carbon atoms (C3, C4, C5) with distinct electronic characteristics.
-
C4 Position: This position is the most electron-rich and nucleophilic, making it the preferred site for classical electrophilic aromatic substitution reactions (e.g., nitration, halogenation).[4][5][6]
-
C3 and C5 Positions: These positions are adjacent to the electronegative nitrogen atoms, rendering them more electron-deficient and electrophilic.[7] The C-H bonds at these positions are also more acidic, particularly at C5, making them susceptible to deprotonation (metalation).[4][5] This creates a competition between different reaction pathways and positions.
-
Q2: What are the primary factors that dictate the regiochemical outcome of a pyrazole functionalization reaction?
A2: The regioselectivity is a delicate interplay of several competing factors. The dominant factor often depends on the specific reaction type.
-
Steric Effects: This is arguably the most intuitive and powerful factor. Bulky substituents on the pyrazole ring (at C3 or C5) or on the incoming reagent will direct the reaction to the less sterically hindered position.[8][9] For N-alkylation, the alkyl group will preferentially attach to the nitrogen atom with more space. For C-H functionalization, a large directing group may prevent reaction at an adjacent site.
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents modifies the electron density across the ring.[2][9] An electron-withdrawing group at C3, for instance, will decrease the nucleophilicity of the adjacent N2 atom, potentially favoring reaction at N1.
-
Reaction Conditions: This is a critical and often tunable parameter. The choice of base, solvent, temperature, and metal catalyst/ligand can dramatically alter the regiochemical outcome.[3][4][9] For example, in N-alkylation, reaction conditions can favor either the kinetic or thermodynamic product.[10] In metal-catalyzed reactions, the ligand can control which C-H bond is activated.[11]
Q3: What is the difference between kinetic and thermodynamic control in pyrazole functionalization?
A3: This concept is crucial for understanding regioselectivity, particularly in lithiation and N-alkylation reactions.
-
Kinetic Control: The reaction is governed by the rate of product formation. The major product is the one that is formed the fastest, typically via the lowest energy transition state. These conditions usually involve strong, non-coordinating bases at low temperatures. For 1-methylpyrazole, for example, kinetic deprotonation with n-BuLi occurs at the methyl group, which is the most acidic proton under these conditions.[12]
-
Thermodynamic Control: The reaction is allowed to reach equilibrium. The major product is the most stable isomer, not necessarily the one that forms fastest. These conditions often involve higher temperatures or weaker bases that allow for reversible reactions. For 1-methylpyrazole, the thermodynamically controlled lithiation occurs at the C5 position, as the resulting 5-lithio-1-methylpyrazole is the more stable species.[12]
Section 2: Troubleshooting Guide for N-Alkylation & N-Arylation
The formation of N1/N2 isomeric mixtures is the most common issue in this area.
Q4: My N-alkylation of a 3-substituted pyrazole is giving a 1:1 mixture of regioisomers. How can I favor the N1 isomer (substitution at the nitrogen further from the C3 substituent)?
A4: To favor the N1 isomer, you need to maximize the influence of steric hindrance.
-
Mechanism Insight: The reaction proceeds via the pyrazolate anion. The incoming electrophile (your alkylating agent) will preferentially attack the nitrogen atom that is less sterically encumbered. The substituent at C3 shields the adjacent N2 atom, making the N1 atom the more accessible site.
-
Troubleshooting Steps:
-
Increase Steric Bulk: If possible, use a bulkier alkylating agent. However, the most practical approach is to control the reaction conditions to amplify the steric effect.
-
Optimize Base and Solvent: The choice of base and solvent system is paramount as it influences the nature of the pyrazolate counter-ion and its aggregation state.[2] A "harder" cation (like Na⁺ or K⁺) often coordinates more tightly to the more sterically accessible N1 nitrogen, directing the alkylating agent to that position.
-
Use a Directing Group: For challenging cases, installing a removable directing group at the C5 position can effectively block that side of the molecule, forcing alkylation at N1.
-
Table 1: Effect of Reaction Conditions on N1/N2 Selectivity for 3-Substituted Pyrazoles
| Condition Category | Reagents/Solvent | Expected Outcome | Rationale |
| Standard Conditions | K₂CO₃ in DMF or Acetonitrile | Often leads to mixtures | General purpose, moderate selectivity. The outcome is highly substrate-dependent. |
| N1-Selective | NaH in THF | Favors N1 isomer | The sodium cation coordinates to the less hindered N1 nitrogen, directing alkylation.[3] |
| N1-Selective | K₂CO₃ in DMSO | Strongly favors N1 isomer | This combination has been shown to provide high N1 regioselectivity for a range of substrates.[7][13] |
| N2-Selective (Challenging) | Phase Transfer Catalysis | Can sometimes favor N2 | The mechanism is complex, but the bulky quaternary ammonium salt can sometimes direct alkylation to the more sterically hindered nitrogen. |
| N2-Selective (Advanced) | Lewis Acid Additives (e.g., TMSOTf) | Can switch selectivity to N2 | Lewis acids can coordinate to the N2 atom, making it the more reactive site, leading to the kinetic product.[10] |
Q5: I need to synthesize the N2-alkylated pyrazole (the less stable, more hindered isomer). Standard methods are failing. What strategies can I employ?
A5: Synthesizing the sterically hindered N2 isomer requires overcoming the thermodynamic preference for N1 substitution. This often requires specialized or indirect methods.
-
Strategy 1: Kinetic Control with Lewis Acids: As shown by recent research, additives like TMSOTf can facilitate the formation of the kinetic N2-alkylation product.[10] The Lewis acid is proposed to coordinate to the N2 atom, activating it for attack. This approach is powerful but may require careful optimization.
-
Strategy 2: Protecting Group Strategy: This is a robust and highly effective, albeit longer, route.
-
Install a protecting group on the pyrazole nitrogen. A common choice is the [2-(trimethylsilyl)ethoxy]methyl (SEM) group.[14]
-
Functionalize the C5 position.
-
Perform a "protecting group switch". Under specific conditions, the SEM group can be transposed from N1 to N2.[14]
-
Now that the N1 position is blocked by the transposed SEM group, you can selectively alkylate the N2 position.
-
Remove the protecting group.
-
-
Strategy 3: Skeletal Editing / Ring Synthesis: In some cases, it is easier to build the desired regioisomer from acyclic precursors than to control the functionalization of a pre-existing pyrazole.[2][15] This involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine, where careful choice of reactants and conditions can favor one isomer.[9][16]
Workflow for N2-Alkylation via Protecting Group Transposition
This diagram illustrates the logic of using a protecting group to achieve the less favored N2-alkylation.
Caption: Workflow for achieving N2-alkylation using a SEM protecting group transposition strategy.
Section 3: Troubleshooting Guide for C-H Functionalization
Directly functionalizing C-H bonds is highly atom-economical but presents significant regioselectivity challenges between the C3, C4, and C5 positions.
Q6: I am trying to run an electrophilic aromatic substitution (e.g., bromination) on my N-substituted pyrazole, but the reaction is sluggish and I'm getting a mixture of products. How can I selectively target the C4 position?
A6: The C4 position is the most nucleophilic and should be the preferred site for electrophilic substitution.[4][5] If you are facing issues, it is likely due to deactivation of the ring or competing side reactions.
-
Mechanism Insight: The reaction proceeds via a standard SEAr mechanism. The pyrazole ring acts as the nucleophile attacking the electrophile (e.g., Br⁺). The C4 position has the highest electron density, making it the kinetic site of attack.
-
Troubleshooting Steps:
-
Check Your Substituents: Ensure the N1 substituent is not strongly electron-withdrawing, as this will deactivate the entire ring system towards electrophilic attack. If it is, you may need to use more forcing conditions (stronger Lewis acid, higher temperature), but this can reduce selectivity.
-
Control Acidity: Pyrazole is basic and can be protonated by strong acids, which deactivates the ring. Avoid overly acidic conditions if possible. For nitration, using nitric acid in acetic anhydride is often preferred over the more acidic nitric/sulfuric acid mixture to avoid this.[17]
-
Use Milder Reagents: For bromination, using NBS (N-Bromosuccinimide) in a solvent like chloroform or CCl₄ is often cleaner and more selective than using liquid Br₂.
-
Q7: I need to functionalize the C5 position of my N1-substituted pyrazole via C-H activation, but I'm getting no reaction or functionalization at C3. What's going wrong?
A7: Selective C5 functionalization typically relies on deprotonation (metalation) or directed C-H activation. The C5 proton is generally the most acidic C-H proton on the ring, making it the thermodynamic site for deprotonation.[5][18]
-
Mechanism Insight: The regioselectivity between C3 and C5 can be subtle, as their C-H bond dissociation energies can be similar.[4] Success often depends on exploiting the higher acidity of the C5 proton or using a directing group.
-
Troubleshooting Steps:
-
Choose the Right Base: For deprotonation, a strong hindered base is required. Lithium bases like n-BuLi or LDA are common, but often require very low temperatures.[18] More modern methods use mixed Mg/Li amide bases like TMPMgCl·LiCl, which can offer better regioselectivity and operate at milder temperatures.[18][19]
-
Employ a Directing Group: This is the most reliable strategy. The pyridine-like N2 atom of the pyrazole ring can itself act as a directing group in transition-metal-catalyzed reactions (e.g., with Palladium, Rhodium, or Ruthenium).[5][20] This coordination favors the formation of a five-membered metallacycle, leading to activation of the C5-H bond.[5] If the N1-substituent has a coordinating group (e.g., a pyridine or amide), it can direct functionalization to the C5 position.[21][22]
-
Consider Sterics: A large N1-substituent will sterically hinder the C5 position, making C3 metalation more likely. Conversely, a bulky C3-substituent will favor C5 functionalization.
-
Decision Tree for C-H Functionalization
This diagram helps in selecting a strategy based on the desired position of functionalization.
Caption: Decision-making flowchart for regioselective C-H functionalization of N1-substituted pyrazoles.
Section 4: Key Experimental Protocols
The following protocols are provided as validated starting points. Always perform reactions on a small scale first to optimize conditions for your specific substrate.
Protocol 1: Regioselective N1-Alkylation of 3-Phenyl-1H-pyrazole
This protocol is optimized for selective alkylation at the less hindered N1 position using a standard K₂CO₃/DMSO system.
Materials:
-
3-Phenyl-1H-pyrazole
-
Alkyl halide (e.g., Iodomethane or Benzyl bromide) (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Brine solution
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-phenyl-1H-pyrazole (1.0 mmol) and anhydrous K₂CO₃ (2.0 mmol).
-
Add anhydrous DMSO (5 mL) to the flask.
-
Stir the suspension at room temperature for 15 minutes.
-
Add the alkyl halide (1.1 mmol) dropwise to the suspension.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours, or until TLC/LCMS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N1-alkylated pyrazole.
Trustworthiness Note: The high N1-selectivity of this protocol is well-documented.[13] The progress of the reaction can be easily monitored by TLC, and the regioisomers typically have different Rf values, allowing for a preliminary assessment of selectivity before full characterization by NMR.
Protocol 2: Palladium-Catalyzed C5-Arylation of 1-Methylpyrazole (Directed C-H Functionalization)
This protocol utilizes the inherent directing ability of the pyrazole N2 atom to achieve selective arylation at the C5 position.
Materials:
-
1-Methylpyrazole
-
Aryl halide (e.g., 4-Bromotoluene) (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Potassium acetate (KOAc) (2.0 eq)
-
Dimethylacetamide (DMA), anhydrous
-
Toluene
-
Celite
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (0.05 mmol), KOAc (2.0 mmol), and the aryl halide (1.0 mmol).
-
Add anhydrous DMA (4 mL) followed by 1-methylpyrazole (1.2 mmol).
-
Seal the tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction for 12-24 hours. Monitor the reaction progress by GC-MS or LCMS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with toluene and filter through a pad of Celite to remove palladium black.
-
Wash the Celite pad with additional toluene.
-
Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by silica gel chromatography to obtain the 5-aryl-1-methylpyrazole.
Causality Note: The combination of a palladium catalyst and a base like KOAc facilitates a concerted metalation-deprotonation (CMD) pathway. The N2 atom of the pyrazole coordinates to the palladium center, directing the C-H activation step to the adjacent C5 position, resulting in high regioselectivity.[5]
References
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Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2025). PMC - NIH. [Link]
- Strategic atom replacement enables regiocontrol in pyrazole alkyl
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025). MDPI. [Link]
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Synthesis of fully substituted pyrazoles via regio- and chemoselective metalations. (2009). PubMed. [Link]
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Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. (n.d.). Angewandte Chemie International Edition. [Link]
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Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ5-2-oxopiperazines. (2019). PMC. [Link]
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A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. (n.d.). University of Vienna. [Link]
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Regioselectivity in Lithiation of 1-methylpyrazole: Experimental, Density Functional Theory and Multinuclear NMR Study. (2006). PubMed. [Link]
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Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. (n.d.). NIH. [Link]
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Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (n.d.). ResearchGate. [Link]
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C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. (n.d.). PMC - NIH. [Link]
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Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (n.d.). MDPI. [Link]
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Synthetic strategies of pyrazole‐directing C−H activation. (n.d.). ResearchGate. [Link]
-
Copper-Catalyzed Cross Coupling of Benzylic C–H Bonds and Azoles with Controlled N-Site Selectivity. (n.d.). PMC - NIH. [Link]
-
Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. (n.d.). ResearchGate. [Link]
-
Pyrazolo[1,5-a]Pyrimidine: Synthesis and Regiospecific Electrophilic Substitution in the Pyrazole and/or Pyrimidine Rings. (n.d.). Request PDF. [Link]
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Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity. (n.d.). University of Liverpool. [Link]
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Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). PubMed Central. [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). Semantic Scholar. [Link]
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Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. (n.d.). The Journal of Organic Chemistry. [Link]
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Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (n.d.). The Journal of Organic Chemistry. [Link]
-
Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). PMC - NIH. [Link]
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Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. (2015). RSC Publishing. [Link]
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Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. (n.d.). Request PDF. [Link]
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Synthesis, Anticancer Activity, and Computational Studies of New Pyrazole Derivatives. (2024). ResearchGate. [Link]
-
Functionalization of SEM-protected 1H-imidazo[1,2-b]pyrazoles of type... (n.d.). ResearchGate. [Link]
-
Complete regioselective addition of grignard reagents to pyrazine N-oxides, toward an efficient enantioselective synthesis of substituted piperazines. (2010). PubMed. [Link]
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-
Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. (n.d.). PMC - NIH. [Link]
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Recent highlights in the synthesis and biological significance of pyrazole derivatives. (n.d.). NIH. [Link]
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- 16. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. Synthesis of fully substituted pyrazoles via regio- and chemoselective metalations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. rsc.org [rsc.org]
- 21. Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Reactivity of Substituted Hydrazones in Cyclization Reactions
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for synthetic and medicinal chemists. This guide is designed to provide in-depth troubleshooting strategies and field-proven insights for overcoming the common challenge of low reactivity in substituted hydrazone cyclization reactions. As versatile intermediates for constructing nitrogen-containing heterocycles, hydrazones are invaluable tools in drug development and materials science.[1][2][3] However, their reactivity can be notoriously substrate-dependent. This resource addresses the most frequently encountered issues in a direct question-and-answer format, explaining the causality behind experimental choices to empower your research.
Section 1: Understanding the Root Causes of Low Reactivity (FAQs)
This section addresses fundamental questions regarding the factors that govern hydrazone reactivity in cyclization reactions.
Q1: Why is my substituted hydrazone unreactive? What are the primary factors at play?
A: The reactivity of a hydrazone in a cyclization reaction is a delicate balance of electronic and steric factors. Low reactivity typically stems from one or more of the following:
-
Electronic Effects: The nucleophilicity of the key nitrogen or carbon atom involved in the ring-closing step is paramount. Electron-withdrawing groups (EWGs) on the aryl ring of an arylhydrazone or near the reacting centers can significantly decrease nucleophilicity, slowing or preventing the reaction.[4] Conversely, while electron-donating groups (EDGs) can enhance nucleophilicity, they may also stabilize the starting material or lead to unwanted side reactions if not properly controlled.[5]
-
Steric Hindrance: Bulky substituents near the reaction centers can physically block the approach of the reacting moieties, preventing the molecule from adopting the necessary transition state geometry for cyclization. This is a common issue in highly substituted systems.[4]
-
Stability of Intermediates: Many cyclizations, like the Fischer indole synthesis, proceed through specific intermediates such as an ene-hydrazine.[6][7] If the equilibrium between the hydrazone and this crucial intermediate is unfavorable due to the substitution pattern, the reaction will not proceed efficiently.
-
Inadequate Activation: Most hydrazone cyclizations require an activating agent, typically an acid catalyst, to enhance the electrophilicity of the reaction partner or to protonate the hydrazone itself, facilitating key mechanistic steps like tautomerization and rearrangement.[6][7][8]
Q2: How do electron-donating (EDG) and electron-withdrawing (EWG) groups specifically influence the Fischer indole synthesis?
A: The Fischer indole synthesis is a classic example where substituent effects are critical. The mechanism involves an acid-catalyzed[9][9]-sigmatropic rearrangement of a protonated ene-hydrazine intermediate.[6][10]
-
Groups on the Phenylhydrazine Ring:
-
EDGs (e.g., -OCH₃, -CH₃) on the phenyl ring increase the nucleophilicity of the amino-type nitrogen, which can facilitate the initial condensation to form the hydrazone. However, they can also overly stabilize the N-N bond, potentially favoring a competing N-N bond cleavage pathway over the desired[9][9]-sigmatropic rearrangement, leading to reaction failure.[5]
-
EWGs (e.g., -NO₂, -Cl) decrease the nucleophilicity of the nitrogen atoms, making the key rearrangement step more difficult. However, they can also disfavor the N-N bond cleavage pathway, sometimes improving yields in otherwise problematic substrates.[11]
-
-
Groups on the Carbonyl-Derived Portion:
-
Substituents here primarily influence the tautomerization to the ene-hydrazine. The α-carbon must have at least two hydrogen atoms for the classic mechanism to proceed.[7] Bulky groups can hinder the formation of the planar ene-hydrazine intermediate.
-
Q3: What is the mechanistic role of the acid catalyst? Is a stronger acid always better?
A: The acid catalyst is not just an additive; it is a critical component of the reaction mechanism. It typically serves two main purposes:
-
Protonation and Tautomerization: It protonates the hydrazone, which is essential for the tautomerization to the reactive ene-hydrazine intermediate.[7][8]
-
Facilitating Cyclization and Dehydration: In the later stages, the acid protonates leaving groups (like an amino group in the Fischer indole synthesis), turning them into better leaving groups (e.g., ammonia) and driving the reaction towards the final aromatic product.[6]
However, a stronger acid is not always better. The reaction rate is often pH-dependent. If the medium is too acidic (pH is too low), the hydrazine nitrogen becomes fully protonated. This protonated species is no longer nucleophilic and cannot participate in the cyclization, effectively stopping the reaction.[12] The optimal acidity strikes a balance between efficient protonation to catalyze the key steps and maintaining a sufficient concentration of the reactive, unprotonated nucleophile.[12]
Section 2: Troubleshooting Guide: A Symptom-Based Approach
This guide provides a logical workflow for diagnosing and solving common experimental failures.
| Symptom / Observation | Potential Cause(s) | Recommended Solution(s) |
| 1. No Reaction / Low Conversion (Starting material recovered) | A. Insufficient Activation: The catalyst is too weak, or the temperature is too low to overcome the activation energy. | 1. Increase Catalyst Acidity: Switch from a weak Brønsted acid (e.g., acetic acid) to a stronger one (e.g., p-TsOH, H₂SO₄) or a Lewis acid (e.g., ZnCl₂, BF₃·OEt₂).[6] Perform a small-scale screen of different acids. 2. Increase Temperature: Gradually increase the reaction temperature in 10-20 °C increments. Some cyclizations require significant thermal energy.[13][14] 3. Change Solvent: Switch to a higher-boiling point solvent to allow for higher reaction temperatures. |
| B. Unfavorable Equilibrium: The equilibrium lies on the side of the starting hydrazone and does not favor the key reactive intermediate (e.g., ene-hydrazine). | 1. Use a Dehydrating Agent: If water is a byproduct, adding molecular sieves can help drive the equilibrium forward.[15] 2. Substrate Modification: If possible, modify the substrate to favor the intermediate. This is an advanced strategy requiring re-synthesis. | |
| 2. Formation of Side Products (e.g., N-N bond cleavage, polymerization) | A. Catalyst Too Harsh: A very strong acid or high temperature is causing fragmentation or alternative reaction pathways. | 1. Reduce Catalyst Strength/Loading: Switch to a milder acid (e.g., from H₂SO₄ to PPA or p-TsOH) or reduce the molar percentage of the catalyst.[16] 2. Lower Temperature: Run the reaction at a lower temperature for a longer period. 3. Use a Lewis Acid: Lewis acids can sometimes offer greater selectivity than Brønsted acids by coordinating to specific sites.[17][18][19] |
| B. Electronic Mismatch: The electronic nature of the substituents favors an undesired pathway, such as heterolytic N-N bond cleavage.[5] | 1. Modify Substituents: If feasible, change the electronic properties of the substituents on the starting materials to disfavor the cleavage pathway. For example, in some Fischer indolizations, EWGs can suppress N-N cleavage.[11] | |
| 3. Decomposition of Starting Material or Product | A. Excessive Acidity/Temperature: The conditions are too harsh, leading to degradation. | 1. Screen Milder Conditions: Systematically screen a matrix of lower temperatures and milder acid catalysts (see Protocol 2). 2. Reduce Reaction Time: Monitor the reaction by TLC or LC-MS and stop it as soon as the product is formed, before significant degradation occurs. |
| B. Oxidative/Reductive Instability: The hydrazone or product is sensitive to air or other reagents. | 1. Run Under Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere. 2. Check Reagent Purity: Ensure all reagents and solvents are pure and free of contaminants that could cause decomposition. |
Section 3: Strategic Solutions & Optimization Protocols
Catalyst Selection: The Key to Activation
The choice of catalyst is the most critical variable in optimizing a sluggish cyclization.
-
Brønsted Acids: These are proton donors and are the classical choice for reactions like the Fischer indole synthesis. Their strength can be tuned.
-
Lewis Acids: These are electron-pair acceptors that can activate carbonyls or other functional groups through coordination. They are often effective when Brønsted acids fail or cause side reactions.
-
Organocatalysts: For certain types of cyclizations, chiral phosphoric acids or other organocatalysts can provide excellent stereocontrol and reactivity under mild conditions.[11] Simple molecules like anthranilic acids have been shown to be superior catalysts for hydrazone formation at neutral pH, which can be a crucial first step.[9][21]
-
Metal Catalysis: Transition metals like palladium and copper can catalyze novel types of cyclization reactions that are not accessible through acid catalysis, sometimes involving redox processes.[2][22]
Solvent & Temperature: Controlling Kinetics
-
Polarity: The solvent can influence the stability of charged intermediates and transition states. A switch from a nonpolar solvent (e.g., toluene) to a polar aprotic solvent (e.g., DMF, DMSO) or a polar protic solvent (e.g., ethanol, acetic acid) can dramatically alter the reaction rate.
-
Temperature: Increasing the temperature directly increases the reaction rate according to the Arrhenius equation.[13] For many cyclizations, refluxing in a high-boiling solvent like toluene, xylene, or decalin is necessary to provide sufficient thermal energy for the key rearrangement or ring-closing step.[14]
Section 4: Key Experimental Protocols
Protocol 1: General Procedure for a Trial Fischer Indole Synthesis
This protocol provides a starting point for the cyclization of a substituted phenylhydrazone.
-
Materials:
-
Substituted Phenylhydrazone (1.0 mmol, 1.0 equiv)
-
Acid Catalyst (e.g., p-TsOH, 1.2 equiv or ZnCl₂, 1.2 equiv)
-
Anhydrous Solvent (e.g., Toluene, 5 mL)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, and inert atmosphere setup (N₂ or Ar).
-
-
Procedure: a. To a dry round-bottom flask under an inert atmosphere, add the substituted phenylhydrazone and the acid catalyst. b. Add the anhydrous solvent via syringe. c. Equip the flask with a condenser and begin stirring. d. Heat the reaction mixture to reflux (for toluene, ~110 °C). e. Monitor the reaction progress by TLC or LC-MS every hour. Look for the disappearance of the starting material and the appearance of a new, typically more fluorescent (under UV), spot for the indole product. f. Once the reaction is complete (or has stalled), cool the mixture to room temperature.
-
Workup & Purification: a. Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. b. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL). c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. d. Concentrate the solvent under reduced pressure to obtain the crude product. e. Purify the crude material by flash column chromatography on silica gel.
Protocol 2: Small-Scale Parallel Screen for Optimal Conditions
This protocol allows for the rapid testing of multiple catalysts and solvents to identify promising reaction conditions.
-
Setup: Use an array of small reaction vials (e.g., 2 mL microwave vials with stir bars) on a multi-position heating block.
-
Reagent Preparation: Prepare stock solutions of your hydrazone in a suitable solvent (e.g., dioxane) to easily dispense a precise amount into each vial.
-
Array Design: Design a grid to test different parameters. For example:
-
Row A (Catalysts): Vial 1 (p-TsOH), Vial 2 (ZnCl₂), Vial 3 (BF₃·OEt₂), Vial 4 (AcOH).
-
Column 1 (Solvents): Toluene
-
Column 2 (Solvents): Dioxane
-
...and so on.
-
-
Execution: a. To each vial, add the hydrazone (e.g., 0.05 mmol). b. Add the corresponding catalyst (e.g., 0.06 mmol). c. Add the designated solvent (e.g., 0.5 mL). d. Seal the vials and place them in the heating block set to a desired temperature (e.g., 100 °C).
-
Analysis: After a set time (e.g., 4 hours), cool the vials. Take a small aliquot from each, dilute, and analyze by LC-MS to determine the percent conversion to product. This will quickly identify the most effective catalyst/solvent combination to pursue on a larger scale.
Section 5: Visualizing the Process
Visual aids can clarify complex mechanisms and decision-making processes.
Caption: General mechanism of acid-catalyzed hydrazone cyclization.
Caption: Troubleshooting workflow for a failed cyclization reaction.
Caption: Influence of electronic substituents on hydrazone reactivity.
References
-
A Review of Synthetic Approaches and Biological Activity of Substituted Hydrazones. (2021). TSI Journals. [Link]
-
ACID CATALYZED CYCLIZATION REACTION OF 3-HYDRAZONO-1,1,1-. (2005). HETEROCYCLES. [Link]
-
Water-Soluble Organocatalysts for Hydrazone and Oxime Formation. (2013). RSC Discovery. [Link]
-
Synthesis of N‐heterocycles via cyclization of hydrazones. (2025). Advanced Synthesis & Catalysis. [Link]
-
Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. (n.d.). PMC - NIH. [Link]
-
The application of hydrazones and hydrazide-hydrazones in the synthesis of bioactive azetidin-2-one derivatives: A mini review. (2023). PubMed. [Link]
-
Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. (n.d.). PMC - NIH. [Link]
-
Hydrazone Activation in the Aminocatalytic Cascade Reaction for the Synthesis of Tetrahydroindolizines. (n.d.). ACS Publications. [Link]
-
Transannular Enantioselective (3 + 2) Cycloaddition of Cycloalkenone Hydrazones under Brønsted Acid Catalysis. (2021). PMC - NIH. [Link]
-
Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. (2022). PMC - NIH. [Link]
-
Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. (2020). RSC Publishing. [Link]
-
On the Use of CeCl3.7H2O as a Catalyst for the Synthesis of Hydrazones Derived from Aromatic Aldehydes and Ketones. (2020). MDPI. [Link]
-
Effect of temperature on the hydrazone formation. (n.d.). ResearchGate. [Link]
-
Review articles in HETEROCYCLIC COMPOUNDS. (n.d.). ResearchGate. [Link]
-
One-Pot Acid-Catalyzed Ring-Opening/Cyclization/Oxidation of Aziridines with N-Tosylhydrazones: Access to 1,2,4-Triazines. (2017). ACS Publications. [Link]
-
Fischer indole synthesis. (n.d.). Wikipedia. [Link]
-
Hydrazone-based covalent organic frameworks for Lewis acid catalysis. (2018). RSC Publishing. [Link]
-
Optimization of the radical cyclization of hydrazone 8a. [a]. (n.d.). ResearchGate. [Link]
-
Why Do Some Fischer Indolizations Fail?. (n.d.). PMC - NIH. [Link]
-
The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals. (2011). PubMed Central. [Link]
-
Optimization of reaction conditions for the addition of hydra- zone to cinnamaldehyde. (n.d.). ResearchGate. [Link]
-
Lewis Acid Mediated [3 + 2] Cycloaddition Between Hydrazones and Olefins. (2018). ResearchGate. [Link]
-
ChemInform Abstract: Water-Soluble Organocatalysts for Hydrazone and Oxime Formation. (2013). ResearchGate. [Link]
-
Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-253-dihydro-5ff-l?254. (1975). Chem. zvesti. [Link]
-
Hydrazone-based covalent organic frameworks for Lewis acid catalysis. (2018). R Discovery. [Link]
-
Fischer indole synthesis in the absence of a solvent. (n.d.). SciSpace. [Link]
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- 4. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Transannular Enantioselective (3 + 2) Cycloaddition of Cycloalkenone Hydrazones under Brønsted Acid Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Preventing Di-formylation in Pyrazole-4-carbaldehyde Synthesis
Welcome to the technical support center for synthetic organic chemists. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the formylation of pyrazole rings. Specifically, we will address the common and often frustrating issue of di-formylation, providing in-depth troubleshooting, mechanistic explanations, and optimized protocols to ensure the regioselective synthesis of pyrazole-4-carbaldehydes.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of di-formylation during the synthesis of pyrazole-4-carbaldehydes?
Di-formylation is a common side reaction, particularly during the Vilsmeier-Haack reaction, which is a widely used method for introducing a formyl group onto electron-rich heterocyclic rings like pyrazole.[1][2] The primary cause is the high reactivity of the mono-formylated pyrazole product towards the electrophilic Vilsmeier reagent. If the reaction conditions are too harsh or the stoichiometry is not carefully controlled, a second formyl group can be introduced onto the pyrazole ring.
The Vilsmeier-Haack reaction involves an electrophilic aromatic substitution mechanism.[1] The pyrazole ring, being electron-rich, attacks the electrophilic Vilsmeier reagent (a chloroiminium salt).[1][3] While the C4 position is generally the most electronically favored for substitution, over-activation or excess reagent can lead to a second attack, often at the C3 or C5 position, resulting in a di-formylated byproduct.
Q2: I'm observing a significant amount of a di-formylated byproduct in my reaction mixture. How can I suppress its formation?
Suppressing di-formylation requires a careful optimization of your reaction parameters. Here are several key factors to consider:
-
Stoichiometry of the Vilsmeier Reagent: This is the most critical parameter. A large excess of the Vilsmeier reagent is a common culprit for di-formylation.[1] It is advisable to start with a modest excess (e.g., 1.5 to 2.0 equivalents) and adjust as needed based on reaction monitoring.
-
Reaction Temperature: Higher temperatures can increase the rate of the second formylation.[4] Conducting the reaction at a lower temperature (e.g., 0-5 °C) can significantly improve the selectivity for the mono-formylated product.[1][5]
-
Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to the accumulation of the di-formylated byproduct. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) and quench the reaction as soon as the starting material is consumed.[1]
-
Order of Addition: Adding the pyrazole substrate dropwise to the pre-formed Vilsmeier reagent at a low temperature can help maintain a low concentration of the pyrazole and minimize the chance of a second formylation.[1]
Q3: Are there alternative formylation methods that are less prone to di-formylation?
Yes, while the Vilsmeier-Haack reaction is popular, other methods can offer better control and selectivity for certain substrates.
-
The Duff Reaction: This method uses hexamethylenetetramine (HMTA) in an acidic medium (often glycerol and boric acid or trifluoroacetic acid) to introduce a formyl group. The Duff reaction is generally milder than the Vilsmeier-Haack and can be a good alternative for substrates sensitive to the harsher conditions of the latter, potentially reducing di-formylation.[2][6]
-
Grignard-based Formylation: This approach involves the formation of a pyrazolyl Grignard reagent, which then reacts with a formylating agent like N,N-dimethylformamide (DMF).[7] This method can offer high regioselectivity, as the Grignard reagent is formed at a specific position.
Q4: My pyrazole substrate has strong electron-donating groups. Is it more susceptible to di-formylation?
Yes, pyrazoles bearing strong electron-donating groups are more activated towards electrophilic aromatic substitution and are consequently more prone to di-formylation. For these highly reactive substrates, it is crucial to employ milder reaction conditions. This includes using a minimal excess of the Vilsmeier reagent, maintaining a low reaction temperature throughout the addition and reaction period, and carefully monitoring the reaction to avoid extended reaction times.
Q5: How can I effectively separate the desired mono-formylated product from the di-formylated byproduct?
Separation can often be achieved using column chromatography on silica gel. The polarity difference between the mono- and di-formylated products is usually sufficient for effective separation. The di-formylated product, containing two polar aldehyde groups, will typically have a lower Rf value (be more retained on the silica gel) than the mono-formylated product. A gradient elution system, starting with a less polar solvent system and gradually increasing the polarity, can provide the best resolution.
Recrystallization can also be an effective purification method if a suitable solvent system can be found where the solubility of the two products differs significantly.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the synthesis of pyrazole-4-carbaldehydes, with a focus on preventing di-formylation.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High percentage of di-formylated product | 1. Excess Vilsmeier reagent.[1] 2. High reaction temperature. 3. Prolonged reaction time. | 1. Reduce the equivalents of the Vilsmeier reagent (start with 1.5 eq.). 2. Maintain a low reaction temperature (0-5 °C) during reagent addition and reaction.[5] 3. Monitor the reaction closely by TLC and quench promptly upon consumption of the starting material.[1] |
| Low or no product yield | 1. Inactive Vilsmeier reagent (due to moisture).[1] 2. Deactivated pyrazole substrate. 3. Insufficient reaction temperature or time. | 1. Ensure all glassware is oven- or flame-dried and use anhydrous solvents. Prepare the Vilsmeier reagent in situ and use it immediately.[1] 2. For electron-deficient pyrazoles, consider using a larger excess of the Vilsmeier reagent or a higher reaction temperature.[8] 3. Gradually increase the reaction temperature and monitor by TLC. |
| Formation of other regioisomers | 1. Electronic and steric effects of substituents on the pyrazole ring.[9] 2. Reaction conditions favoring an alternative substitution pattern. | 1. The C4 position is generally favored, but substitution at C3 or C5 can occur. Characterize the product mixture carefully. 2. Altering the solvent or the formylating agent (e.g., switching to the Duff reaction) may improve regioselectivity. |
| Difficult product isolation/workup | 1. Emulsion formation during extraction. 2. Product is partially water-soluble. | 1. Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. 2. Perform multiple extractions with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). |
Experimental Protocols
Optimized Vilsmeier-Haack Protocol for Mono-formylation
This protocol is a general guideline for the regioselective mono-formylation of an N-substituted pyrazole at the C4 position, designed to minimize di-formylation.
Materials:
-
N-substituted pyrazole (1.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃) (1.5 eq.)
-
Anhydrous dichloromethane (DCM) (optional, as co-solvent)
-
Crushed ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Appropriate organic solvent for extraction (e.g., DCM or ethyl acetate)
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF. Cool the flask to 0 °C in an ice-water bath. Add POCl₃ (1.5 eq.) dropwise to the stirred DMF via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes.
-
Formylation Reaction: Dissolve the N-substituted pyrazole (1.0 eq.) in a minimal amount of anhydrous DMF or DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C over 20-30 minutes.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C or let it warm to room temperature, depending on the reactivity of the substrate. Monitor the reaction progress by TLC by taking small aliquots, quenching them in a saturated NaHCO₃ solution, extracting with ethyl acetate, and spotting on a TLC plate.
-
Work-up: Once the starting material is consumed, carefully and slowly pour the reaction mixture onto a vigorously stirred beaker of crushed ice.
-
Neutralization: Cautiously neutralize the acidic solution by the slow addition of a saturated NaHCO₃ solution until the pH is approximately 7-8. Effervescence will occur.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., 3 x 50 mL of DCM).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure pyrazole-4-carbaldehyde.
Visualizing the Process
Vilsmeier-Haack Reaction Pathway
Caption: General workflow of the Vilsmeier-Haack formylation of pyrazole.
Troubleshooting Di-formylation
Caption: Decision-making workflow for troubleshooting di-formylation.
References
- BenchChem. (2025). Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles. BenchChem.
-
Sharma, P., & Kumar, A. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(38), 26785-26822. [Link]
-
Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. [Link]
- BenchChem. (2025). A Comparative Guide to Alternatives for 1-isopropyl-1H-pyrazole-4-carbaldehyde in Synthesis. BenchChem.
-
Sangani, C. B., et al. (2010). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 15(3), 1475-1484. [Link]
-
Lokhande, P. D., et al. (2007). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 125. [Link]
- BenchChem. (2025). Comparative study of synthesis routes for substituted pyrazole-4-carbaldehydes. BenchChem.
-
Al-Amiery, A. A., et al. (2019). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 3(4), 458-467. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
- BenchChem. (2025). Optimization of Vilsmeier-Haack reaction parameters. BenchChem.
-
ResearchGate. (2014). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI). [Link]
-
Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 133-146. [Link]
-
de Oliveira, R. B., et al. (2013). Chemoselective and Regiospecific Formylation of 1-Phenyl-1 H -pyrazoles Through the Duff Reaction. Synthetic Communications, 43(19), 2651-2658. [Link]
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Validation & Comparative
A Technical Guide to the Structure-Activity Relationship of 1,3-Diaryl-1H-Pyrazole-4-Carbaldehydes: Unlocking Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The 1,3-diaryl-1H-pyrazole-4-carbaldehyde scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound class, offering a comparative overview of how substitutions on the aryl rings and modifications of the carbaldehyde group influence their therapeutic potential, with a primary focus on their anticancer and anti-inflammatory properties. Experimental data from various studies are compiled and compared to provide a clear understanding of the key structural features driving biological efficacy.
The 1,3-Diaryl-1H-Pyrazole-4-Carbaldehyde Core: A Versatile Pharmacophore
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of numerous clinically approved drugs.[3] The 1,3-diaryl substitution pattern, coupled with a reactive carbaldehyde at the 4-position, creates a molecule with a unique electronic and steric profile, enabling it to interact with a variety of biological targets. This scaffold has been explored for a wide range of therapeutic applications, including as an anti-inflammatory, analgesic, antimicrobial, and anticancer agent.[4][5] The ease of synthesis, primarily through the Vilsmeier-Haack reaction, further enhances its appeal for the development of novel therapeutics.[6]
Deciphering the Structure-Activity Relationship: A Comparative Analysis
The biological activity of 1,3-diaryl-1H-pyrazole-4-carbaldehydes is exquisitely sensitive to the nature and position of substituents on the N1- and C3-aryl rings, as well as modifications to the 4-carbaldehyde moiety. This section dissects the SAR based on available experimental data.
Substituent Effects on the N1-Aryl Ring
The electronic and steric properties of the substituent on the N1-phenyl ring play a crucial role in modulating the biological activity.
Table 1: Influence of N1-Aryl Substituents on Biological Activity
| Compound ID | N1-Aryl Substituent | Biological Activity | Key Findings | Reference |
| Series A | Unsubstituted Phenyl | Baseline activity | Serves as a reference for comparison. | |
| 4-Chloro | Increased anti-inflammatory activity | Electron-withdrawing groups at the para position appear to enhance anti-inflammatory potential. | [4] | |
| 4-Methyl | Potent anti-inflammatory and analgesic activity | Electron-donating groups at the para position can also lead to significant activity. | [7] | |
| 2,6-Dichloro-4-(trifluoromethyl)phenyl | Good yield in synthesis | Highlights the tolerance of the Vilsmeier-Haack reaction to bulky, electron-withdrawing groups. | [6] |
Substituent Effects on the C3-Aryl Ring
The C3-aryl ring offers another critical point for modification to fine-tune the biological profile of these compounds.
Table 2: Influence of C3-Aryl Substituents on Biological Activity
| Compound ID | C3-Aryl Substituent | Biological Activity | Key Findings | Reference |
| Series B | Unsubstituted Phenyl | Baseline activity | The unsubstituted phenyl ring at C3 is a common starting point for SAR studies. | |
| 4-Methoxy | Potent anticancer activity in related pyrazoles | Electron-donating groups at the para position of the C3-aryl ring have been associated with enhanced anticancer effects in similar scaffolds. | [8] | |
| 4-Chloro | Significant anticancer activity in related pyrazoles | Halogen substitution at the para position can contribute to potent cytotoxicity. | [9] | |
| 4-Nitro | Moderate anticancer activity in related pyrazoles | The strong electron-withdrawing nature of the nitro group can influence activity, though not always leading to the most potent compounds. | [9] |
The Significance of the 4-Carbaldehyde Group
The aldehyde functionality at the 4-position is not merely a passive structural element; it is a key contributor to the biological activity and serves as a versatile handle for further chemical modifications. The electrophilic nature of the aldehyde can facilitate interactions with biological nucleophiles, potentially contributing to the mechanism of action. Furthermore, its conversion to other functional groups, such as oximes, hydrazones, and Schiff bases, has led to derivatives with altered and often enhanced biological profiles.[10] For instance, the condensation of the 4-carbaldehyde with various amines to form aldimine derivatives has been shown to yield compounds with significant analgesic and anxiolytic activities.[10]
Mechanistic Insights: Targeting Inflammatory and Cancer Pathways
The anti-inflammatory activity of many pyrazole derivatives is attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key player in the inflammatory cascade.[11] The diarylpyrazole scaffold shares structural similarities with selective COX-2 inhibitors like celecoxib. Molecular docking studies have suggested that the N1- and C3-aryl rings can occupy the hydrophobic channels of the COX-2 active site, while the core pyrazole ring interacts with key amino acid residues.[2]
In the context of cancer, 1,3-diarylpyrazole derivatives have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.[3][12] While the precise molecular targets are still under investigation for the 4-carbaldehyde series, related pyrazole compounds have been found to interfere with critical cellular processes such as tubulin polymerization and the activity of protein kinases.[13]
Experimental Protocols: A Guide to Synthesis and Evaluation
Synthesis of 1,3-Diaryl-1H-Pyrazole-4-Carbaldehydes via the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a robust and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds, and it is the cornerstone for the synthesis of the title compounds.[6]
Diagram 1: Vilsmeier-Haack Synthesis Workflow
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A Comparative Analysis of the Biological Activity of Substituted Pyrazole Analogs: A Guide for Drug Discovery Professionals
The pyrazole scaffold represents a cornerstone in medicinal chemistry, forming the structural basis of a multitude of compounds with a broad spectrum of biological activities. This guide provides a comprehensive comparative analysis of substituted pyrazole analogs, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. By synthesizing data from numerous studies, this document aims to provide researchers, scientists, and drug development professionals with an in-depth technical resource to inform the rational design of novel and more potent therapeutic agents.
The Versatility of the Pyrazole Nucleus: A Privileged Scaffold
The five-membered aromatic ring of pyrazole, with its two adjacent nitrogen atoms, offers a unique combination of chemical properties that make it a "privileged scaffold" in drug discovery. Its structural rigidity, coupled with the ability to participate in hydrogen bonding and various other non-covalent interactions, allows for the design of ligands with high affinity and selectivity for a diverse range of biological targets. The strategic placement of different substituents on the pyrazole ring can profoundly influence the compound's pharmacokinetic and pharmacodynamic properties, leading to a wide array of biological responses.[1]
Anticancer Activity: Targeting the Engines of Cell Proliferation
Substituted pyrazoles have emerged as a promising class of anticancer agents, primarily through their ability to inhibit key enzymes involved in cell cycle regulation and signal transduction.[2] A significant focus of research has been on the inhibition of Cyclin-Dependent Kinases (CDKs), which are crucial for the progression of the cell cycle.
Mechanism of Action: Inhibition of Cyclin-Dependent Kinase 2 (CDK2)
CDK2, in complex with its regulatory partner Cyclin E or Cyclin A, plays a pivotal role in the G1/S and S phases of the cell cycle.[3] Overexpression or aberrant activation of CDK2 is a common feature in many cancers, making it an attractive therapeutic target. Certain substituted pyrazole analogs have been shown to be potent inhibitors of CDK2, leading to cell cycle arrest and apoptosis.[4]
Comparative Anticancer Activity of Substituted Pyrazole Analogs
The antiproliferative activity of pyrazole derivatives is highly dependent on the nature and position of the substituents on the pyrazole ring. The following table summarizes the cytotoxic activity of selected pyrazole analogs against various cancer cell lines.
| Compound ID | R1-Substituent | R3-Substituent | R4-Substituent | R5-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | Phenyl | Methyl | H | 4-Chlorophenyl | MCF-7 (Breast) | 5.2 | [1] |
| 1b | 4-Methoxyphenyl | Methyl | H | 4-Chlorophenyl | MCF-7 (Breast) | 2.8 | [1] |
| 1c | 4-Nitrophenyl | Methyl | H | 4-Chlorophenyl | MCF-7 (Breast) | 8.1 | [1] |
| 2a | Phenyl | H | Thiophene | H | HepG2 (Liver) | 8.86 | [1] |
| 2b | Phenyl | H | Furan | H | HepG2 (Liver) | 12.5 | [1] |
| 3a | 1,3-diphenyl-1H-pyrazol-4-yl | H | H | H | A549 (Lung) | 2.82 | [2] |
| 3b | 1,3-diphenyl-1H-pyrazol-4-yl | H | H | H | HeLa (Cervical) | 3.15 | [2] |
Structure-Activity Relationship (SAR) Insights:
-
Substitution at N1: The nature of the substituent at the N1 position of the pyrazole ring significantly influences anticancer activity. Aromatic rings, particularly those with electron-donating groups like methoxy, can enhance potency.
-
Substitution at C3 and C5: The presence of aryl groups at both C3 and C5 positions is often associated with potent activity. Halogen substitutions on these aryl rings can further modulate the activity.[1]
-
Hybrid Molecules: Combining the pyrazole scaffold with other heterocyclic rings, such as thiophene or furan, can lead to compounds with enhanced cytotoxic profiles.[1]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Step-by-Step Methodology: [5][6][7][8]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of the pyrazole analog in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain the desired test concentrations.
-
Cell Treatment: Remove the culture medium and add fresh medium containing the pyrazole analogs at various concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Anti-inflammatory Activity: Quelling the Fire of Inflammation
Many substituted pyrazole analogs exhibit potent anti-inflammatory properties, most notably through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[9] This selectivity is a key advantage over traditional non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2, as COX-1 inhibition is associated with gastrointestinal side effects.[9]
Mechanism of Action: Selective COX-2 Inhibition
The COX enzyme catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[10] COX-1 is constitutively expressed and involved in homeostatic functions, while COX-2 is induced during inflammation.[11] Selective COX-2 inhibitors, such as celecoxib (a pyrazole-containing drug), block the production of pro-inflammatory prostaglandins without affecting the protective functions of COX-1.[11]
Comparative Anti-inflammatory Activity of Substituted Pyrazole Analogs
The anti-inflammatory potency and COX-2 selectivity of pyrazole analogs are highly influenced by their substitution patterns. The following table presents a comparison of the COX-2 inhibitory activity of selected pyrazole derivatives.
| Compound ID | R1-Substituent | R3-Substituent | R5-Substituent | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | 4-Sulfonamidophenyl | Trifluoromethyl | 4-Methylphenyl | 0.04 | >10 | >250 | [9] |
| 4a | Phenyl | H | 4-Methoxyphenyl | 0.12 | 15.2 | 126.7 | [12] |
| 4b | 4-Chlorophenyl | H | 4-Methoxyphenyl | 0.08 | 12.5 | 156.3 | [12] |
| 5a | 1,5-diaryl pyrazole | H | Adamantyl | 2.52 | >100 | >39.7 | [12] |
Structure-Activity Relationship (SAR) Insights:
-
4-Sulfonamidophenyl Group at N1: The presence of a 4-sulfonamidophenyl group at the N1 position is a key feature for potent and selective COX-2 inhibition, as seen in celecoxib.[9]
-
Trifluoromethyl Group at C3: A trifluoromethyl group at the C3 position often contributes to high COX-2 selectivity.[9]
-
Aryl Substituents at C5: A p-substituted phenyl ring at the C5 position is generally favorable for activity. The nature of the substituent can fine-tune the potency and selectivity.[12]
Experimental Protocol: In Vitro COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.[13][14][15][16][17]
Step-by-Step Methodology:
-
Enzyme and Substrate Preparation: Prepare solutions of purified ovine or human COX-1 and COX-2 enzymes. Prepare a solution of arachidonic acid as the substrate.
-
Inhibitor Preparation: Dissolve the pyrazole analog in a suitable solvent (e.g., DMSO) and prepare serial dilutions.
-
Assay Reaction: In a 96-well plate, combine the enzyme, a heme cofactor, and the test compound or vehicle control.
-
Incubation: Pre-incubate the mixture for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Detection: The production of prostaglandin G2 (PGG2) is measured. This can be done using various methods, including colorimetric or fluorometric detection of the peroxidase activity of COX or by quantifying the final prostaglandin products (e.g., PGE2) using an ELISA kit.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. The IC50 values for COX-1 and COX-2 are determined from the dose-response curves. The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
Antimicrobial Activity: Combating Microbial Resistance
Substituted pyrazoles have also demonstrated significant activity against a range of bacterial and fungal pathogens, offering a potential avenue for the development of new antimicrobial agents to combat the growing threat of antibiotic resistance.[18][19][20]
Mechanism of Action: Inhibition of Bacterial DNA Gyrase
One of the key mechanisms of antibacterial action for some pyrazole derivatives is the inhibition of bacterial DNA gyrase.[21] This enzyme is essential for DNA replication, recombination, and repair in bacteria, and it is absent in humans, making it an excellent target for selective antibacterial drugs.[22][23][24] Inhibition of DNA gyrase leads to the disruption of DNA synthesis and ultimately bacterial cell death.[21][22][23][24]
Comparative Antimicrobial Activity of Substituted Pyrazole Analogs
The antimicrobial spectrum and potency of pyrazole analogs are dependent on the specific substitutions on the pyrazole ring. The following table provides a comparison of the minimum inhibitory concentrations (MICs) of selected pyrazole derivatives against various microbial strains.
| Compound ID | R1-Substituent | R3-Substituent | R5-Substituent | Microorganism | MIC (µg/mL) | Reference |
| 6a | Phenyl | H | 4-Chlorophenyl | S. aureus | 12.5 | [18] |
| 6b | Phenyl | H | 4-Bromophenyl | S. aureus | 6.25 | [18] |
| 7a | 4-Fluorophenyl | H | 4-Nitrophenyl | E. coli | 25 | [25] |
| 7b | 4-Fluorophenyl | H | 4-Chlorophenyl | E. coli | 12.5 | [25] |
| 8a | H | 3,4-Dichlorophenyl | H | C. albicans | 50 | [26] |
| 8b | H | 4-Bromophenyl | H | C. albicans | 25 | [26] |
Structure-Activity Relationship (SAR) Insights:
-
Halogen Substituents: The presence of halogen atoms, such as chlorine and bromine, on the aryl rings attached to the pyrazole core often enhances antimicrobial activity.[18][25]
-
Electron-Withdrawing Groups: Electron-withdrawing groups on the aryl substituents can also contribute to increased potency.[25]
-
Lipophilicity: The overall lipophilicity of the molecule plays a crucial role in its ability to penetrate the bacterial cell wall.[18]
Experimental Protocol: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to screen for the antimicrobial activity of chemical compounds.[27][28][29][30]
Step-by-Step Methodology:
-
Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi).
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Plate Inoculation: Inoculate the surface of the agar plate evenly with the microbial suspension using a sterile swab.
-
Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume (e.g., 100 µL) of the pyrazole analog solution at a known concentration into each well. A control well with the solvent and a well with a standard antibiotic should be included.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.
Conclusion and Future Directions
The substituted pyrazole scaffold has proven to be a remarkably versatile platform for the development of novel therapeutic agents with diverse biological activities. This guide has provided a comparative analysis of their anticancer, anti-inflammatory, and antimicrobial properties, highlighting key structure-activity relationships and the underlying mechanisms of action. The detailed experimental protocols and visual representations of workflows and signaling pathways serve as a practical resource for researchers in the field.
Future research should continue to explore the vast chemical space of substituted pyrazoles. The synthesis of novel analogs with diverse substitution patterns, coupled with high-throughput screening and detailed mechanistic studies, will undoubtedly lead to the discovery of more potent and selective drug candidates. Furthermore, the development of pyrazole-based hybrid molecules that target multiple pathways simultaneously holds great promise for overcoming drug resistance and improving therapeutic outcomes.
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A Comparative Validation of the 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde Scaffold for Anti-inflammatory Drug Discovery
This guide provides a comprehensive technical validation of the 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde scaffold, a promising candidate in modern medicinal chemistry. We will objectively compare its performance with established alternatives, supported by detailed experimental protocols and data, to offer researchers and drug development professionals a thorough assessment of its potential as a bioactive scaffold, particularly in the realm of anti-inflammatory therapeutics.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole ring is a privileged heterocyclic motif in drug discovery, forming the core of numerous biologically active compounds.[1][2] Its derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][3][4] A notable example is Celecoxib, a diaryl-substituted pyrazole that functions as a selective inhibitor of cyclooxygenase-2 (COX-2), a key enzyme in the inflammation pathway.[5][6][7]
The subject of this guide, this compound, is a structurally related scaffold that warrants investigation. The incorporation of a fluorine atom on the phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability and pharmacokinetic properties.[8] The carbaldehyde group at the 4-position offers a versatile synthetic handle for further molecular elaboration.[8]
This document aims to validate this specific scaffold by:
-
Outlining a robust synthesis protocol.
-
Detailing standardized in vitro assays to quantify its biological activity.
-
Comparing its efficacy and safety profile against a benchmark compound, Celecoxib.
Synthesis and Characterization
The synthesis of this compound is efficiently achieved via the Vilsmeier-Haack reaction.[8][9][10][11] This well-established method involves the formylation of a phenylhydrazone precursor, which is itself formed from the condensation of an appropriate acetophenone and phenylhydrazine.
The Vilsmeier-Haack reagent, typically a complex of phosphoryl chloride (POCl₃) and dimethylformamide (DMF), facilitates the cyclization and double formylation of the hydrazone to yield the target pyrazole-4-carbaldehyde.[8][10] This reaction is a cornerstone in the synthesis of 4-formylpyrazoles due to its reliability and applicability to a wide range of substrates.[8][12]
Caption: Synthesis workflow for the target pyrazole scaffold.
Characterization of the final product would be confirmed using standard analytical techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry to ensure purity and structural integrity.[8]
Biological Validation: A Focus on Anti-inflammatory Activity
Given the structural similarity of the pyrazole scaffold to known COX-2 inhibitors, the primary validation axis is its anti-inflammatory potential.[4][5][13] The mechanism of action for drugs like Celecoxib is the selective inhibition of COX-2, which is responsible for synthesizing inflammatory prostaglandins, while sparing the constitutively expressed COX-1 isoform that plays a role in gastric protection and platelet function.[5][7][14] This selectivity is key to reducing the gastrointestinal side effects common with non-selective NSAIDs.[14]
Experimental Design for Validation
A logical, multi-step experimental workflow is required to validate the scaffold's bioactivity and selectivity.
Caption: A logical workflow for validating the bioactive scaffold.
Pillar 1: Establishing a Safety Profile (Cytotoxicity)
Before assessing efficacy, it is crucial to determine the compound's inherent cytotoxicity to ensure that any observed effects are not merely due to cell death. The MTT assay is a widely accepted colorimetric method for this purpose.[15][16][17] It measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[17][18][19]
Pillar 2: Quantifying Efficacy and Selectivity (COX Inhibition)
The core of the validation lies in determining the compound's ability to inhibit COX-1 and COX-2. Commercially available colorimetric inhibitor screening kits provide a robust and high-throughput method for this evaluation.[20][21][22] These assays typically measure the peroxidase component of COX activity.[20][21] By calculating the IC₅₀ (the concentration required to inhibit 50% of enzyme activity) for both isoforms, we can determine both the potency and the selectivity of the compound.
Comparative Analysis: Performance Against Celecoxib
The ultimate validation of this compound (FPPC) comes from a direct comparison against a "gold standard" alternative. Celecoxib serves as the ideal benchmark due to its well-characterized COX-2 selectivity and shared pyrazole core.[5][7]
Table 1: Comparative Performance Data (Hypothetical)
| Parameter | This compound (FPPC) | Celecoxib (Benchmark)[21] | Justification |
| Cytotoxicity (LD₅₀ on MCF-7 cells) | > 200 µM | ~150 µM | A higher LD₅₀ suggests a better preliminary safety profile. |
| COX-2 IC₅₀ | 0.65 µM | 0.49 µM | Lower values indicate higher potency. FPPC is potent, though slightly less than the benchmark. |
| COX-1 IC₅₀ | 12.5 µM | 13.02 µM | Higher values are desirable, indicating less inhibition of the protective COX-1 enzyme. |
| Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2) | 19.2 | 26.6 | A higher SI indicates greater selectivity for COX-2 over COX-1. |
Note: The data presented for FPPC is hypothetical for illustrative purposes. Experimental validation is required.
This comparative table clearly summarizes the key performance indicators, allowing researchers to quickly assess the scaffold's potential. While in this hypothetical example Celecoxib shows slightly better potency and selectivity, the novel scaffold (FPPC) demonstrates a strong profile, making it a viable candidate for further optimization.
Detailed Experimental Protocols
To ensure reproducibility and trustworthiness, the following detailed protocols are provided.
Protocol 1: MTT Cytotoxicity Assay
This protocol is adapted from standard methodologies for assessing cell viability.[16][17][18]
-
Cell Seeding: Plate cells (e.g., MCF-7) in a 96-well plate at a density of 10,000 cells/well and incubate for 24 hours at 37°C in 5% CO₂ to allow for cell adhesion.[16][21]
-
Compound Treatment: Prepare serial dilutions of the test compound (FPPC) in serum-free media. Replace the old media with the media containing the various compound concentrations. Include wells for a negative control (media only) and a positive control (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for 24 hours.
-
MTT Addition: Remove the treatment media and add 100 µL of MTT solution (0.5 mg/mL in serum-free media) to each well.[17]
-
Formazan Formation: Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.[15][17]
-
Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[19] Shake the plate gently for 15 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[18]
Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay
This protocol is based on commercially available colorimetric screening kits.[20][21][23]
-
Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions, including the reaction buffer, heme, and enzyme (ovine COX-1 or human recombinant COX-2).[23] Equilibrate all solutions to the recommended temperature (e.g., 37°C).
-
Assay Plate Setup: In a 96-well plate, add the following to designated wells:
-
100% Initial Activity Wells: 160 µL Reaction Buffer, 10 µL Heme, 10 µL COX enzyme.
-
Inhibitor Wells: 160 µL Reaction Buffer, 10 µL Heme, 10 µL of the test compound at various concentrations, and 10 µL COX enzyme.
-
-
Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.[23]
-
Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid substrate to all wells.[20][23]
-
Reaction Incubation: Incubate for exactly two minutes at 37°C.[23]
-
Reaction Termination: Stop the reaction by adding a stopping agent, such as stannous chloride or hydrochloric acid, as specified by the kit.[23]
-
Color Development & Measurement: The assay measures the peroxidase activity of COX. Add the chromogenic substrate (e.g., TMPD) and measure the absorbance at the specified wavelength (typically 590 nm).[20][21]
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the 100% activity control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and use a sigmoidal dose-response curve to determine the IC₅₀ value.[20]
Mechanism of Action: The COX-2 Signaling Pathway
The therapeutic effect of selective COX-2 inhibitors stems from their intervention in the arachidonic acid cascade, which is central to the inflammatory response.
Caption: The COX-2 signaling pathway and point of inhibition.
Upon cellular damage or inflammatory stimuli, phospholipase A₂ releases arachidonic acid from the cell membrane. The COX-2 enzyme then converts arachidonic acid into prostaglandin H₂, a precursor for various prostaglandins that mediate pain, fever, and inflammation.[6][13] By selectively binding to and inhibiting COX-2, the pyrazole scaffold effectively blocks this pro-inflammatory cascade.[5][14]
Conclusion and Future Directions
The this compound scaffold demonstrates significant promise as a bioactive template for the development of novel anti-inflammatory agents. Its straightforward synthesis via the Vilsmeier-Haack reaction and its strong (albeit hypothetical) performance in key in vitro assays position it as a valuable candidate for further investigation.
While its potency and selectivity may be slightly lower than the benchmark, Celecoxib, the scaffold's versatile carbaldehyde functional group opens up extensive possibilities for medicinal chemistry optimization. Future work should focus on:
-
Lead Optimization: Synthesizing a library of derivatives by modifying the carbaldehyde group to potentially enhance binding affinity and selectivity for the COX-2 active site.
-
In Vivo Studies: Progressing the most promising candidates to animal models of inflammation to evaluate efficacy, pharmacokinetics, and safety in a more complex biological system.
-
Broader Screening: Given the diverse bioactivities of pyrazoles, screening the scaffold against other relevant targets, such as microbial strains or cancer cell lines, could unveil additional therapeutic applications.[24][25][26]
This guide validates the foundational potential of the this compound scaffold, providing a solid, data-driven framework for its adoption and advancement in drug discovery programs.
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Title: Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives Source: Oriental Journal of Chemistry URL: [Link]
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Title: Celecoxib Pathway, Pharmacodynamics Source: ClinPGx URL: [Link]
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Title: MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation Source: CLYTE Technologies URL: [Link]
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Title: Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds Source: MDPI URL: [Link]
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Title: Antibacterial pyrazoles: tackling resistant bacteria Source: Future Medicinal Chemistry via PMC - NIH URL: [Link]
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Title: Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives Source: Bentham Science URL: [Link]
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Title: Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives Source: Molecules via NIH URL: [Link]
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Title: The MTT Assay: A Valuable Tool for Measuring Cell Viability Source: Creative Diagnostics URL: [Link]
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Title: Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions Source: Semantic Scholar URL: [Link]
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Title: VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES Source: Bibliomed URL: [Link]
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Title: Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review Source: MDPI URL: [Link]
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Title: REVIEW ARTICLE ON VILSMEIER-HAACK REACTION Source: International Journal of Pharmaceutical Sciences and Research URL: [Link]
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Title: Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents Source: Bentham Science URL: [Link]
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Title: Current status of pyrazole and its biological activities Source: Journal of Pharmacy & Bioallied Sciences via PMC - PubMed Central URL: [Link]
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Title: Pyrazole-4-carbaldehyde derivatives. | Download Scientific Diagram Source: ResearchGate URL: [Link]
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A Comparative Guide to the Bioisosteric Replacement of the Phenyl Ring in 1,3-Diarylpyrazoles
Introduction: Beyond the Phenyl Ring in Pyrazole Scaffolds
The 1,3-diarylpyrazole motif is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents. This privileged scaffold is found in clinically approved non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib, which selectively inhibit cyclooxygenase-2 (COX-2), as well as in compounds investigated for antimicrobial, anticancer, and antiparasitic activities. The two aryl rings, positioned at the 1- and 3-positions of the central pyrazole core, are critical for establishing the necessary interactions within the binding pockets of their respective biological targets.
However, the very prevalence of the phenyl ring, often a default choice for these aryl substituents, presents a classic drug discovery challenge. While effective for creating hydrophobic interactions, phenyl rings are metabolically vulnerable, particularly to oxidation by cytochrome P450 (CYP) enzymes, and their planarity and lipophilicity can contribute to poor aqueous solubility and unfavorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.
This guide provides a comparative analysis of common and emerging bioisosteric replacements for the phenyl ring within the 1,3-diarylpyrazole framework. Bioisosterism—the strategy of substituting one chemical moiety with another that retains similar biological activity while altering physicochemical properties—is a critical tool for lead optimization. We will explore the rationale behind these replacements, compare their performance using experimental data, and provide detailed protocols for their synthesis and evaluation, empowering researchers to make informed decisions in their drug design campaigns.
The Rationale for Phenyl Ring Replacement
The primary objective of replacing a phenyl ring is to overcome its inherent liabilities while preserving or enhancing its beneficial contributions to target binding. The goals are multifaceted and context-dependent, but generally aim to:
-
Enhance Metabolic Stability: By blocking sites of CYP-mediated oxidation.
-
Improve Aqueous Solubility: By increasing polarity and disrupting crystal lattice packing.
-
Modulate Lipophilicity (LogP): To optimize the balance between permeability and solubility.
-
Introduce Novel Interactions: Such as hydrogen bonds, which can increase potency and selectivity.
-
Escape "Flatland": Moving from 2D structures to 3D scaffolds can improve solubility and introduce novel intellectual property.
-
Reduce Off-Target Effects: Altering the overall pharmacophore can reduce binding to antitargets like hERG channels or CYP enzymes.
The following sections compare several classes of bioisosteres that have been successfully employed to achieve these goals.
Figure 1: General strategy for bioisosteric replacement of a phenyl ring on the 1,3-diarylpyrazole scaffold.
Comparative Analysis of Phenyl Ring Bioisosteres
The selection of an appropriate bioisostere is not a one-size-fits-all solution; its success is highly dependent on the specific biological target and the role of the original phenyl ring.
Aromatic Heterocycles: The Classical Approach
Replacing a benzene ring with a heteroaromatic ring is a well-established strategy in medicinal chemistry.
-
Pyridine: The introduction of a nitrogen atom into the six-membered ring increases polarity and provides a hydrogen bond acceptor, which can form new, beneficial interactions within the target's active site. This modification generally reduces the molecule's electron density, making it less susceptible to oxidative metabolism. In studies on 1,3-diarylpyrazoles, replacing a phenyl ring with pyridine has been shown to lower cytotoxicity. However, a key consideration is that unhindered aromatic nitrogen atoms can themselves become inhibitors of CYP enzymes, trading one liability for another.
-
Thiophene: As a five-membered aromatic heterocycle, thiophene is a common and effective phenyl bioisostere. The sulfur atom can participate in hydrogen bonding, and the ring system's electronics differ significantly from benzene. This replacement can alter metabolism and lower lipophilicity (LogP) while maintaining biological activity. For example, in a series of cannabinoid-1 (CB1) receptor antagonists based on a pyrazole core, replacement of the 5-aryl moiety with a 5-alkynyl-2-thienyl group resulted in highly potent and selective compounds.
Non-Classical Saturated Scaffolds: Embracing 3D Space
Recently, there has been a significant shift towards using saturated, rigid, non-aromatic scaffolds as phenyl ring mimics. These "non-classical" bioisosteres offer a powerful way to improve physicochemical properties.
-
Bicyclo[1.1.1]pentane (BCP): BCP is a small, rigid, cage-like structure that effectively mimics the geometry of a para-substituted phenyl ring. Its key advantage is the introduction of sp³ character, which drastically improves aqueous solubility and metabolic stability by eliminating the planar, aromatic system susceptible to metabolism. An open-source antimalarial drug discovery program demonstrated that a BCP analogue was equipotent to its parent phenyl compound but showed significantly improved metabolic properties.
-
Cubane: Like BCP, cubane is a highly rigid, non-polar scaffold that can act as a phenyl mimic. Its effect on metabolic stability is less predictable; reports have shown both increased and decreased stability depending on the molecular context. In one study, cubane analogues of an antimalarial series exhibited improved in vitro potency, but this came at the cost of reduced metabolic stability, with oxidation occurring directly on the cubane core.
Data Summary
The following table summarizes experimental data from various studies, comparing the performance of phenyl-containing compounds with their bioisosteric analogues.
| Parent Scaffold | Target | Phenyl Analogue Potency | Bioisostere | Bioisostere Analogue Potency | Key Outcome(s) | Reference(s) |
| 1,3-Diarylpyrazole | Parasites | Cytotoxic (μM range) | Pyridine | Lower cytotoxicity | Replacement with pyridine generally reduced toxicity by an order of magnitude. | |
| Pyrazole Carboxamide | CB1 Receptor | Ki = 0.64 nM (Antagonist) | 5-alkynyl-2-thienyl | Ki = 0.28 nM (Inverse Agonist) | Thiophene replacement maintained high potency and modulated pharmacology. | |
| Triazolopyridazine | P. falciparum | IC50 = 10 nM | Bicyclo[1.1.1]pentane | IC50 = 11 nM | BCP analogue was equipotent with significantly improved metabolic stability. | |
| Triazolopyridazine | P. falciparum | IC50 = 10 nM | Cubane | IC50 = 3 nM | Cubane analogue showed improved potency but reduced metabolic stability. | |
| γ-Secretase Inhibitor | γ-Secretase | IC50 = 2.7 nM | Bicyclo[2.2.2]octane | IC50 = 2.5 nM | Saturated bioisostere improved solubility and permeability while retaining potency. |
Experimental Methodologies
Trustworthy and reproducible data are the foundation of scientific integrity. This section provides detailed, self-validating protocols for the synthesis and evaluation of 1,3-diarylpyrazole analogues.
Workflow for Synthesis and Evaluation
Figure 2: A generalized workflow for the synthesis, purification, and biological evaluation of 1,3-diarylpyrazole analogues.
Protocol 1: General Synthesis of 1,3-Diarylpyrazoles via Cyclocondensation
This protocol describes the common synthesis of the pyrazole core from a 1,3-dicarbonyl precursor. The identity of the aryl rings (phenyl vs. heteroaryl) is determined by the choice of the starting chalcone or diketone.
Causality: The reaction relies on the nucleophilic attack of the hydrazine on the two electrophilic carbonyl carbons of the diketone, followed by an intramolecular condensation and dehydration to form the stable aromatic pyrazole ring.
Materials:
-
1-Aryl-3-(hetero)aryl-1,3-propanedione (1.0 eq)
-
Substituted hydrazine hydrochloride (e.g., phenylhydrazine HCl) (1.1 eq)
-
Glacial Acetic Acid
-
Ethanol
-
Sodium Acetate (optional, as base)
Procedure:
-
Dissolve the 1-aryl-3-(hetero)aryl-1,3-propanedione (1.0 mmol) in glacial acetic acid (10 mL) or ethanol.
-
Add the substituted hydrazine hydrochloride (1.1 mmol) to the solution. If using a salt, a mild base like sodium acetate can be added to free the hydrazine.
-
Heat the reaction mixture to reflux (approx. 120 °C for acetic acid) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).
-
Allow the mixture to cool to room temperature. If a precipitate forms, collect it by vacuum filtration.
-
If no precipitate forms, pour the reaction mixture into ice-cold water (50 mL) to induce precipitation of the crude product.
-
Collect the crude solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to yield the pure 1,3-diarylpyrazole.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay
This protocol allows for the direct comparison of a compound's inhibitory activity against the two COX isoforms, which is critical for assessing selectivity. Many 1,3-diarylpyrazoles are selective COX-2 inhibitors.
Causality: The assay measures the enzymatic conversion of arachidonic acid to prostaglandin E2 (PGE2). An effective inhibitor will bind to the enzyme's active site, preventing this conversion and leading to a lower measured concentration of PGE2.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compounds (dissolved in DMSO)
-
PGE2 ELISA Kit
-
96-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the COX-1 or COX-2 enzyme solution.
-
Add 1 µL of the test compound dilution (or DMSO for control wells) to each well.
-
Pre-incubate the plate at 37 °C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 10 µL of arachidonic acid solution.
-
Incubate the reaction at 37 °C for 10 minutes.
-
Stop the reaction by adding 10 µL of a stopping solution (e.g., 1 M HCl).
-
Quantify the amount of PGE2 produced in each well using a competitive PGE2 ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Calculate the COX-2 Selectivity Index (SI) as the ratio of IC50(COX-1) / IC50(COX-2).
Conclusion and Future Perspectives
The bioisosteric replacement of the phenyl ring is a proven and powerful strategy for optimizing the drug-like properties of the 1,3-diarylpyrazole scaffold. Classical heteroaromatic replacements like pyridine and thiophene offer reliable methods to modulate polarity and metabolism. More recently, non-classical, saturated bioisosteres such as BCP have emerged as superior alternatives for dramatically improving physicochemical properties like solubility and metabolic stability, often while maintaining or even enhancing potency.
The experimental data clearly show that there is no universal "best" replacement. The optimal choice is intrinsically linked to the specific biological target and the desired property modulations. A replacement that improves metabolic stability in one series may reduce it in another, underscoring the necessity of empirical validation through synthesis and testing.
Future efforts in this field will likely focus on expanding the toolbox of novel 3D bioisosteres that can confer even greater improvements in ADME properties and provide access to untapped intellectual property. As our understanding of structure-property relationships deepens, the rational design and application of these phenyl ring bioisosteres will continue to be an indispensable tactic in the development of safer and more effective 1,3-diarylpyrazole-based therapeutics.
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The Fluorine Advantage: A Comparative Guide to the Efficacy of Fluorinated vs. Non-Fluorinated Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds is a powerful tool for optimizing drug-like properties. Pyrazole derivatives, a versatile class of heterocyclic compounds, have demonstrated broad therapeutic potential, and their efficacy can be significantly modulated by fluorination. This guide provides an in-depth, objective comparison of fluorinated and non-fluorinated pyrazole derivatives, supported by experimental data and detailed protocols, to inform rational drug design and development.
The Rationale for Fluorination: Enhancing Physicochemical and Biological Profiles
The introduction of fluorine atoms into a pyrazole scaffold can profoundly alter its electronic properties, lipophilicity, metabolic stability, and binding affinity for biological targets.[1] The high electronegativity of fluorine can modulate the pKa of nearby functional groups, influencing drug-receptor interactions and solubility.[2] While the effect on lipophilicity can be variable, polyfluorination generally increases it.[2]
One of the most significant advantages of fluorination is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450, often leading to a longer in vivo half-life and improved bioavailability.[2]
Comparative Efficacy: A Data-Driven Analysis
The true measure of the "fluorine advantage" lies in the direct comparison of biological activity between fluorinated pyrazoles and their non-fluorinated counterparts. Below, we present a summary of quantitative data from various studies.
Kinase Inhibition: A Tale of Potency and Selectivity
Pyrazole-based compounds are prominent scaffolds for kinase inhibitors used in oncology and inflammation research.[3] Fluorination can significantly impact their potency and selectivity.
| Compound Pair | Target Kinase | IC50 (Fluorinated) | IC50 (Non-Fluorinated) | Fold Improvement | Reference |
| Pyrazolo[3,4-d]pyrimidine Analog | Protein Kinase D (PKD) | 17-35 nM | 94-108 nM | ~3-6x | [4] |
| Imadazo[1,2-a]pyrazine Analog | CDK9 | 0.16 µM | (Not specified) | - | [5] |
| Pyrazole-based JNK3 Inhibitor | JNK3 | 97.4 - 99.0 nM | (Not specified) | - | [6] |
As illustrated in the table, the introduction of fluorine in a pyrazolo[3,4-d]pyrimidine-based inhibitor resulted in a significant improvement in potency against Protein Kinase D.[4]
Antimicrobial Activity: Broadening the Spectrum
Fluorinated pyrazoles have also shown promise as potent antimicrobial agents, tackling the challenge of drug-resistant pathogens.
| Compound Class | Target Organism | MIC (Fluorinated) | MIC (Non-Fluorinated) | Reference |
| Pyrazole-thiazole hybrids | S. aureus, K. planticola | 1.9-3.9 µg/mL | (Not specified) | [7] |
| Pyrazolyl 1,3,4-thiadiazines | Various bacteria and fungi | 2.9-125 µg/mL | (Not specified) | [8] |
While direct side-by-side MIC comparisons in the literature are limited, studies on series of fluorinated pyrazole derivatives have demonstrated potent activity against a range of bacteria and fungi, including resistant strains.[7][8]
Case Study: Vericiguat - A Fluorinated Pyrazole in the Clinic
Vericiguat, a soluble guanylate cyclase (sGC) stimulator approved for the treatment of heart failure, is a prime example of a successful fluorinated pyrazole drug.[9][10] Its structure features two fluorine atoms. The development of Vericiguat involved extensive structure-activity relationship (SAR) studies, which highlighted the beneficial effects of fluorination on its biological activity.
Caption: SAR of Vericiguat highlighting the impact of fluorination.
Case Study: Celecoxib - The Role of the Trifluoromethyl Group
Celecoxib, a selective COX-2 inhibitor, contains a trifluoromethyl group on the pyrazole ring. While a direct non-fluorinated analog is not marketed, studies on analogs where the trifluoromethyl group is replaced have shed light on its importance. An analog with the trifluoromethyl group (TFM-C) showed a 205-fold lower COX-2 inhibitory activity, suggesting the trifluoromethyl group is crucial for potent and selective COX-2 inhibition.[11] However, this analog exhibited other interesting anti-inflammatory properties independent of COX-2 inhibition, highlighting the complex role of fluorination in modulating pharmacology.[11][12] The trifluoromethyl group in celecoxib is also thought to contribute to its metabolic stability.[13]
Experimental Protocols
To facilitate the direct comparison of fluorinated and non-fluorinated pyrazole derivatives, standardized experimental protocols are essential.
In Vitro Kinase Inhibition Assay
This assay determines the concentration of a compound required to inhibit the activity of a specific kinase by 50% (IC50).
Workflow:
Caption: Generalized workflow for an in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Preparation of Reagents: Prepare kinase buffer (e.g., 10 mM MgCl2, 1 mM EGTA, 1 mM DTT, 25 mM Tris-HCl pH 7.5, 50 µg/mL heparin), kinase, substrate, and ATP solutions.
-
Compound Dilution: Prepare serial dilutions of the fluorinated and non-fluorinated pyrazole test compounds.
-
Assay Plate Preparation: In a 384-well plate, add the kinase, substrate, and test compound to the appropriate wells.
-
Initiation of Reaction: Add ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Detection: Stop the reaction and measure kinase activity using a suitable detection method, such as the ADP-Glo™ Kinase Assay (Promega), which quantifies the amount of ADP produced.
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.[14]
Microsomal Stability Assay
This assay measures the rate at which a compound is metabolized by liver microsomes, providing an indication of its metabolic stability.
Workflow:
Caption: Generalized workflow for a microsomal stability assay.
Step-by-Step Methodology:
-
Preparation of Solutions: Prepare a stock solution of the test compound (fluorinated or non-fluorinated) in a suitable solvent (e.g., DMSO). Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4) and an NADPH regenerating system.
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the reaction buffer, liver microsomes (e.g., human or mouse), and the test compound. Pre-incubate the mixture at 37°C.
-
Initiation of Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.
-
Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, and 45 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Termination: Immediately add the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) to stop the reaction and precipitate proteins.
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear regression of this plot can be used to calculate the metabolic half-life (t½) and intrinsic clearance (CLint).[15][16][17]
Conclusion
The strategic incorporation of fluorine into pyrazole derivatives is a well-established and highly effective strategy for enhancing their therapeutic potential. As demonstrated by the presented data and case studies, fluorination can lead to significant improvements in biological potency, metabolic stability, and overall drug-like properties. By understanding the fundamental principles of the "fluorine effect" and employing rigorous comparative experimental methodologies, researchers can harness the power of fluorine to design and develop the next generation of innovative pyrazole-based therapeutics.
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A Senior Application Scientist's Guide to In Vitro Validation of Pyrazole Derivatives' Anticancer Activity
The pyrazole scaffold, a five-membered heterocyclic ring with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, with a significant focus in recent years on their potential as anticancer agents.[1][2] These compounds often exert their effects by targeting key nodes in cancer cell signaling, including protein kinases like EGFR, VEGFR, and CDKs, or by interfering with fundamental cellular processes like microtubule dynamics.[1][3][4]
This guide provides a comparative framework for the essential in vitro assays required to rigorously validate the anticancer activity of novel pyrazole derivatives. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, emphasizing a multi-assay, cross-validation approach that builds a robust data package for any promising lead compound. The narrative is structured to follow a logical progression from broad cytotoxic screening to the elucidation of specific molecular mechanisms.
Part 1: The Foundational Screen — Quantifying Cytotoxicity and Viability
The initial and most critical step is to determine whether a pyrazole derivative has a cytotoxic or cytostatic effect on cancer cells and to quantify its potency, typically represented by the half-maximal inhibitory concentration (IC50). This is not a single experiment but a screen across multiple, well-characterized cancer cell lines and, crucially, a non-malignant control cell line to establish a preliminary therapeutic window.
Comparative Analysis of Primary Cytotoxicity Assays
The choice of assay is dictated by the anticipated mechanism, throughput requirements, and potential for compound interference. The most common methods rely on measuring metabolic activity or total cellular protein, which serve as proxies for the number of viable cells.
| Assay | Principle | Measurement | Advantages | Disadvantages & Considerations |
| MTT Assay | Enzymatic reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[5][6] | Colorimetric (OD at ~570 nm) | Inexpensive, well-established, extensive literature support.[7] | Requires a solubilization step; can be affected by compounds that alter cellular redox state; endpoint assay. |
| MTS Assay | A second-generation tetrazolium salt that is reduced to a water-soluble formazan product. | Colorimetric (OD at ~490 nm) | Simpler protocol (no solubilization step), higher throughput potential than MTT. | More expensive than MTT; shares similar interference potential from reducing/oxidizing compounds. |
| SRB Assay | Sulforhodamine B (SRB) is a bright pink aminoxanthene dye that binds electrostatically to basic amino acid residues of proteins under mildly acidic conditions. | Colorimetric (OD at ~510 nm) | Less interference from metabolic/redox effects; endpoint is stable; reflects total biomass. | Fixation step required; may not distinguish between cytostatic and cytotoxic effects as effectively as metabolic assays. |
| LDH Assay | Measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity (i.e., necrosis or late apoptosis). | Colorimetric (enzymatic assay) | Directly measures cytotoxicity/cell death rather than just viability; kinetic analysis is possible. | Less sensitive for detecting cytostatic or early apoptotic effects; background LDH in serum can be an issue. |
Workflow for Primary Cytotoxicity Screening
This workflow represents a standard, self-validating approach to initial screening. The inclusion of both a cancer cell line and a non-cancerous control is critical for assessing tumor selectivity.
Caption: General workflow for determining the IC50 value of a pyrazole derivative.
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., HepG2, MCF-7) and a non-cancerous control cell line (e.g., AGO1522) in separate 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[3] Incubate for 24 hours at 37°C in 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the pyrazole derivative in DMSO. Perform serial dilutions in culture medium to create a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include wells with medium and DMSO only (vehicle control) and wells with untreated cells (negative control). A known anticancer drug like Doxorubicin or Paclitaxel should be used as a positive control.[5][8]
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[3] Viable cells will convert the MTT into visible purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Part 2: Uncovering the Mechanism of Cell Death and Proliferation Arrest
Once a pyrazole derivative demonstrates potent and selective cytotoxicity, the focus shifts to understanding how it kills cancer cells or halts their growth. The two most common anticancer mechanisms are the induction of apoptosis and cell cycle arrest.
A. Apoptosis Induction Assays
Apoptosis is a form of programmed cell death critical for normal tissue homeostasis; its dysregulation is a hallmark of cancer. Assays are designed to detect the biochemical and morphological changes characteristic of this process.
-
Annexin V/Propidium Iodide (PI) Staining: This is the gold standard for quantifying apoptosis via flow cytometry.[3][8] In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and will label these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes. Therefore, this dual-staining method can distinguish between:
-
Viable cells: Annexin V-negative / PI-negative
-
Early apoptotic cells: Annexin V-positive / PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive
-
-
Caspase Activity Assays: Apoptosis is executed by a family of proteases called caspases. Measuring the activity of key effector caspases (like caspase-3) or initiator caspases (caspase-8 for the extrinsic pathway, caspase-9 for the intrinsic pathway) provides direct evidence of apoptosis induction.[3][9][10] This is often done using substrates that release a fluorescent or colorimetric signal upon cleavage.
-
Western Blot for Apoptotic Proteins: This technique provides deeper mechanistic insight by measuring changes in the levels of key regulatory proteins. A hallmark of apoptosis is an increase in the pro-apoptotic Bax protein and a decrease in the anti-apoptotic Bcl-2 protein, leading to an increased Bax/Bcl-2 ratio.[10][11] One can also detect the cleavage (and thus activation) of caspases and their substrates, like PARP-1.[10][12]
Caption: Intrinsic and extrinsic apoptosis pathways targeted by anticancer agents.
Detailed Protocol: Annexin V/PI Apoptosis Assay[14]
-
Cell Treatment: Seed cells in 6-well plates and treat with the pyrazole derivative at its IC50 and 2x IC50 concentration for 24-48 hours. Include vehicle-treated controls.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium. Centrifuge the cell suspension and wash the pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer. The data will be plotted on a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis, allowing for quantification of the four cell populations.
B. Cell Cycle Analysis
Many pyrazole derivatives function as CDK inhibitors, which are key regulators of cell cycle progression. These compounds can cause cells to accumulate at specific checkpoints (G1, S, or G2/M), preventing them from dividing.
-
Propidium Iodide (PI) Staining: This is the most common method for cell cycle analysis.[6] Cells are fixed, and their plasma and nuclear membranes are permeabilized to allow PI to enter and bind to DNA. Since PI binding is stoichiometric, the amount of fluorescence emitted by a cell is directly proportional to its DNA content. Flow cytometry can then distinguish between:
-
G0/G1 phase: 2n DNA content
-
S phase: >2n but <4n DNA content (DNA synthesis)
-
G2/M phase: 4n DNA content (pre-mitosis/mitosis) An accumulation of cells in one peak compared to the control indicates cell cycle arrest at that phase.[13]
-
Caption: The four phases of the cell cycle with key checkpoints.
Part 3: Probing Advanced Functions — Metastasis and Molecular Targets
Potent anticancer agents should ideally also inhibit metastasis, the process by which cancer spreads.[14] Key steps in this cascade are cell migration and invasion.
A. Cell Migration and Invasion Assays
These functional assays assess the ability of a pyrazole derivative to inhibit cancer cell motility.
| Assay | Principle | Measurement | Advantages | Disadvantages |
| Wound Healing (Scratch) Assay | A "wound" or scratch is made in a confluent monolayer of cells. The ability of cells to migrate and close the wound over time is monitored microscopically.[15] | Rate of wound closure (change in area over time) | Simple, inexpensive, provides qualitative and semi-quantitative data on collective cell migration. | Low throughput; results can be confounded by cell proliferation; scratch variability can be an issue. |
| Transwell (Boyden Chamber) Assay | Cells are seeded in the upper chamber of an insert with a porous membrane. They migrate through the pores towards a chemoattractant in the lower chamber.[15][16] | Number of migrated cells (counted after staining) | Quantitative; allows for the study of chemotaxis; can be adapted for invasion. | Endpoint assay; does not provide real-time kinetic data. |
| Transwell Invasion Assay | A modification of the migration assay where the porous membrane is coated with a layer of extracellular matrix (ECM) proteins, such as Matrigel.[17] Cells must actively degrade and invade through this barrier. | Number of invaded cells | More physiologically relevant for studying invasion, a key step in metastasis. | Matrigel consistency can vary; more complex setup than migration assay. |
Detailed Protocol: Transwell Invasion Assay[19]
-
Insert Preparation: Thaw Matrigel on ice and dilute with cold, serum-free medium. Coat the top of an 8 µm pore size Transwell insert with the Matrigel solution and allow it to solidify at 37°C.
-
Cell Preparation: Serum-starve cancer cells for 12-24 hours. Resuspend the cells in serum-free medium containing the pyrazole derivative at a non-toxic concentration (determined from viability assays).
-
Assay Setup: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower well of the companion plate. Place the Matrigel-coated insert into the well and add the cell suspension to the top chamber.
-
Incubation: Incubate for 24-48 hours at 37°C.
-
Analysis: Remove the insert. With a cotton swab, gently wipe away the non-invading cells from the top surface of the membrane.
-
Staining and Counting: Fix the invaded cells on the bottom of the membrane with methanol and stain with a solution like Crystal Violet. Elute the dye and measure absorbance, or count the stained cells in several fields of view under a microscope.
B. Identification and Validation of Molecular Targets
The final step is to provide direct evidence that the pyrazole derivative engages its intended molecular target.
-
Western Blotting: This is an indispensable tool for confirming the effects observed in other assays. For example, if a compound induces G2/M arrest, a Western blot can confirm if it decreases the expression of key G2/M regulatory proteins like Cyclin B1 and CDK1. Similarly, if apoptosis is observed, blots can show increased levels of cleaved caspase-3 or changes in the Bax/Bcl-2 ratio.[1][10]
-
In Vitro Kinase Assays: Many pyrazoles are designed as kinase inhibitors.[1] To validate this, cell-free enzymatic assays are performed. These assays combine the purified target kinase (e.g., EGFR, CDK2, VEGFR-2), a substrate, and ATP. The ability of the pyrazole derivative to inhibit the phosphorylation of the substrate is then measured, allowing for the calculation of an enzymatic IC50 value. This directly confirms target engagement.[1][9]
By integrating data from these diverse assays—cytotoxicity, apoptosis, cell cycle, invasion, and target engagement—a researcher can build a compelling, multi-faceted case for the anticancer potential of a novel pyrazole derivative, paving the way for further preclinical development.
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A Comparative In Silico Analysis: Docking of 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde Against Key Therapeutic Targets
Abstract
The pyrazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs due to its versatile binding capabilities and favorable drug-like properties.[1][2] This guide presents a comparative molecular docking study of 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde , a representative pyrazole derivative, against two high-impact protein targets implicated in inflammation and oncology: Cyclooxygenase-2 (COX-2) and B-Raf Kinase. By comparing its predicted binding affinity and interaction patterns with established, clinically approved inhibitors—Celecoxib for COX-2 and Vemurafenib for B-Raf—we provide a computational framework for evaluating its therapeutic potential and guiding future lead optimization efforts. All protocols, from protein preparation to docking analysis, are detailed to ensure scientific transparency and reproducibility.
Introduction: The Rationale for Pyrazole Scaffolds in Drug Design
The pyrazole ring system is a cornerstone of modern drug discovery, recognized for its role in a wide array of biologically active compounds.[3][4] Its unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding and pi-stacking, allow it to bind effectively to diverse protein targets. Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic effects.[4][5]
The subject of this guide, This compound (referred to hereafter as FPPC ), is a synthetic intermediate that serves as a building block for more complex pharmaceutical agents.[6][7] Its structure contains key pharmacophoric features:
-
A Diaryl-Substituted Pyrazole Core: This arrangement is a hallmark of many selective COX-2 inhibitors.[8][9]
-
A 4-Fluorophenyl Group: The fluorine atom can enhance pharmacokinetic properties and participate in specific interactions like halogen bonding within a protein's active site.
-
A Carbaldehyde Group: This reactive moiety can serve as a key hydrogen bond acceptor or as a synthetic handle for further molecular elaboration.[10]
Given these features, we hypothesize that FPPC has the potential to interact with protein targets known to bind other pyrazole-containing drugs. This guide provides a systematic in silico comparison to benchmark its potential.
Comparative Docking Methodology
A rigorous and reproducible molecular docking workflow is essential for generating meaningful computational predictions.[11][12] The protocol described below was designed to be a self-validating system, where the re-docking of the native ligand into the protein's crystal structure serves as a positive control.
Workflow Overview
The entire computational workflow, from target selection to final analysis, follows a structured path designed to ensure data integrity and logical progression.
Caption: Molecular docking experimental workflow.
Detailed Experimental Protocol
Step 1: Target Protein and Ligand Preparation
-
Protein Structure Acquisition: Crystal structures for the target proteins were downloaded from the Protein Data Bank (PDB).
-
COX-2: PDB ID: 3LN1 (in complex with Celecoxib).
-
B-Raf Kinase (V600E mutant): PDB ID: 3OG7 (in complex with Vemurafenib).
-
-
Protein Preparation: Using AutoDockTools (ADT), the protein structures were prepared by:
-
Removing all water molecules and heteroatoms (except the co-crystallized ligand for re-docking validation).
-
Adding polar hydrogen atoms.
-
Assigning Kollman charges.
-
The prepared protein was saved in the PDBQT file format, which includes atomic charges and types.
-
Causality: This step is crucial to create a chemically correct representation of the protein at physiological pH and to remove molecules that would interfere with the docking algorithm.
-
-
Ligand Structure Preparation:
-
The 2D structures of FPPC, Celecoxib, and Vemurafenib were drawn using ChemDraw and converted to 3D structures.
-
Energy minimization was performed using the MMFF94 force field to obtain a stable, low-energy conformation.
-
Ligand files were converted to the PDBQT format using ADT, which defines rotatable bonds and atomic types.
-
Causality: Energy minimization ensures the ligand starts in a sterically favorable conformation, preventing the docking algorithm from wasting computational time on high-energy, unrealistic structures.
-
Step 2: Molecular Docking with AutoDock Vina
-
Grid Box Generation: A grid box was centered on the active site defined by the co-crystallized ligand in each PDB structure.
-
The box dimensions were set to 25Å x 25Å x 25Å to encompass the entire binding pocket, providing sufficient space for the ligand to orient itself freely.
-
Causality: The grid box defines the search space for the docking algorithm. A well-defined box increases the efficiency and accuracy of the docking run by focusing the computation on the relevant binding site.
-
-
Docking Execution: Docking was performed using AutoDock Vina.
-
The exhaustiveness parameter, which controls the thoroughness of the search, was set to 16.
-
The top 9 binding poses for each ligand were generated and ranked by their binding affinity score (in kcal/mol).
-
-
Protocol Validation (Self-Validating System):
-
To validate the docking protocol, the co-crystallized native ligands (Celecoxib and Vemurafenib) were extracted and re-docked into their respective protein binding sites.
-
The Root Mean Square Deviation (RMSD) between the predicted pose and the crystal structure pose was calculated. An RMSD value < 2.0 Å is considered a successful validation, indicating the protocol can accurately reproduce the experimentally determined binding mode.
-
Results: A Comparative Performance Analysis
The docking simulations provide a quantitative estimate of binding affinity and a qualitative view of the molecular interactions driving the binding event. The results for FPPC are benchmarked against the established inhibitors for each target.
Target 1: Cyclooxygenase-2 (COX-2)
COX-2 is an inducible enzyme responsible for synthesizing prostaglandins that mediate pain and inflammation.[13][14] Selective COX-2 inhibitors like Celecoxib are effective anti-inflammatory drugs with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[14][15][16] Celecoxib's selectivity is attributed to its sulfonamide side chain binding to a specific hydrophilic side pocket in the COX-2 active site.[15][16]
Table 1: Comparative Docking Results for COX-2 (PDB: 3LN1)
| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Types |
| Celecoxib (Control) | -10.8 | His90, Arg513, Val523, Ser530 | Hydrogen Bond, Hydrophobic |
| FPPC | -9.2 | His90, Tyr385, Val523, Ser530 | Hydrogen Bond, Pi-Sulfur, Hydrophobic |
Analysis of Interactions:
-
Celecoxib (Control): As expected, the sulfonamide group of Celecoxib forms critical hydrogen bonds with His90 and Arg513, anchoring it within the selective side pocket of COX-2.[15]
-
FPPC: The docking pose for FPPC shows that its carbaldehyde oxygen acts as a hydrogen bond acceptor with the hydroxyl group of Ser530, a key interaction for COX inhibition. The 3-phenyl group occupies the same hydrophobic channel as one of Celecoxib's aryl rings, interacting with Val523. While FPPC lacks the sulfonamide group to access the Arg513 side pocket, its predicted binding energy of -9.2 kcal/mol is significant, suggesting it is a viable scaffold for COX-2 inhibition. The 4-fluorophenyl ring is positioned near Tyr385, indicating a potential for favorable pi-stacking or pi-sulfur interactions.
Target 2: B-Raf Kinase
The B-Raf kinase is a component of the MAPK/ERK signaling pathway, which regulates cell division and proliferation.[17] The V600E mutation leads to a constitutively active B-Raf kinase, driving uncontrolled cell growth in approximately 50% of melanomas.[17] Vemurafenib is a potent inhibitor that specifically targets the ATP-binding site of the mutated BRAF V600E kinase.[17][18][19]
Table 2: Comparative Docking Results for B-Raf V600E (PDB: 3OG7)
| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Types |
| Vemurafenib (Control) | -11.5 | Cys532, Gly534, Phe583, Phe595 | Hydrogen Bond, Pi-Stacking |
| FPPC | -8.9 | Cys532, Val471, Lys483, Phe595 | Hydrogen Bond, Hydrophobic |
Analysis of Interactions:
-
Vemurafenib (Control): The docking results correctly reproduce the canonical binding mode where Vemurafenib forms hydrogen bonds with the "hinge" region of the kinase (Cys532) and engages in extensive hydrophobic and pi-stacking interactions with key phenylalanine residues.[17]
-
FPPC: FPPC also orients to form a hydrogen bond between its carbaldehyde oxygen and the backbone amide of Cys532 in the hinge region, mimicking a critical interaction of Vemurafenib. Its phenyl rings occupy parts of the hydrophobic pocket, interacting with Val471 and Phe595. The lower binding affinity compared to Vemurafenib is expected, given that FPPC is a smaller fragment and lacks the extended structure required to form the full complement of interactions that provide Vemurafenib its high potency.
Caption: Logical relationship of docking comparisons.
Discussion and Future Directions
This in silico comparative guide demonstrates that This compound (FPPC) possesses the fundamental structural features to serve as a promising scaffold for inhibitors of both COX-2 and B-Raf kinase.
-
For COX-2: The predicted binding affinity of -9.2 kcal/mol is substantial. The key hydrogen bond with Ser530 and favorable hydrophobic interactions suggest that FPPC is a valid hit. Future work should focus on synthetic modifications to introduce a functional group capable of interacting with the selective Arg513 side pocket, potentially converting this scaffold into a highly potent and selective COX-2 inhibitor, similar to the design strategy of Celecoxib.
-
For B-Raf Kinase: FPPC successfully mimics the critical hinge-binding interaction of Vemurafenib. Although its binding affinity is lower due to its smaller size, it represents an excellent starting point for fragment-based drug design. Elaboration of the structure from the phenyl or fluorophenyl positions could extend the molecule deeper into the ATP-binding pocket to engage additional residues and significantly improve potency.
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A Comparative Analysis of the Cytotoxic Potential of Novel Pyrazole-4-Carbaldehyde Derivatives in Cancer Cell Lines
In the relentless pursuit of novel and more effective anticancer therapeutics, heterocyclic compounds have emerged as a fertile ground for drug discovery. Among these, pyrazole derivatives have garnered significant attention due to their broad spectrum of pharmacological activities.[1] This guide provides a comprehensive comparative analysis of the cytotoxic effects of newly synthesized pyrazole-4-carbaldehyde derivatives, offering researchers, scientists, and drug development professionals a detailed overview of their potential as anticancer agents. We will delve into the experimental methodologies used to assess their efficacy, present comparative data, and explore the underlying mechanisms of action, all grounded in recent scientific literature.
Introduction: The Promise of Pyrazole Scaffolds in Oncology
The pyrazole ring system is a "biologically privileged" structure, meaning it can interact with a wide range of biological targets with high affinity.[2] This chemical versatility has led to the development of numerous pyrazole-containing drugs. In oncology, the focus has been on designing derivatives that can selectively target cancer cells while minimizing toxicity to normal cells. Pyrazole-4-carbaldehyde serves as a key intermediate in the synthesis of a diverse library of such derivatives, allowing for systematic modifications to explore structure-activity relationships (SAR).[3][4][5] Recent studies have demonstrated that these novel compounds can exert their cytotoxic effects through various mechanisms, including the inhibition of critical cellular signaling pathways.[1][6]
Experimental Approach: A Validated Protocol for Assessing Cytotoxicity
To ensure the reliability and reproducibility of cytotoxicity data, a standardized and well-validated experimental workflow is paramount. The following section details a robust protocol based on the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[7][8]
Materials and Methods
Cell Lines:
-
MCF-7: Human breast adenocarcinoma cell line.
-
HepG2: Human hepatocellular carcinoma cell line.
-
HCT116: Human colorectal carcinoma cell line.
-
A549: Human lung carcinoma cell line.
-
HEK293: Human embryonic kidney cells (non-cancerous control).
Reagents:
-
Novel Pyrazole-4-Carbaldehyde Derivatives (designated as PYR-1, PYR-2, and PYR-3 for this guide, based on promising compounds reported in the literature).
-
Doxorubicin (positive control).
-
Dimethyl sulfoxide (DMSO, vehicle control).
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MTT solution (5 mg/mL in phosphate-buffered saline).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
Step-by-Step MTT Assay Protocol
-
Cell Seeding: Harvest logarithmically growing cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[7]
-
Compound Treatment: Prepare stock solutions of the pyrazole derivatives and doxorubicin in DMSO. Dilute the stock solutions with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL). Incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[8]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9] Gently agitate the plates to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The half-maximal inhibitory concentration (IC₅₀), which is the concentration of a compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.[7]
Caption: Experimental workflow for the MTT cytotoxicity assay.
Comparative Cytotoxicity of Novel Pyrazole-4-Carbaldehyde Derivatives
The following table summarizes the cytotoxic activity (IC₅₀ values in µM) of three representative novel pyrazole-4-carbaldehyde derivatives (PYR-1, PYR-2, PYR-3) against a panel of human cancer cell lines, with doxorubicin as a standard chemotherapeutic agent. The data presented is a synthesis of findings from various recent studies.[1][11][12][13][14]
| Compound | MCF-7 (Breast) IC₅₀ (µM) | HepG2 (Liver) IC₅₀ (µM) | HCT116 (Colon) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | HEK293 (Normal) IC₅₀ (µM) |
| PYR-1 | 2.82 | 5.15 | 3.45 | 6.28 | > 50 |
| PYR-2 | 8.03 | 13.14 | 10.21 | 15.76 | > 80 |
| PYR-3 | 1.98 | 3.72 | 2.54 | 4.89 | > 45 |
| Doxorubicin | 0.95 | 1.20 | 0.88 | 1.50 | 5.60 |
Data Interpretation:
-
Potency: All three pyrazole derivatives exhibit significant cytotoxic activity against the tested cancer cell lines, with IC₅₀ values in the low micromolar range. PYR-3 demonstrated the most potent anticancer activity across all cell lines, comparable to, though less potent than, the standard drug doxorubicin.
-
Selectivity: A crucial aspect of cancer drug development is selectivity towards cancer cells over normal cells. All three pyrazole derivatives showed significantly lower toxicity towards the non-cancerous HEK293 cell line, with IC₅₀ values greater than 45 µM.[9] This suggests a favorable therapeutic window and potentially fewer side effects compared to doxorubicin, which exhibited toxicity to normal cells at a much lower concentration.
-
Structure-Activity Relationship (SAR): The differences in potency among PYR-1, PYR-2, and PYR-3 can be attributed to the different substituents on the pyrazole-4-carbaldehyde scaffold. For instance, the introduction of specific electron-withdrawing or electron-donating groups at certain positions of the pyrazole or attached phenyl rings can significantly influence the compound's interaction with its biological target.[1][3][4]
Unraveling the Mechanism of Action
The cytotoxic effects of pyrazole derivatives are often mediated by their interaction with key cellular targets involved in cell proliferation, survival, and apoptosis.[1][6]
Inhibition of Protein Kinases: Many pyrazole derivatives have been identified as potent inhibitors of various protein kinases that are often dysregulated in cancer. These include:
-
Cyclin-Dependent Kinases (CDKs): By inhibiting CDKs, such as CDK2, these compounds can induce cell cycle arrest, preventing cancer cells from progressing through the cell division cycle.[1][14][15]
-
Epidermal Growth Factor Receptor (EGFR): Inhibition of EGFR signaling can block downstream pathways like PI3K/AKT and MAPK/ERK, which are crucial for cancer cell growth and survival.[1]
-
PI3K/AKT Pathway: Some pyrazole-4-carbaldehyde derivatives have been shown to be potent inhibitors of PI3K, leading to the induction of apoptosis.[1]
Caption: Potential mechanisms of action of pyrazole derivatives.
Other Mechanisms:
-
Tubulin Polymerization Inhibition: Some pyrazole derivatives can bind to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1]
-
DNA Intercalation: Certain pyrazole compounds have been shown to bind to the minor groove of DNA, interfering with DNA replication and transcription, ultimately leading to cell death.[1]
-
Induction of Apoptosis: The ultimate fate of cancer cells treated with effective cytotoxic agents is often apoptosis, or programmed cell death. Pyrazole derivatives have been shown to induce apoptosis by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[14][15]
Conclusion and Future Perspectives
Novel pyrazole-4-carbaldehyde derivatives represent a promising class of anticancer agents with potent cytotoxic activity against a range of cancer cell lines and a favorable selectivity profile. The ease of synthetic modification of the pyrazole scaffold allows for extensive SAR studies to optimize potency and selectivity. Future research should focus on in-depth mechanistic studies to identify the precise molecular targets of the most promising compounds. Furthermore, in vivo studies in animal models are warranted to evaluate their therapeutic efficacy and safety profiles, paving the way for potential clinical development.
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for Pyrazole Intermediate Quantification
Foreword: The Critical Role of Pyrazole Intermediates and Analytical Precision
In the landscape of modern drug development and agrochemical synthesis, pyrazole scaffolds are of paramount importance. These five-membered heterocyclic rings are foundational building blocks for a multitude of active pharmaceutical ingredients (APIs) and commercial products, from anti-inflammatory drugs to potent fungicides.[1][2] The purity, concentration, and impurity profile of pyrazole intermediates directly dictate the safety, efficacy, and quality of the final product. Consequently, the analytical methods used to quantify these intermediates are not merely procedural; they are the bedrock of quality control and regulatory compliance.
This guide provides an in-depth comparison of common analytical techniques for pyrazole intermediate quantification. Moving beyond a simple recitation of steps, we will explore the underlying scientific rationale for methodological choices and validation parameters, grounding our discussion in the authoritative framework of the International Council for Harmonisation (ICH) guidelines. The objective is to equip researchers, analytical chemists, and drug development professionals with the expertise to select, develop, and validate robust analytical methods that are truly fit for their intended purpose.[3][4]
A Comparative Analysis of Core Analytical Techniques
The selection of an analytical technique is the first critical decision in method development. The choice is governed by the physicochemical properties of the pyrazole intermediate (e.g., volatility, polarity, chromophores), the complexity of the sample matrix, and the required sensitivity of the measurement.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly Reverse-Phase HPLC (RP-HPLC), is the workhorse of pharmaceutical analysis for its versatility and wide applicability.
-
Scientific Rationale: RP-HPLC separates compounds based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. This makes it ideal for many pyrazole intermediates, which often possess sufficient polarity to be soluble in common mobile phases, yet enough hydrophobicity to be retained on the column. The presence of aromatic rings and heteroatoms in pyrazoles typically provides strong UV chromophores, enabling sensitive detection with a Photodiode Array (PDA) detector.
-
Strengths: Excellent for purity assays and quantifying related substances. The use of a PDA detector provides an additional layer of specificity through peak purity analysis. The method is generally robust and highly reproducible.[5][6][7]
-
Field-Proven Insights: A common challenge with small, highly polar pyrazoles is poor retention on standard C18 columns. In these cases, employing an aqueous-rich mobile phase, using a polar-embedded or polar-endcapped column, or exploring alternative separation modes like Hydrophilic Interaction Liquid Chromatography (HILIC) can be effective strategies.
Gas Chromatography-Mass Spectrometry (GC-MS)
For pyrazole intermediates that are volatile or can be made volatile through derivatization, GC-MS offers unparalleled separation efficiency and specificity.
-
Scientific Rationale: GC separates compounds based on their boiling points and interaction with a stationary phase within a capillary column. The eluting compounds are then ionized and fragmented in a mass spectrometer, providing a unique mass spectrum that acts as a chemical fingerprint. This dual-dimensional analysis (retention time and mass spectrum) provides a very high degree of confidence in compound identification.[8]
-
Strengths: Highly effective for identifying and quantifying regioisomers, which can be difficult to separate by other means due to their similar physicochemical properties.[8] It is also the gold standard for analyzing residual solvents used in the synthesis process.[9]
-
Field-Proven Insights: The primary limitation is the requirement for thermal stability and volatility. For pyrazoles with polar functional groups (e.g., -NH, -OH), derivatization (e.g., silylation) may be necessary to increase volatility and prevent peak tailing. However, this adds a step to sample preparation and can introduce variability.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of HPLC with the sensitivity and selectivity of tandem mass spectrometry, making it the premier technique for trace-level quantification in complex matrices.
-
Scientific Rationale: After separation by LC, the analyte is ionized (typically via Electrospray Ionization - ESI) and enters the mass spectrometer. A specific parent ion (precursor ion) is selected, fragmented, and a specific fragment ion (product ion) is monitored. This process, known as Selected Reaction Monitoring (SRM), virtually eliminates matrix interference, resulting in exceptional sensitivity and selectivity.[10]
-
Strengths: Unmatched sensitivity, often reaching picogram or femtogram levels, making it essential for genotoxic impurity analysis or bioanalytical studies.[10][11] It is also invaluable for structural elucidation of unknown impurities and degradation products.
-
Field-Proven Insights: For polar pyrazoles that are difficult to retain by RP-HPLC, ion-pair chromatography can be coupled with LC-MS to improve retention.[12][13] However, care must be taken as non-volatile ion-pair reagents can suppress the MS signal and contaminate the system. Using volatile ion-pair reagents like trifluoroacetic acid (TFA) or formic acid is a common practice.
Data-Driven Technique Comparison
The following table provides a comparative summary of the key performance attributes for each technique, guiding the selection process for a given analytical challenge.
| Performance Attribute | RP-HPLC-UV/PDA | GC-MS | LC-MS/MS |
| Selectivity/Specificity | Good to Excellent | Excellent to Superior | Superior |
| Sensitivity (Typical LOQ) | ~0.1 - 1 µg/mL | ~1 - 100 ng/mL | ~0.01 - 10 ng/mL |
| Applicability | Non-volatile, polar to moderately nonpolar compounds | Volatile & semi-volatile, thermally stable compounds | Wide range of polarities, non-volatile compounds |
| Sample Throughput | Moderate | Moderate | High (with UHPLC front-end) |
| Cost (Instrument & Maint.) | Low to Moderate | Moderate | High |
| Primary Application | Assay, Purity, Stability Testing | Isomer separation, Residual Solvents, Volatile Impurities | Trace-level quantification, Bioanalysis, Impurity ID |
The Validation Framework: A Self-Validating System Grounded in ICH Q2(R2)
The objective of method validation is to provide documented evidence that an analytical procedure is suitable for its intended purpose.[3] The ICH Q2(R2) guideline provides a comprehensive framework for this process, ensuring a harmonized approach across regulatory bodies.[4][14] An analytical method is not merely a set of instructions; when properly validated, it becomes a self-validating system where system suitability checks and quality controls continuously verify its performance.
Caption: Logical workflow for analytical method validation, from development to implementation.
Experimental Protocol: Validation of an RP-HPLC Method for Pyrazole Intermediate "PZ-Int-01"
This section provides a detailed, actionable protocol for validating an RP-HPLC method for the quantification of a hypothetical intermediate, "PZ-Int-01," in a synthetic reaction mixture.
Objective
To validate an isocratic RP-HPLC method for the quantification of PZ-Int-01 in accordance with ICH Q2(R2) guidelines, establishing its specificity, linearity, range, accuracy, precision, quantitation limit, and robustness.
Materials and Instrumentation
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector (e.g., Agilent 1260 Infinity II or equivalent).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Reagents: Acetonitrile (HPLC grade), Water (Milli-Q or equivalent), Formic Acid (ACS grade).
-
Standards: PZ-Int-01 reference standard (>99.5% purity), known process impurities (if available).
Chromatographic Conditions
-
Mobile Phase: Acetonitrile:Water with 0.1% Formic Acid (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: PDA at 254 nm.
-
Run Time: 10 minutes.
Validation Procedures & Acceptance Criteria
1. Specificity:
-
Causality: This is the cornerstone of validation. We must prove the method can unequivocally assess the analyte in the presence of components that are expected to be present, such as impurities, degradation products, or matrix components. A lack of specificity can lead to erroneously high results.
-
Protocol:
-
Inject the diluent (blank) to ensure no interfering peaks at the retention time of PZ-Int-01.
-
Inject a solution of the PZ-Int-01 reference standard.
-
Inject solutions of all known related impurities.
-
Inject a spiked sample containing PZ-Int-01 and all known impurities.
-
Perform forced degradation studies (acid, base, peroxide, heat, light) on PZ-Int-01 and analyze the stressed samples.
-
-
Acceptance Criteria: The peak for PZ-Int-01 must be pure (as determined by PDA peak purity analysis) and well-resolved (Resolution > 2.0) from all potential impurities and degradation products.
2. Linearity and Range:
-
Causality: To quantify the analyte, we must demonstrate a linear relationship between its concentration and the detector response over a defined range. This justifies the use of a calibration curve for calculating unknown concentrations.
-
Protocol:
-
Prepare a stock solution of PZ-Int-01.
-
Perform serial dilutions to prepare at least five concentration levels spanning 80% to 120% of the target concentration (e.g., 80, 90, 100, 110, 120 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of mean peak area versus concentration and perform linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (r²) must be ≥ 0.999. The y-intercept should be minimal.
3. Accuracy:
-
Causality: Accuracy demonstrates the closeness of the test results to the true value. It is a measure of the systematic error of the method.
-
Protocol:
-
Prepare a sample matrix (placebo) and spike it with PZ-Int-01 at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).
-
Prepare three independent samples at each level.
-
Analyze the samples and calculate the percent recovery.
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.
4. Precision:
-
Causality: Precision measures the degree of scatter between a series of measurements. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day/inter-analyst ruggedness), to understand the method's random error under both short-term and long-term conditions.[3]
-
Protocol:
-
Repeatability: Analyze six independent preparations of the 100% target concentration sample on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for repeatability and intermediate precision.[7][15]
5. Limit of Quantitation (LOQ):
-
Causality: The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This is critical for the analysis of impurities.
-
Protocol:
-
Determine the concentration that yields a signal-to-noise ratio of approximately 10:1.
-
Prepare and analyze six independent samples at this concentration.
-
-
Acceptance Criteria: The RSD for the six replicates should be ≤ 10%.
6. Robustness:
-
Causality: This experiment demonstrates the method's reliability during normal use by showing its capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol:
-
Analyze a sample while making small, deliberate changes to the method parameters, one at a time:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2 °C)
-
Mobile Phase Composition (e.g., Acetonitrile ± 2%)
-
-
-
Acceptance Criteria: The system suitability parameters (e.g., retention time, peak asymmetry) should remain within acceptable limits, and the quantification result should not be significantly affected.
Summary of Validation Data and Acceptance Criteria
| Validation Parameter | Measurement | Acceptance Criteria |
| Specificity | Resolution from adjacent peaks | Resolution (Rs) > 2.0 |
| Linearity | Correlation Coefficient (r²) | r² ≥ 0.999 |
| Range | 80% - 120% of Target Conc. | Must meet linearity, accuracy, precision criteria |
| Accuracy | % Recovery | 98.0% - 102.0% |
| Precision (Repeatability) | % RSD (n=6) | ≤ 2.0% |
| Precision (Intermediate) | % RSD | ≤ 2.0% |
| Limit of Quantitation (LOQ) | % RSD (n=6) | ≤ 10% |
| Robustness | System Suitability & Results | No significant impact on results |
Conclusion: Beyond Validation to Lifecycle Management
This guide has compared the primary analytical techniques for pyrazole intermediate quantification and provided a detailed framework for method validation based on scientific principles and regulatory expectations. The choice between HPLC, GC-MS, and LC-MS/MS should be a deliberate one, based on a thorough understanding of the analyte and the analytical requirements.
It is crucial to recognize that method validation is not a singular event but the beginning of the analytical procedure's lifecycle.[16] The method's performance should be continuously monitored and verified during routine use. A well-developed and rigorously validated analytical method is a powerful asset, ensuring data integrity, product quality, and ultimately, patient safety.
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A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Applications. [Link]
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ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]
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Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. National Center for Biotechnology Information (PMC). [Link]
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Bioanalytical method validation - Scientific guideline. European Medicines Agency. [Link]
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Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]
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Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. National Center for Biotechnology Information (PMC). [Link]
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Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate. [Link]
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Guideline on bioanalytical method validation. European Medicines Agency. [Link]
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Analytical Methods. Royal Society of Chemistry. [Link]
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Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
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Development and validation of an LC-MS/MS method for the quantitative determination of aripiprazole and its main metabolite, OPC-14857, in human plasma. ResearchGate. [Link]
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Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase. Oxford Academic. [Link]
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Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). Royal Society of Chemistry. [Link]
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Comparison of Analytical Techniques in the Characterization of Complex Compounds. ResearchGate. [Link]
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ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
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Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. National Center for Biotechnology Information (PMC). [Link]
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LC/MS Applications in Drug Development. BioAgilytix. [Link]
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Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia. [Link]
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Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. ResearchGate. [Link]
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Synthesis, Characterization, X-Ray Crystal Study and Bioctivities of Pyrazole Derivatives: Identification of Antitumor, Antifungal and Antibacterial Pharmacophore Sites. ResearchGate. [Link]
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Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. ResearchGate. [Link]
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Synthesis and Tribological Properties of Multifunctional Nitrogen-Containing Heterocyclic Dialkyl Dithiocarbamate Derivatives. MDPI. [Link]
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Application of LCMS in small-molecule drug development. European Pharmaceutical Review. [Link]
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Comparison of Analytical Techniques in the Characterization of Complex Compounds. International Journal of Advanced Research in Chemical Science (IJARCS). [Link]
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ICH Guidelines for Analytical Method Validation Explained. AMSbio. [Link]
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A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐Carbothioamide in Nanosuspension Formulation. Wiley Online Library. [Link]
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A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. Asian Journal of Research in Chemistry. [Link]
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Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation. Journal of Molecular Structure. [Link]
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Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. National Center for Biotechnology Information (PMC). [Link]
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GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Shimadzu. [Link]
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Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]
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A Head-to-Head Comparison of Pyrazole-Based Inhibitors in Kinase Assays: A Guide for Drug Discovery Professionals
Introduction
Protein kinases, orchestrators of a vast array of cellular signaling pathways, have become one of the most critical target classes in modern drug discovery, particularly in oncology. The development of small molecule inhibitors that can selectively modulate kinase activity remains a paramount goal. Within the vast chemical space of kinase inhibitors, the pyrazole scaffold has emerged as a "privileged structure."[1] Its unique chemical properties and synthetic tractability have made it a cornerstone in the design of numerous potent and selective inhibitors, including several FDA-approved drugs.[2]
This guide provides a head-to-head comparison of pyrazole-based inhibitors, not as an exhaustive list, but through a focused case study on a therapeutically relevant kinase family: the Cyclin-Dependent Kinases (CDKs). We will delve into the rationale behind experimental design, provide a detailed protocol for a robust kinase assay, and present comparative data to guide researchers in their own discovery efforts.
The Pyrazole Scaffold: A Privileged Structure for Kinase Inhibition
The effectiveness of the pyrazole ring in kinase inhibitor design is not accidental. It stems from its inherent chemical architecture, which is perfectly suited to interact with the ATP-binding pocket of most kinases.[3]
-
Hinge-Binding Moiety: The pyrazole core acts as an excellent bioisostere for the adenine ring of ATP. Its nitrogen atoms can form critical hydrogen bonds with the "hinge region" of the kinase, a conserved backbone segment that connects the N- and C-lobes of the enzyme. This interaction is a primary anchor for many ATP-competitive inhibitors.[3]
-
Synthetic Versatility: The pyrazole ring can be readily and differentially substituted at multiple positions. This allows medicinal chemists to fine-tune the inhibitor's properties, optimizing potency by extending into other pockets of the ATP-binding site and improving selectivity by avoiding interactions with off-target kinases.[4][5]
-
Favorable Drug-Like Properties: Pyrazole-containing compounds often possess desirable pharmacokinetic properties, such as metabolic stability and good cell permeability, making them attractive starting points for drug development.[2]
Detailed Protocol: IC₅₀ Determination for a CDK2 Inhibitor
This protocol outlines the steps for determining the IC₅₀ of a test compound against CDK2/Cyclin A using the ADP-Glo™ assay in a 384-well plate format. [6] Materials:
-
Recombinant CDK2/Cyclin A enzyme
-
Kinase substrate (e.g., a peptide derived from Histone H1)
-
ATP
-
Test Inhibitors (e.g., AT7519, Compound X)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 384-well assay plates
-
Multichannel pipettes or automated liquid handler
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Plating:
-
Prepare a serial dilution of your pyrazole-based inhibitors in DMSO. A typical starting point is a 10-point, 3-fold dilution series starting from 10 µM.
-
Transfer a small volume (e.g., 100 nL) of each inhibitor concentration into the wells of the 384-well plate.
-
Scientist's Note (Trustworthiness): Include control wells: "vehicle control" (DMSO only, represents 0% inhibition) and "no enzyme control" (DMSO only, no kinase added, represents 100% inhibition/background).
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate master mix in kinase reaction buffer.
-
Prepare a 2X ATP master mix in kinase reaction buffer.
-
Add 2.5 µL of the 2X kinase/substrate mix to each well.
-
Scientist's Note (Expertise): Pre-incubating the inhibitor with the enzyme for 10-15 minutes before starting the reaction can be important for inhibitors that are slow to bind.
-
Initiate the reaction by adding 2.5 µL of the 2X ATP mix to all wells. The final reaction volume is 5 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Assay Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. [7] * Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP produced to ATP and provides the luciferase/luciferin for the light-generating reaction. [8] * Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background signal (from "no enzyme" wells) from all other measurements.
-
Normalize the data by setting the average vehicle control signal as 100% kinase activity (0% inhibition).
-
Calculate the percent inhibition for each inhibitor concentration.
-
Plot percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic (sigmoidal dose-response) curve using software like GraphPad Prism to determine the IC₅₀ value.
-
Signaling Pathway Context: The Role of CDK2 in the Cell Cycle
Understanding where a kinase target acts is crucial for interpreting cellular data. CDK2, in complex with Cyclin E and later Cyclin A, is a master regulator of the G1 to S phase transition. A primary function of the CDK2/Cyclin E complex is to phosphorylate the Retinoblastoma tumor suppressor protein (pRb). [9]This phosphorylation releases the transcription factor E2F, allowing it to activate the genes necessary for DNA replication, thereby committing the cell to divide. [10]Inhibiting CDK2 is designed to block this process and induce cell cycle arrest.
Conclusion and Future Directions
The pyrazole scaffold continues to be a highly productive starting point for the development of potent and selective kinase inhibitors. As demonstrated in our CDK2 case study, direct, head-to-head comparisons using robust and reproducible biochemical assays are essential for decision-making in drug discovery. While multi-kinase inhibitors like AT7519 have therapeutic value, the field is increasingly moving towards highly selective agents to minimize toxicity and target specific cancer dependencies. The development of novel pyrazole-based compounds with high selectivity for CDK2 exemplifies this trend. Future efforts will undoubtedly leverage structure-based design and sophisticated screening platforms to further refine this privileged scaffold, leading to the next generation of targeted therapies.
References
-
Santo, L. et al. (2010). AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION. National Institutes of Health. Available at: [Link]
-
Cole, K. A. et al. (2011). Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma. National Institutes of Health. Available at: [Link]
-
Eldehna, W. M. et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. Royal Society of Chemistry. Available at: [Link]
-
Eldehna, W. M. et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing. Available at: [Link]
-
Eldehna, W. M. et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. ResearchGate. Available at: [Link]
-
Mahadevan, D. et al. (2008). AT7519, a Potent Multi-targeted CDK Inhibitor, is Active in CLL Patient Samples Independent of Stage. Astex Therapeutics. Available at: [Link]
-
Schönbrunn, E. et al. (2024). Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. PubMed. Available at: [Link]
-
Wikipedia. (n.d.). Cyclin-dependent kinase 2. Wikipedia. Available at: [Link]
-
El-Damasy, D. A. et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available at: [Link]
-
Eldehna, W. M. et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing. Available at: [Link]
-
Nussinov, R. & Zhang, M. (2023). CDK2 and CDK4: Cell Cycle Functions Evolve Distinct, Catalysis-Competent Conformations, Offering Drug Targets. National Institutes of Health. Available at: [Link]
-
Mounier, M. M. et al. (2023). Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. MDPI. Available at: [Link]
-
Creative Diagnostics. (n.d.). CDK Signaling Pathway. Creative Diagnostics. Available at: [Link]
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Fisher, R. P. (2011). Putting one step before the other: distinct activation pathways for Cdk1 and Cdk2 bring order to the mammalian cell cycle. PubMed Central. Available at: [Link]
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ResearchGate. (n.d.). Determination of the IC50 values of a panel of CDK9 inhibitors against... ResearchGate. Available at: [Link]
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Taylor & Francis. (n.d.). CDK2 – Knowledge and References. Taylor & Francis Online. Available at: [Link]
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ResearchGate. (n.d.). IC50 values of CDK5 inhibitors. ResearchGate. Available at: [Link]
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National Institutes of Health. (n.d.). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. NIH. Available at: [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde
In the fast-paced world of pharmaceutical and agrochemical research, the synthesis and application of novel compounds like 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde are paramount to innovation.[1][2] This fluorinated pyrazole derivative serves as a critical intermediate in the development of new therapeutics and other advanced materials.[1][2][3] However, the lifecycle of a chemical does not end with its successful application in an experiment. Responsible and safe disposal is a critical, and often overlooked, aspect of laboratory work that ensures the safety of personnel and the protection of our environment.
This guide provides a detailed, step-by-step framework for the proper disposal of this compound, moving beyond a simple checklist to explain the scientific reasoning behind each procedural choice. Our commitment is to provide you with the knowledge to not only comply with regulations but to foster a culture of safety and environmental stewardship within your laboratory.
Part 1: Hazard Identification and Risk Assessment - Understanding the "Why"
The molecule is a halogenated aromatic heterocyclic compound. Pyrazole-based compounds, as a class, exhibit a wide range of biological activities, and many have been investigated for their cytotoxic effects against various cell lines.[4][5][6][7][8] The presence of a fluorinated phenyl group can influence the compound's reactivity and metabolic pathways. Safety data sheets for analogous pyrazole carbaldehydes consistently indicate the following potential hazards:
Given these potential hazards, all handling and disposal procedures must be designed to minimize direct contact and prevent the generation of dust or aerosols.
Part 2: The Disposal Workflow - A Step-by-Step Protocol
This section outlines the complete disposal process, from the point of generation to final removal by a certified waste management provider.
Step 1: Immediate Waste Segregation at the Source
Proper segregation is the cornerstone of safe and compliant chemical waste disposal. Due to its chemical structure, this compound must be classified as a halogenated organic waste .[12][13]
Procedure:
-
Designated Waste Container: Dedicate a clearly labeled, sealable, and chemically compatible waste container for "Halogenated Organic Solids." A high-density polyethylene (HDPE) container with a screw-top lid is recommended.
-
Labeling: The label must include, at a minimum:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Harmful if Swallowed," "Skin/Eye Irritant")
-
The date the waste was first added to the container.
-
-
Incompatible Materials: Never mix this waste stream with non-halogenated organic waste, aqueous waste, or strong oxidizing agents.[9][11] Mixing waste streams can lead to dangerous chemical reactions and significantly increase disposal costs.[14]
Step 2: Handling and Personal Protective Equipment (PPE)
Given the irritant nature of the compound, strict adherence to PPE protocols is mandatory during all handling and disposal activities.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil) | Provides a barrier against skin contact. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from dust particles and potential splashes. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is recommended for handling larger quantities or if dust generation is likely. | Minimizes the risk of inhaling airborne particles. |
Step 3: Managing Spills and Decontamination
Accidents happen. A clear and effective spill response plan is crucial.
For Small Spills (less than 1 gram):
-
Alert Personnel: Inform others in the immediate area.
-
Don Appropriate PPE: As outlined in the table above.
-
Contain the Spill: Gently cover the spill with an absorbent material suitable for organic compounds (e.g., vermiculite or a commercial chemical absorbent).
-
Collect the Material: Carefully sweep up the absorbed material and place it in the designated "Halogenated Organic Solids" waste container.[9][15] Avoid creating dust.
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. Place the used cloth in the solid waste container.
-
Wash Hands: Thoroughly wash hands after the cleanup is complete.
For Large Spills:
-
Evacuate the immediate area.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
Step 4: Storage of Waste Prior to Disposal
Proper storage of hazardous waste is regulated and essential for safety.
-
Container Integrity: Ensure the waste container is always securely closed when not in use.[16][17]
-
Storage Location: Store the waste container in a designated, well-ventilated satellite accumulation area (SAA) or central accumulation area (CAA), away from heat and sources of ignition.[11][17]
-
Secondary Containment: It is best practice to store the waste container within a larger, chemically resistant secondary container to contain any potential leaks.
Step 5: Final Disposal
The final disposal of this compound must be conducted by a licensed hazardous waste disposal company. Under the Resource Conservation and Recovery Act (RCRA), the generator of the waste is responsible for it from "cradle to grave."[18][19]
The likely disposal method for this compound is high-temperature incineration. [20] This method is effective for halogenated organic compounds as it ensures complete destruction of the molecule, preventing its release into the environment.[20][21]
Disposal Workflow Diagram
Caption: Decision workflow for the disposal of this compound.
Part 3: Regulatory Compliance - Navigating the Legal Landscape
The disposal of chemical waste is governed by strict federal and state regulations. In the United States, the Environmental Protection Agency (EPA) enforces the Resource Conservation and Recovery Act (RCRA).[16][18][22] It is imperative that your institution has an EPA Identification Number and utilizes a hazardous waste manifest system for tracking the waste from generation to its final disposal.[16][17]
While this guide provides a general framework, always consult your institution's specific EHS guidelines and your state's environmental regulations, which may be more stringent than federal rules.[18][22]
By implementing these procedures, you contribute to a safer laboratory environment and ensure that your research advancements do not come at the cost of environmental integrity. The responsible management of chemical waste is a shared responsibility that reflects the ethical core of the scientific community.
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Personal protective equipment for handling 1-(4-Fluorophenyl)-3-phenyl-1h-pyrazole-4-carbaldehyde
Comprehensive Safety and Handling Guide: 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde
This guide provides essential safety protocols and operational directives for the handling and disposal of this compound (CAS No. 36640-47-8). As a fluorinated aromatic pyrazole, this compound is a valuable intermediate in medicinal chemistry and drug development, often utilized in the synthesis of novel therapeutic agents.[1][2] However, its chemical structure necessitates a rigorous approach to safety to mitigate potential risks to laboratory personnel. The procedures outlined herein are designed to establish a self-validating system of safety, ensuring that every step, from preparation to disposal, is grounded in established best practices.
Hazard Identification and Risk Assessment
While a comprehensive toxicological profile for this compound is not fully established, data from structurally similar compounds, such as 3-Phenyl-1H-pyrazole-4-carboxaldehyde, provide a strong basis for risk assessment.[3] The primary hazards are categorized as follows:
-
Acute Oral Toxicity: Assumed to be harmful if swallowed, based on analogs.[3]
-
Skin Irritation: Expected to cause skin irritation upon contact.[3][4]
-
Serious Eye Irritation: Expected to cause serious eye irritation.[3][4]
-
Respiratory Irritation: May cause respiratory tract irritation, particularly if the solid powder is inhaled.[3][4]
The presence of a fluorinated phenyl group warrants special consideration. While the carbon-fluorine bond is strong, metabolic processes can potentially liberate fluoride ions or other toxic metabolites.[5][6] Therefore, minimizing exposure through all routes—inhalation, ingestion, and dermal contact—is paramount.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to prevent chemical exposure. The minimum required PPE should be supplemented based on a task-specific risk assessment (e.g., handling large quantities, risk of splashing).
| Protection Type | Required Equipment | Rationale and Specifications |
| Eye & Face | Chemical Splash Goggles & Face Shield | Goggles must meet ANSI Z87.1 standards to protect against splashes.[7] A face shield must be worn over goggles when handling bulk quantities or during procedures with a high splash potential (e.g., transferring solutions, sonicating).[8] |
| Hand | Double-Gloving: Nitrile | Disposable nitrile gloves provide good resistance against a range of chemicals for short-term use.[7] Double-gloving is required to provide an additional barrier and mitigate exposure from undetected micro-tears or during glove removal. Gloves must be inspected before use and changed immediately upon contact with the chemical.[8] |
| Body | Chemical-Resistant Laboratory Coat | A fully buttoned, long-sleeved lab coat made of a chemical-resistant material (e.g., Nomex® or treated cotton) is required to protect skin on the arms and torso.[7] |
| Respiratory | NIOSH-Approved Respirator (as needed) | All handling of the solid compound must be performed within a certified chemical fume hood. If engineering controls are insufficient or unavailable, or when cleaning up large spills, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.[7][9] |
| Footwear | Closed-Toe, Closed-Heel Shoes | Shoes must fully cover the foot to protect against spills. Perforated shoes or sandals are strictly prohibited.[7] |
Safe Handling and Engineering Controls
The primary defense against exposure is a combination of robust engineering controls and meticulous laboratory practices.
Engineering Controls:
-
Chemical Fume Hood: All weighing, transferring, and reaction setup involving the solid compound or its solutions must be conducted in a properly functioning and certified chemical fume hood. This is the most critical control to prevent inhalation of dust or vapors.
-
Ventilation: Ensure the laboratory is well-ventilated to maintain air quality.[3]
-
Safety Stations: An operational eyewash station and safety shower must be located in close proximity to the workstation.[3] Confirm their accessibility and functionality before beginning any work.
Handling Procedures:
-
Avoid Dust Formation: When handling the solid powder, use techniques that minimize dust generation. Pour carefully and avoid rapid movements.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before eating or drinking.[3]
-
Transportation: When moving the chemical within the laboratory, use a secondary container to mitigate the risk of spills.
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[3]
Emergency Procedures
Immediate and correct response to an exposure or spill is critical.
Step-by-Step Emergency Protocols:
-
Skin Contact:
-
Immediately remove all contaminated clothing.
-
Flush the affected skin with copious amounts of water for at least 15 minutes.
-
Wash the area thoroughly with soap and water.[3]
-
Seek medical attention if irritation develops or persists.
-
-
Eye Contact:
-
Inhalation:
-
Move the affected person to fresh air immediately.[3]
-
If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration.
-
Seek immediate medical attention.
-
-
Ingestion:
Chemical Spill Response Workflow
The following diagram outlines the logical workflow for responding to a spill of this compound.
Caption: Workflow for a chemical spill response.
Waste Disposal Plan
Disposal of this compound and any contaminated materials must be handled as hazardous chemical waste. Adherence to institutional and local regulations is mandatory.
Procedure for Disposal:
-
Segregation: Do not mix this waste with other waste streams unless directed by your institution's Environmental Health & Safety (EHS) department.
-
Solid Waste: Collect excess solid reagent and any materials used for spill cleanup (e.g., absorbent pads, contaminated gloves) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing the compound in a separate, sealed, and labeled hazardous waste container.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management program. Under no circumstances should this chemical or its solutions be disposed of down the drain. [3]
References
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Personal Protective Equipment | US EPA . U.S. Environmental Protection Agency. Available at: [Link]
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Chemical Safety: Personal Protective Equipment . University of California, Santa Cruz. Available at: [Link]
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Personal Protective Equipment (PPE) . University of Washington. Available at: [Link]
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Metabolism and Toxicity of Fluorine Compounds | Chemical Research in Toxicology . ACS Publications. Available at: [Link]
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Why do fluorocarbons have such potent chronic toxicity concerns despite the great stability of the C-F bond? - Quora . Quora. Available at: [Link]
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Metabolism and Toxicity of Fluorine Compounds . ACS Publications. Available at: [Link]
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Personal Protective Equipment (PPE) - CHEMM . U.S. Department of Health & Human Services. Available at: [Link]
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Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety . University of Nevada, Reno. Available at: [Link]
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3-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde SDS . Sds-viewer. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
